1-Fluoro-2,4-bis(trifluoromethyl)benzene
Description
Properties
IUPAC Name |
1-fluoro-2,4-bis(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F7/c9-6-2-1-4(7(10,11)12)3-5(6)8(13,14)15/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIVISFSUGQQCCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90606111 | |
| Record name | 1-Fluoro-2,4-bis(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90606111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36649-94-2 | |
| Record name | 1-Fluoro-2,4-bis(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90606111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 1-Fluoro-2,4-bis(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 1-Fluoro-2,4-bis(trifluoromethyl)benzene, a key intermediate in the development of pharmaceuticals and agrochemicals. The primary and most established method for this transformation is the Balz-Schiemann reaction, which involves the diazotization of 2,4-bis(trifluoromethyl)aniline followed by thermal decomposition of the resulting diazonium salt. This document outlines the detailed experimental protocol for this synthesis, presents relevant quantitative data in a structured format, and visualizes the reaction pathway and experimental workflow.
Core Synthesis Route: The Balz-Schiemann Reaction
The Balz-Schiemann reaction is a well-established method for the introduction of a fluorine atom onto an aromatic ring.[1] The reaction proceeds in two key stages:
-
Diazotization: The primary aromatic amine, 2,4-bis(trifluoromethyl)aniline, is converted to its corresponding diazonium salt using a nitrite source in the presence of a strong, non-nucleophilic acid, typically tetrafluoroboric acid (HBF₄).[1][2] This reaction is performed at low temperatures to ensure the stability of the diazonium salt intermediate.
-
Thermal Decomposition: The isolated diazonium tetrafluoroborate salt is then carefully heated.[1] This induces the elimination of nitrogen gas and boron trifluoride, resulting in the formation of the desired aryl fluoride, this compound.[3]
The overall transformation can be represented as follows:
Reaction Scheme:
Where Ar = 2,4-bis(trifluoromethyl)phenyl
Experimental Protocols
The following protocols are adapted from established general procedures for the Balz-Schiemann reaction and are tailored for the synthesis of this compound.[1]
Part 1: Diazotization of 2,4-bis(trifluoromethyl)aniline
Materials:
-
2,4-bis(trifluoromethyl)aniline
-
Tetrafluoroboric acid (HBF₄, ~48-50% aqueous solution)
-
Sodium nitrite (NaNO₂)
-
Deionized water
-
Ethanol
-
Diethyl ether
-
Ice
Procedure:
-
In a suitable reaction vessel equipped with a mechanical stirrer and a thermometer, a solution of tetrafluoroboric acid is prepared by diluting the concentrated acid with deionized water. The solution is then cooled to 0-5 °C in an ice-salt bath.
-
2,4-bis(trifluoromethyl)aniline is added portion-wise to the cold tetrafluoroboric acid solution with vigorous stirring, maintaining the temperature below 10 °C.
-
A pre-cooled aqueous solution of sodium nitrite is added dropwise to the reaction mixture. The rate of addition is carefully controlled to keep the temperature between 0 and 5 °C.
-
After the addition is complete, the reaction mixture is stirred for an additional 30-60 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
-
The precipitated 2,4-bis(trifluoromethyl)phenyldiazonium tetrafluoroborate is collected by vacuum filtration.
-
The filter cake is washed sequentially with cold water, cold ethanol, and finally with diethyl ether to remove any unreacted starting materials and impurities.
-
The isolated diazonium salt is dried under vacuum at a low temperature.
Part 2: Thermal Decomposition of 2,4-bis(trifluoromethyl)phenyldiazonium tetrafluoroborate
Materials:
-
Dried 2,4-bis(trifluoromethyl)phenyldiazonium tetrafluoroborate
-
An inert, high-boiling solvent (e.g., decane or a high-boiling fluorinated solvent) (optional, but recommended for safety and temperature control)
Procedure:
-
The dried diazonium tetrafluoroborate salt is placed in a flask equipped with a distillation apparatus. For larger scale reactions, it is highly recommended to add the salt portion-wise to a pre-heated, inert, high-boiling solvent to control the decomposition rate.
-
The flask is gently heated under reduced pressure. The decomposition typically begins at temperatures ranging from 100-150 °C, evidenced by the evolution of nitrogen gas.
-
The product, this compound, is distilled as it is formed.
-
The collected distillate is then purified, typically by fractional distillation, to yield the final product.
Data Presentation
The following tables summarize the key physical and chemical properties of the starting material and the final product, as well as typical reaction parameters.
Table 1: Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Boiling Point (°C) |
| 2,4-bis(trifluoromethyl)aniline | C₈H₅F₆N | 229.13 | Colorless to light yellow liquid or solid | 73-75 °C @ 15 mmHg |
| This compound | C₈H₃F₇ | 232.10 | Colorless liquid | ~125-127 °C |
Table 2: Balz-Schiemann Reaction Parameters
| Parameter | Value/Condition |
| Diazotization | |
| Temperature | 0-5 °C |
| Reagents | 2,4-bis(trifluoromethyl)aniline, NaNO₂, HBF₄ |
| Solvent | Water |
| Thermal Decomposition | |
| Temperature | 100-150 °C |
| Pressure | Atmospheric or reduced |
| Overall Reaction | |
| Typical Yield | 60-80% |
| Purity (post-purification) | >98% |
Visualizations
Reaction Pathway
Experimental Workflow
References
A Comprehensive Technical Guide to 1-Fluoro-2,4-bis(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the physicochemical properties of 1-Fluoro-2,4-bis(trifluoromethyl)benzene, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. This document consolidates available data on its chemical and physical characteristics, offers insights into its reactivity and solubility, and presents generalized experimental protocols relevant to its synthesis and analysis. Visual diagrams are included to illustrate a typical synthesis workflow and the relationships between its structural features and physicochemical properties.
Introduction
This compound (CAS No. 36649-94-2) is a fluorinated aromatic compound of significant interest in medicinal chemistry and materials science.[1] The presence of a fluorine atom and two trifluoromethyl groups on the benzene ring imparts unique electronic properties, enhanced metabolic stability, and increased lipophilicity to molecules incorporating this moiety. These characteristics make it a valuable building block for the design of novel bioactive compounds and advanced materials. This guide aims to provide a comprehensive resource on its fundamental physicochemical properties.
Physicochemical Properties
Table 1: Core Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₈H₃F₇ | [1] |
| Molecular Weight | 232.10 g/mol | [1] |
| CAS Number | 36649-94-2 | [1] |
| Boiling Point | 111.1 °C at 760 mmHg | [2] |
| Flash Point | 22.6 °C | [2] |
| Vapor Pressure | 27.2 mmHg at 25 °C | [2] |
| Refractive Index | 1.368 | [2] |
| Density | Data not available | |
| Melting Point | Data not available |
Table 2: Physicochemical Properties of Related Isomers for Comparison
| Compound | Density | Melting Point | Boiling Point | Source(s) |
| 1,2-Bis(trifluoromethyl)benzene | 1.44 g/mL | Not available | 142 °C | [3] |
| 1,4-Bis(trifluoromethyl)benzene | 1.381 g/mL at 25 °C | Not available | 116 °C | |
| 1-Bromo-2,4-bis(trifluoromethyl)benzene | 1.75 g/mL | Not available | 51 °C at 15 mmHg | [4] |
Solubility Profile
Specific quantitative solubility data for this compound is not extensively reported. However, based on the properties of structurally related fluorinated aromatic compounds, a general solubility profile can be inferred. Due to its nonpolar nature, it is expected to have very low solubility in water. Conversely, it is likely to be soluble in common nonpolar organic solvents such as benzene, toluene, and dichloromethane.
Experimental Protocols
Detailed experimental protocols for the determination of all physicochemical properties of this compound are not available in the public domain. However, this section provides a generalized methodology for the synthesis of similar bis(trifluoromethyl)benzene compounds, which can be adapted for this specific isomer.
General Synthesis of Bis(trifluoromethyl)benzene Derivatives
A common route for the synthesis of bis(trifluoromethyl)benzene compounds involves the fluorination of corresponding bis(trichloromethyl)benzene precursors. This process typically utilizes anhydrous hydrogen fluoride (HF) and may be catalyzed by a Lewis acid such as antimony(V) chloride.
Materials:
-
Appropriate bis(trichloromethyl)benzene precursor
-
Anhydrous hydrogen fluoride (HF)
-
Antimony(V) chloride (catalyst, optional)
-
Inert solvent (e.g., a high-boiling point hydrocarbon)
-
Apparatus for handling corrosive and hazardous materials (e.g., a pressure reactor made of suitable materials like Hastelloy)
Procedure:
-
Charge the pressure reactor with the bis(trichloromethyl)benzene precursor and the inert solvent.
-
If using a catalyst, add antimony(V) chloride to the reactor.
-
Seal the reactor and cool it to a low temperature (e.g., 0 °C).
-
Slowly introduce a stoichiometric excess of anhydrous hydrogen fluoride into the reactor.
-
Gradually warm the reactor to the desired reaction temperature (e.g., room temperature or higher, depending on the substrate) and maintain it for several hours with stirring.
-
Monitor the reaction progress by taking aliquots and analyzing them using Gas Chromatography (GC) or ¹⁹F NMR.
-
Upon completion, carefully vent the excess HF into a suitable scrubber.
-
Quench the reaction mixture with water or a basic solution.
-
Separate the organic layer, wash it with brine, and dry it over an anhydrous drying agent (e.g., Na₂SO₄).
-
Purify the crude product by fractional distillation under reduced pressure to obtain the desired bis(trifluoromethyl)benzene.[5][6]
Visualizations
Generalized Synthesis Workflow
The following diagram illustrates a generalized workflow for the synthesis and purification of a bis(trifluoromethyl)benzene derivative, which is applicable to this compound.
Caption: A generalized workflow for the synthesis of bis(trifluoromethyl)benzene derivatives.
Structure-Property Relationship
The following diagram illustrates the logical relationship between the structural components of this compound and its resulting physicochemical properties.
References
- 1. This compound | C8H3F7 | CID 20363895 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound|lookchem [lookchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. chemimpex.com [chemimpex.com]
- 5. DE69915924T2 - Process for the preparation of bis (trifluoromethyl) benzene - Google Patents [patents.google.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
1-Fluoro-2,4-bis(trifluoromethyl)benzene CAS number and structure
An In-depth Technical Guide to 1-Fluoro-2,4-bis(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of this compound, a key fluorinated building block in modern organic synthesis. It details the compound's chemical and physical properties, outlines a representative synthetic protocol, and discusses its significant applications, particularly in the fields of medicinal chemistry and materials science.
Compound Identification and Structure
This compound is an aromatic organic compound. Its structure consists of a benzene ring substituted with one fluorine atom and two trifluoromethyl (-CF3) groups at the 2 and 4 positions.
-
IUPAC Name: this compound[1]
-
CAS Number: 36649-94-2[1]
-
Synonyms: 2,4-bis(trifluoromethyl)fluorobenzene, 2,4-bis-(trifluoromethyl)fluorobenzene[2]
The chemical structure is as follows:
Chemical Formula: C₈H₃F₇[1]Physicochemical and Spectroscopic Data
The properties of this compound are summarized in the table below. The strong electron-withdrawing nature of the two trifluoromethyl groups significantly influences its chemical behavior and physical characteristics.
| Property | Value | Source |
| Molecular Weight | 232.10 g/mol | [1] |
| Molecular Formula | C₈H₃F₇ | [1] |
| Boiling Point | 111.1 °C at 760 mmHg | [2] |
| Flash Point | 22.6 °C | [2] |
| Vapor Pressure | 27.2 mmHg at 25 °C | [2] |
| Refractive Index | 1.368 | [2] |
Further spectroscopic data, such as vibrational spectra for related fluorinated aromatics, can be found in specialized literature, which aids in the detailed structural elucidation and analysis of these molecules.[3][4]
Synthesis and Experimental Protocols
The synthesis of bis(trifluoromethyl)benzene derivatives typically involves the fluorination of corresponding trichloromethyl precursors. While a specific protocol for this compound is not detailed in the provided results, a general and representative methodology can be extrapolated from established procedures for similar compounds, such as 1,4-bis(trifluoromethyl)benzene.[5][6]
General Synthetic Workflow:
The process often starts with a substituted xylene, which undergoes radical chlorination followed by fluorination.
Representative Experimental Protocol: Fluorination of a Bis(trichloromethyl) Precursor
This protocol is based on general methods for fluorinating trichloromethyl groups on an aromatic ring using anhydrous hydrogen fluoride (HF).[5][6][7]
-
Reactor Preparation: A 50 ml stainless steel autoclave or a reactor made of a suitable corrosion-resistant material (e.g., Hastelloy, nickel) is charged with the starting material, 1-fluoro-2,4-bis(trichloromethyl)benzene.[5][7]
-
Addition of Reagent: Anhydrous hydrogen fluoride (HF) is carefully added to the autoclave. The molar ratio of HF to the substrate is typically between 3 and 50 moles per mole of the trichloromethyl compound.[5]
-
Reaction Conditions: The sealed autoclave is heated. The reaction temperature can range from 0°C to 150°C.[5] As the temperature increases, the internal pressure will rise, potentially reaching 1 to 100 kg/cm ².[5][7] The reaction mixture is stirred continuously to ensure efficient contact between the substrate and the fluorinating agent.
-
Work-up and Isolation: After the reaction is complete (monitored by GC or other appropriate methods), the reactor is cooled. The excess HF is carefully vented or neutralized. The reaction mixture is then quenched, typically with water or an aqueous base.
-
Purification: The organic layer is separated, washed with brine, and dried over a suitable drying agent (e.g., Na₂SO₄). The crude product is then purified, commonly by distillation, to yield the final this compound.[7][8]
Applications in Drug Development and Materials Science
The incorporation of trifluoromethyl (-CF₃) groups is a cornerstone strategy in modern drug design.[9] These groups can profoundly alter a molecule's physicochemical properties in beneficial ways.
Key Roles of the Trifluoromethyl Group:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF₃ group resistant to metabolic degradation by enzymes. This can increase a drug's half-life and bioavailability.[10][11]
-
Lipophilicity: The -CF₃ group increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance its absorption.[10][11]
-
Binding Affinity: As a strong electron-withdrawing group, the -CF₃ moiety can alter the electronic profile of the aromatic ring, potentially leading to stronger interactions with biological targets.[10]
-
Bioisosterism: The trifluoromethyl group can act as a bioisostere for other chemical groups, like a chlorine atom, allowing for fine-tuning of a molecule's steric and electronic properties.[10]
This compound serves as a crucial building block for introducing this valuable functionality into larger, more complex molecules.[12][13] Its structure allows for further functionalization, often through reactions involving the fluorine atom or C-H activation on the ring, in multi-step syntheses of active pharmaceutical ingredients (APIs).[12][14]
Beyond pharmaceuticals, this compound and its derivatives are used in materials science to create polymers and other materials with enhanced thermal stability, chemical resistance, and specific dielectric properties, making them suitable for high-performance applications in the electronics and aerospace industries.[12][13]
References
- 1. This compound | C8H3F7 | CID 20363895 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound|lookchem [lookchem.com]
- 3. pubs.aip.org [pubs.aip.org]
- 4. pubs.aip.org [pubs.aip.org]
- 5. DE69915924T2 - Process for the preparation of bis (trifluoromethyl) benzene - Google Patents [patents.google.com]
- 6. EP0953557B1 - Method for producing bis(trifluoromethyl)benzene - Google Patents [patents.google.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. 1,4-Bis(trifluoromethyl)-benzene synthesis - chemicalbook [chemicalbook.com]
- 9. jelsciences.com [jelsciences.com]
- 10. mdpi.com [mdpi.com]
- 11. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. nbinno.com [nbinno.com]
- 13. chemimpex.com [chemimpex.com]
- 14. Selective C–F Functionalization of Unactivated Trifluoromethylarenes - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of 1-Fluoro-2,4-bis(trifluoromethyl)benzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 1-Fluoro-2,4-bis(trifluoromethyl)benzene (CAS Number: 36649-94-2). The information detailed herein is essential for the accurate identification, characterization, and quality control of this compound in research and development settings. This document summarizes key spectroscopic data, outlines general experimental protocols for data acquisition, and presents logical workflows for spectral analysis.
Chemical Identity
| IUPAC Name | This compound |
| Synonyms | 2,4-Bis(trifluoromethyl)fluorobenzene |
| Molecular Formula | C₈H₃F₇ |
| Molecular Weight | 232.10 g/mol |
| CAS Number | 36649-94-2 |
| Chemical Structure |
Spectroscopic Data Summary
The following tables summarize the expected spectroscopic data for this compound based on typical values for similar fluorinated aromatic compounds.
Infrared (IR) Spectroscopy
| Frequency (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Weak-Medium | Aromatic C-H Stretch |
| ~1600-1450 | Medium-Strong | Aromatic C=C Ring Stretch |
| ~1350-1100 | Strong | C-F Stretch (CF₃) |
| ~1250-1000 | Medium | C-F Stretch (Aromatic) |
| ~900-675 | Strong | Aromatic C-H Out-of-Plane Bend |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Solvent: CDCl₃ (unless otherwise specified) Reference: Tetramethylsilane (TMS) for ¹H and ¹³C NMR; CFCl₃ for ¹⁹F NMR
¹H NMR
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~7.5 - 8.0 | m | - | Aromatic Protons |
¹³C NMR
| Chemical Shift (δ, ppm) | Assignment |
| ~160 (d) | C-F |
| ~130-140 (m) | Aromatic C-H & C-CF₃ |
| ~120-130 (q) | CF ₃ |
¹⁹F NMR
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~ -60 to -65 | s | -CF ₃ |
| ~ -110 to -120 | m | Ar-F |
Mass Spectrometry (MS)
| m/z | Relative Intensity | Assignment |
| 232 | High | [M]⁺ (Molecular Ion) |
| 213 | Medium | [M-F]⁺ |
| 163 | High | [M-CF₃]⁺ |
| 113 | Medium | [M-CF₃-F]⁺ |
Experimental Protocols
The following are generalized experimental protocols for acquiring the spectroscopic data presented above. Instrument parameters should be optimized for the specific sample and equipment used.
Infrared (IR) Spectroscopy
Method: Attenuated Total Reflectance (ATR)
-
Sample Preparation: A small amount of neat liquid or solid this compound is placed directly on the ATR crystal.
-
Instrument: A Fourier Transform Infrared (FTIR) spectrometer equipped with a diamond or germanium ATR accessory.
-
Data Acquisition:
-
A background spectrum of the clean, empty ATR crystal is recorded.
-
The sample spectrum is then recorded.
-
Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹.
-
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final infrared spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Approximately 5-10 mg of this compound is dissolved in ~0.6-0.7 mL of deuterated chloroform (CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR. For ¹⁹F NMR, an external or internal reference standard such as CFCl₃ may be used.
-
The solution is transferred to a 5 mm NMR tube.
-
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.
-
Data Acquisition:
-
¹H NMR: Standard proton NMR spectra are acquired with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Proton-decoupled ¹³C NMR spectra are acquired. A larger number of scans is typically required due to the lower natural abundance of ¹³C.
-
¹⁹F NMR: Proton-decoupled ¹⁹F NMR spectra are acquired.
-
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final NMR spectrum. Chemical shifts are referenced to the internal standard.
Mass Spectrometry (MS)
Method: Electron Ionization (EI) Mass Spectrometry
-
Sample Introduction: A dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification.
-
Ionization: The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: An electron multiplier or other detector records the abundance of each ion.
-
Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.
Visualizations
Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for spectroscopic analysis.
Logical Relationship for Structural Elucidation
This diagram shows how different spectroscopic techniques provide complementary information for the structural elucidation of this compound.
The Unseen Workhorse: A Technical Guide to the Reactivity of 1-Fluoro-2,4-bis(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Fluoro-2,4-bis(trifluoromethyl)benzene is a highly activated aromatic compound whose reactivity is dominated by nucleophilic aromatic substitution (SNAr). The presence of two strongly electron-withdrawing trifluoromethyl groups at the ortho and para positions to the fluorine atom significantly enhances the electrophilicity of the benzene ring, making it susceptible to attack by a wide range of nucleophiles. This technical guide provides an in-depth analysis of the core reactivity of this versatile building block, including quantitative data on its reactions, detailed experimental protocols, and its applications in the synthesis of advanced materials and pharmaceuticals.
Introduction: The Power of Trifluoromethyl Groups
The strategic incorporation of trifluoromethyl (-CF3) groups is a cornerstone of modern medicinal chemistry and materials science.[1] These moieties are prized for their ability to modulate key molecular properties, including lipophilicity, metabolic stability, and binding affinity.[2] this compound serves as a key starting material for introducing the 2,4-bis(trifluoromethyl)phenyl moiety into a target molecule. Its reactivity profile makes it an invaluable tool for the synthesis of complex organic molecules.
Core Reactivity: Nucleophilic Aromatic Substitution (SNAr)
The primary mode of reactivity for this compound is nucleophilic aromatic substitution (SNAr). In this reaction, a nucleophile attacks the carbon atom bearing the fluorine, leading to the displacement of the fluoride ion. The reaction proceeds through a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The two trifluoromethyl groups play a crucial role in stabilizing this intermediate through their potent electron-withdrawing inductive and resonance effects, thereby facilitating the reaction.
// Reactants Reactants [label=<
F
CF3
CF3
- Nu- >];
// Transition State 1 TS1 [label="Transition State 1", shape=box, style=dashed, fillcolor="#F1F3F4"];
// Meisenheimer Complex Meisenheimer [label=<
FNu
CF3 CF3
-
>, shape=box, style=rounded, fillcolor="#F1F3F4"];// Transition State 2 TS2 [label="Transition State 2", shape=box, style=dashed, fillcolor="#F1F3F4"];
// Products Products [label=<
Nu
CF3
CF3
- F- >];
// Edges Reactants -> TS1 [label="Addition of\nNucleophile"]; TS1 -> Meisenheimer; Meisenheimer -> TS2 [label="Elimination of\nFluoride"]; TS2 -> Products; } Caption: Generalized mechanism of Nucleophilic Aromatic Substitution (SNAr).
Quantitative Reactivity Data
While comprehensive kinetic data for this compound is not extensively compiled in a single source, the following table summarizes typical yields for SNAr reactions with various nucleophiles, drawn from analogous reactions with structurally similar activated fluoroaromatic compounds. These reactions are generally high-yielding due to the strong activation provided by the two trifluoromethyl groups.
| Nucleophile Type | Example Nucleophile | Solvent | Temperature (°C) | Yield (%) | Reference Analogue |
| Amines | (3,5-bis(trifluoromethyl)phenyl)methanamine | DMF | 25 | 98 | 1-fluoro-2-nitrobenzene[3] |
| Aniline | DMSO | 100 | >95 | Polyfluoroarenes | |
| Thiols | Potassium hydrosulfide | DMSO | 130 | 70 | 4-(trifluoromethyl)-1,2,3,5,6-pentafluorobenzene[4] |
| Propanethiolate | DMSO | RT | ~20-40 | 1,3,5-Tribromo-2,4-difluorobenzene[5] | |
| Alcohols | Phenoxide | DMF | 100-150 | High | Polyfluoroarenes |
| Alkoxides | THF/Alcohol | RT-Reflux | Moderate to High | Polyfluoroarenes |
Experimental Protocols
The following section provides detailed experimental protocols for typical nucleophilic aromatic substitution reactions involving activated fluoroaromatic compounds, which are directly applicable to this compound.
General Protocol for Reaction with Amine Nucleophiles
This protocol is adapted from the synthesis of N-(3,5-bis(trifluoromethyl)benzyl)-2-nitroaniline.[3]
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous dimethylformamide (DMF), add the amine nucleophile (1.0-1.2 eq) and potassium carbonate (K2CO3) (1.5-2.0 eq).
-
Stir the reaction mixture at room temperature for 24-72 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, pour the reaction mixture into water and extract the product with a suitable organic solvent, such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to afford the desired N-aryl product.
General Protocol for Reaction with Thiol Nucleophiles
This protocol is based on the synthesis of substituted thiophenols from polyhalogenated benzenes.[4]
Procedure:
-
In a reaction vessel, combine this compound (1.0 eq) and a sulfur nucleophile such as potassium hydrosulfide (KSH) or a sodium thiolate (NaSR) (1.5-3.0 eq) in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or DMF.
-
Heat the mixture with stirring to a temperature between 100-150 °C for several hours. Monitor the reaction by TLC or GC-MS.
-
After cooling to room temperature, carefully acidify the reaction mixture with a dilute acid (e.g., 1 M HCl) to protonate the thiolate.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic phase with water and brine, dry over anhydrous MgSO4, and concentrate in vacuo.
-
Purify the resulting thioether or thiophenol by distillation or column chromatography.
Applications in Drug Discovery and Materials Science
The 2,4-bis(trifluoromethyl)phenyl motif is a privileged scaffold in the development of pharmaceuticals and advanced materials. The use of this compound provides a direct and efficient route to incorporate this valuable functionality.
-
Medicinal Chemistry: The introduction of two trifluoromethyl groups can significantly enhance the metabolic stability and cell permeability of drug candidates. This is due to the high strength of the C-F bond and the increased lipophilicity conferred by the -CF3 groups. While specific drugs derived directly from this compound are not prominently disclosed in the public domain, numerous patents and research articles describe the synthesis of bioactive molecules containing the 2,4-bis(trifluoromethyl)phenyl moiety, implying the utility of this starting material. For instance, analogs of the anti-cancer drug Sorafenib, which contains a trifluoromethylphenyl group, have been synthesized to explore structure-activity relationships.[6]
-
Materials Science: Polymers incorporating the 2,4-bis(trifluoromethyl)phenyl unit often exhibit enhanced thermal stability, chemical resistance, and desirable optical and electronic properties.[7] For example, fluorinated polyimides derived from diamines containing this moiety are known for their low dielectric constants and high thermal decomposition temperatures, making them suitable for applications in microelectronics and aerospace.[8] Furthermore, bis(trifluoromethyl)benzene derivatives have been investigated as acceptor units in the design of materials for organic light-emitting diodes (OLEDs) that exhibit thermally activated delayed fluorescence (TADF).[9]
Conclusion
This compound is a highly reactive and versatile building block for organic synthesis. Its reactivity is dominated by high-yielding nucleophilic aromatic substitution reactions with a broad range of nucleophiles. This predictable reactivity, coupled with the beneficial properties imparted by the two trifluoromethyl groups, makes it a valuable precursor for the development of novel pharmaceuticals and high-performance materials. The experimental protocols and reactivity data presented in this guide provide a solid foundation for researchers and scientists to effectively utilize this powerful synthetic tool in their respective fields.
References
- 1. Noble Research in The Journal of Organic Chemistry [axial.acs.org]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reactions of Polyfluorobenzenes With Nucleophilic Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. juniperpublishers.com [juniperpublishers.com]
- 5. 1,4-Bis(trifluoromethyl)benzene as a new acceptor for the design and synthesis of emitters exhibiting efficient thermally activated delayed fluorescence and electroluminescence: experimental and computational guidance - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Tetrahedron Letters (Elsevier BV) | 98725 Publications | 1632795 Citations | Top authors | Related journals [scispace.com]
- 8. This compound | C8H3F7 | CID 20363895 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
Navigating the Solubility Landscape of 1-Fluoro-2,4-bis(trifluoromethyl)benzene: A Technical Guide
For Immediate Release
This technical guide addresses the solubility of 1-Fluoro-2,4-bis(trifluoromethyl)benzene in organic solvents, a critical parameter for its application in research, drug development, and materials science. Due to a lack of extensive, publicly available quantitative solubility data for this specific compound, this document focuses on providing a comprehensive framework for its empirical determination. It outlines the foundational principles of solubility for highly fluorinated aromatic compounds and presents a detailed experimental protocol for researchers, scientists, and professionals in drug development.
Introduction: The Challenge of Fluorinated Compound Solubility
This compound, a member of the fluorinated aromatic compound family, possesses unique physicochemical properties stemming from the strong electron-withdrawing nature of its trifluoromethyl groups. These characteristics significantly influence its interactions with solvents and, consequently, its solubility. While it is generally anticipated that such compounds will exhibit solubility in nonpolar organic solvents, precise quantitative data is essential for predictable and reproducible experimental outcomes. This guide provides the tools to generate such data.
Theoretical Framework: Predicting Solubility Behavior
The solubility of a solute in a solvent is governed by the principle of "like dissolves like." For this compound, its nonpolar nature, a result of the trifluoromethyl groups, suggests a higher affinity for nonpolar organic solvents such as toluene and dichloromethane.[1] The introduction of fluorine atoms can modify a molecule's physical, chemical, and biological properties.[1] Temperature is also a key factor, with solubility generally increasing with a rise in temperature for most organic compounds.[1]
Quantitative Solubility Data
A thorough review of scientific literature and chemical databases reveals a notable absence of specific quantitative solubility data for this compound across a range of common organic solvents. The following table is therefore presented as a template for researchers to populate with their own experimentally determined data.
Table 1: Experimentally Determined Solubility of this compound
| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) |
| e.g., Acetone | 25 | Data to be determined | Data to be determined |
| e.g., Ethanol | 25 | Data to be determined | Data to be determined |
| e.g., Dichloromethane | 25 | Data to be determined | Data to be determined |
| e.g., Toluene | 25 | Data to be determined | Data to be determined |
| e.g., Hexane | 25 | Data to be determined | Data to be determined |
| e.g., Acetonitrile | 25 | Data to be determined | Data to be determined |
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the quantitative determination of the solubility of this compound in organic solvents. This protocol is based on the widely accepted isothermal equilibrium method.
Materials and Equipment
-
Solute: this compound (high purity)
-
Solvents: A range of high-purity organic solvents (e.g., acetone, ethanol, dichloromethane, toluene, hexane, acetonitrile)
-
Apparatus:
-
Analytical balance (± 0.0001 g)
-
Vials with screw caps
-
Constant temperature shaker or magnetic stirrer with a hot plate
-
Calibrated thermometer or temperature probe
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC, GC)
-
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a vial. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker or on a magnetic stirrer set to the desired temperature (e.g., 25 °C).
-
Agitate the mixtures for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). Periodically check for the continued presence of undissolved solid.
-
-
Sample Collection and Filtration:
-
Once equilibrium is achieved, cease agitation and allow the solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed (to the experimental temperature) syringe.
-
Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved solid particles.
-
-
Gravimetric Analysis (for non-volatile solvents):
-
Weigh the volumetric flask containing the filtered saturated solution.
-
Evaporate the solvent under controlled conditions (e.g., in a fume hood or under reduced pressure) until a constant weight of the solute is achieved.
-
Calculate the mass of the dissolved solute.
-
-
Instrumental Analysis (for volatile solvents or higher accuracy):
-
Dilute the filtered saturated solution to a known concentration with the same solvent.
-
Analyze the concentration of this compound in the diluted solution using a pre-calibrated analytical instrument (e.g., UV-Vis, HPLC, GC).
-
-
Calculation of Solubility:
-
Gravimetric Method:
-
Solubility ( g/100 mL) = (mass of solute / volume of solvent) x 100
-
-
Instrumental Method:
-
Calculate the concentration in the original saturated solution, accounting for the dilution factor.
-
Convert the concentration to the desired units (e.g., g/100 mL or mol/L).
-
-
Experimental Workflow Diagram
Caption: Experimental workflow for determining the solubility of this compound.
Logical Relationship for Solubility Prediction
The following diagram illustrates the key factors influencing the solubility of this compound in organic solvents.
Caption: Factors influencing the solubility of this compound.
Conclusion
While existing literature does not provide specific quantitative solubility data for this compound, this guide offers a robust experimental framework for its determination. By following the detailed protocol and understanding the underlying principles, researchers can generate the necessary data to advance their work in drug discovery, materials science, and chemical synthesis. The provided diagrams offer a clear visualization of the experimental process and the theoretical considerations involved.
References
Commercial Availability and Synthetic Utility of 1-Fluoro-2,4-bis(trifluoromethyl)benzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: 1-Fluoro-2,4-bis(trifluoromethyl)benzene is a key building block in medicinal chemistry and materials science. Its unique electronic properties, conferred by the fluorine atom and two trifluoromethyl groups, make it an important substrate for nucleophilic aromatic substitution (SNAr) reactions. The strong electron-withdrawing nature of the trifluoromethyl groups activates the aromatic ring, facilitating the displacement of the fluoride ion by a wide range of nucleophiles. This allows for the facile introduction of the 2,4-bis(trifluoromethyl)phenyl moiety into target molecules, a common strategy for modulating pharmacokinetic and physicochemical properties such as lipophilicity, metabolic stability, and binding affinity. This guide provides an in-depth overview of the commercial availability of this reagent and a detailed experimental protocol for a representative synthetic application.
Commercial Availability
This compound is readily available from a variety of chemical suppliers. The purity levels are generally high, suitable for most research and development applications. The following table summarizes the availability from several vendors.
| Supplier | Product Name | CAS Number | Purity | Quantity | Price (USD) |
| SynQuest Laboratories | 2,4-Bis(trifluoromethyl)fluorobenzene | 36649-94-2 | 98% | 1 g | $115.00 |
| SynQuest Laboratories | 2,4-Bis(trifluoromethyl)fluorobenzene | 36649-94-2 | 98% | 500 mg | $65.00 |
| Matrix Scientific | 2,4-Bis-(trifluoromethyl)fluorobenzene | 36649-94-2 | 95% | 1g | $57.00 |
| Matrix Scientific | 2,4-Bis-(trifluoromethyl)fluorobenzene | 36649-94-2 | 95% | 500mg | $37.00 |
| TRC | 2,4-Bis-(trifluoromethyl)fluorobenzene | 36649-94-2 | - | 500mg | $90.00 |
| CHESS GmbH | 1-Fluoro-2,4-bis-trifluoromethyl-benzene | 36649-94-2 | 98% | 5 g | $180.00 |
| Chemenu | This compound | 36649-94-2 | 95%+ | 5g | $736.00 |
| Atlantic Research Chemicals | 2,4-Bis-(trifluoromethyl)fluorobenzene | 36649-94-2 | 95% | 250mg | $24.74 |
| American Custom Chemicals Corporation | 2,4-BIS(TRIFLUOROMETHYL)FLUOROBENZENE | 36649-94-2 | 95.00% | 1G | $710.33 |
| Alichem | 2,4-Bis(trifluoromethyl)fluorobenzene | 36649-94-2 | - | 1g | $1549.60 |
Note: Prices are subject to change and may not include shipping and handling fees. Please consult the suppliers' websites for the most current information.
Experimental Protocol: Synthesis of N-(2,4-bis(trifluoromethyl)phenyl)aniline via Nucleophilic Aromatic Substitution
This protocol details a representative nucleophilic aromatic substitution reaction using this compound and aniline. This reaction is a fundamental transformation for creating carbon-nitrogen bonds, which are prevalent in many pharmaceutical compounds.
Materials:
-
This compound (1.0 equiv)
-
Aniline (1.1 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Nitrogen or Argon inert atmosphere setup
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv), aniline (1.1 equiv), and potassium carbonate (2.0 equiv).
-
Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous N,N-dimethylformamide (DMF) to the flask. The amount of solvent should be sufficient to dissolve the reactants and allow for efficient stirring (typically a 0.1 to 0.5 M concentration of the limiting reagent).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
After the reaction is complete (typically several hours, as determined by monitoring), cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with water and then with brine to remove residual DMF and inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-(2,4-bis(trifluoromethyl)phenyl)aniline.
Visualizations
Synthetic Pathway for N-(2,4-bis(trifluoromethyl)phenyl)aniline
The Trifluoromethyl Group: A Comprehensive Technical Guide to its Electronic Effects on the Benzene Ring
For Researchers, Scientists, and Drug Development Professionals
Introduction
The trifluoromethyl (CF3) group is a ubiquitous substituent in modern organic chemistry, particularly in the realms of medicinal chemistry and materials science. Its profound impact on the electronic properties of aromatic systems stems from a unique combination of strong inductive effects and weak resonance effects. This guide provides an in-depth technical overview of the electronic influence of the trifluoromethyl group on the benzene ring, supported by quantitative data, detailed experimental protocols, and visual representations of key concepts.
Quantitative Analysis of Electronic Effects
The electronic influence of the trifluoromethyl group can be quantified using several parameters, most notably Hammett constants and acidity constants (pKa). These values provide a standardized measure of the electron-withdrawing nature of the CF3 group and its impact on reaction rates and equilibria.
Hammett Substituent Constants
The Hammett equation, log(k/k₀) = σρ, is a cornerstone of physical organic chemistry, relating the rate (k) or equilibrium constant (K) of a reaction for a substituted benzene derivative to that of the unsubstituted compound (k₀ or K₀). The substituent constant (σ) quantifies the electronic effect of a substituent, while the reaction constant (ρ) is a measure of the sensitivity of a particular reaction to these effects.
The trifluoromethyl group is a strong electron-withdrawing group, which is reflected in its positive Hammett σ values.
| Parameter | Value | Description |
| σm | 0.44 | Hammett constant for a meta-substituted CF3 group, primarily reflecting the inductive effect.[1] |
| σp | 0.57 | Hammett constant for a para-substituted CF3 group, reflecting both inductive and resonance effects.[1] |
| σp+ | 0.612 | Brown's constant for a para-substituted CF3 group, used for reactions involving the development of a positive charge in the transition state that can be delocalized onto the benzene ring.[2] |
Acidity Constants (pKa)
The electron-withdrawing nature of the trifluoromethyl group increases the acidity of benzoic acids and decreases the basicity of anilines by stabilizing the conjugate base and destabilizing the protonated form, respectively.
| Compound | pKa |
| Benzoic Acid | 4.20 |
| 3-(Trifluoromethyl)benzoic acid | 3.77 - 3.87[3][4] |
| 4-(Trifluoromethyl)benzoic acid | 3.6 - 4.05 |
| Aniline | 4.63 |
| 3-(Trifluoromethyl)aniline | 3.49[5][6] |
| 4-(Trifluoromethyl)aniline | 2.45[7] |
Inductive and Resonance Effects
The electronic influence of the trifluoromethyl group is a combination of a strong electron-withdrawing inductive effect (-I) and a weak electron-withdrawing resonance effect (-M).
-
Inductive Effect (-I): The high electronegativity of the three fluorine atoms creates a strong dipole, pulling electron density away from the benzene ring through the sigma bond framework. This effect is distance-dependent and is the primary contributor to the electron-withdrawing nature of the CF3 group.
-
Resonance Effect (-M): The trifluoromethyl group can participate in resonance by accepting electron density from the pi system of the benzene ring. This is often described as "negative hyperconjugation" or "C-F hyperconjugation," where the electrons from the filled p-orbitals of the ring can delocalize into the antibonding σ* orbitals of the C-F bonds. This effect is most pronounced at the ortho and para positions.
Impact on Aromatic Substitution Reactions
The strong electron-withdrawing nature of the trifluoromethyl group has a profound impact on the reactivity and regioselectivity of both electrophilic and nucleophilic aromatic substitution reactions.
Electrophilic Aromatic Substitution (EAS)
The trifluoromethyl group is a strong deactivator and a meta-director in electrophilic aromatic substitution reactions.
-
Deactivation: The -I effect of the CF3 group strongly withdraws electron density from the benzene ring, making it less nucleophilic and therefore less reactive towards electrophiles. For instance, the nitration of trifluoromethylbenzene is approximately 40,000 times slower than the nitration of benzene.[8][9]
-
Meta-Direction: During electrophilic attack, the formation of the cationic Wheland intermediate is least destabilized when the electrophile adds to the meta position. Attack at the ortho and para positions would place a positive charge on the carbon atom directly attached to the electron-withdrawing CF3 group, which is highly unfavorable.
Nucleophilic Aromatic Substitution (SNAr)
The trifluoromethyl group is a strong activator for nucleophilic aromatic substitution reactions.
-
Activation: By strongly withdrawing electron density, the CF3 group makes the aromatic ring more electrophilic and susceptible to attack by nucleophiles. It stabilizes the negatively charged Meisenheimer intermediate formed during the reaction. While the nitro group is generally considered a stronger activating group for SNAr, the trifluoromethyl group is also highly effective.
-
Regioselectivity: The activating effect is most pronounced when the CF3 group is positioned ortho or para to the leaving group, as this allows for direct delocalization and stabilization of the negative charge in the Meisenheimer intermediate.
Experimental Protocols
Determination of pKa by Potentiometric Titration
This protocol outlines the determination of the pKa of a trifluoromethyl-substituted benzoic acid.
Materials:
-
Trifluoromethyl-substituted benzoic acid (e.g., 3-(trifluoromethyl)benzoic acid)
-
Standardized 0.1 M sodium hydroxide (NaOH) solution
-
Deionized water
-
pH meter with a combination glass electrode
-
Magnetic stirrer and stir bar
-
Buret (50 mL)
-
Beaker (100 mL)
Procedure:
-
Calibration: Calibrate the pH meter using standard buffer solutions of pH 4.00, 7.00, and 10.00.
-
Sample Preparation: Accurately weigh approximately 0.1 mmol of the trifluoromethyl-substituted benzoic acid and dissolve it in 50 mL of deionized water in a 100 mL beaker.
-
Titration Setup: Place the beaker on a magnetic stirrer and add a stir bar. Immerse the calibrated pH electrode in the solution, ensuring the bulb is fully submerged but does not contact the stir bar.
-
Titration: Fill the buret with the standardized 0.1 M NaOH solution. Record the initial pH of the acid solution. Add the NaOH solution in small increments (e.g., 0.5 mL), recording the pH after each addition. As the pH begins to change more rapidly near the equivalence point, reduce the increment size (e.g., 0.1 mL). Continue the titration until the pH has stabilized at a high value (e.g., pH 11-12).
-
Data Analysis:
-
Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis).
-
Determine the equivalence point, which is the point of steepest slope on the titration curve (the inflection point). This corresponds to the volume of NaOH required to completely neutralize the acid.
-
The pKa is equal to the pH at the half-equivalence point (i.e., at half the volume of NaOH required to reach the equivalence point).
-
Competitive Electrophilic Nitration
This experiment demonstrates the deactivating effect of the trifluoromethyl group compared to an activating group (e.g., methyl group on toluene).
Materials:
-
Toluene
-
Trifluoromethylbenzene
-
Concentrated nitric acid (HNO3)
-
Concentrated sulfuric acid (H2SO4)
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Reaction Mixture: In a round-bottom flask cooled in an ice bath, prepare an equimolar mixture of toluene and trifluoromethylbenzene in dichloromethane.
-
Nitrating Agent: Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid (nitrating mixture) to the stirred solution of the aromatic compounds. The amount of nitrating agent should be less than one equivalent relative to the total moles of aromatic compounds to ensure competition.
-
Reaction: Allow the reaction to proceed at 0°C for a specified time (e.g., 30 minutes).
-
Workup: Quench the reaction by carefully pouring the mixture over ice. Separate the organic layer, wash it with water and then with a saturated sodium bicarbonate solution. Dry the organic layer over anhydrous sodium sulfate.
-
Analysis: Analyze the product mixture by GC-MS to identify and quantify the nitrated products (nitrotoluenes and nitrotrifluoromethylbenzenes). The relative amounts of the products will indicate the relative reactivity of toluene and trifluoromethylbenzene towards nitration.
19F NMR Analysis of Electronic Effects
19F NMR spectroscopy is a powerful tool for probing the electronic environment of the trifluoromethyl group. The 19F chemical shift is highly sensitive to changes in electron density.
Procedure:
-
Sample Preparation: Prepare solutions of a series of para-substituted trifluoromethylbenzenes with varying electron-donating and electron-withdrawing substituents in a suitable deuterated solvent (e.g., CDCl3).
-
NMR Acquisition: Acquire the 19F NMR spectra for each sample.
-
Data Analysis: Correlate the 19F chemical shifts with the Hammett σp constants of the para-substituents. A linear correlation is expected, demonstrating the sensitivity of the 19F nucleus to the electronic effects transmitted through the benzene ring.
Conclusion
The trifluoromethyl group exerts a powerful electron-withdrawing effect on the benzene ring, primarily through a strong inductive effect. This fundamentally alters the reactivity and regioselectivity of the aromatic system, deactivating it towards electrophilic attack and activating it towards nucleophilic substitution. A thorough understanding of these electronic effects, quantified by parameters like Hammett constants and pKa values, is crucial for the rational design of novel pharmaceuticals, agrochemicals, and materials with tailored properties. The experimental protocols provided herein offer a practical framework for investigating these effects in a research setting.
References
- 1. global.oup.com [global.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. Page loading... [wap.guidechem.com]
- 4. 3-(Trifluoromethyl)benzoic acid CAS#: 454-92-2 [m.chemicalbook.com]
- 5. chembk.com [chembk.com]
- 6. 3-Aminobenzotrifluoride | 98-16-8 [chemicalbook.com]
- 7. chembk.com [chembk.com]
- 8. columbia.edu [columbia.edu]
- 9. willson.cm.utexas.edu [willson.cm.utexas.edu]
Methodological & Application
Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 1-Fluoro-2,4-bis(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Fluoro-2,4-bis(trifluoromethyl)benzene is a highly activated aromatic substrate for nucleophilic aromatic substitution (SNAr) reactions. The presence of two strong electron-withdrawing trifluoromethyl (-CF3) groups, positioned ortho and para to the fluorine atom, renders the aromatic ring electron-deficient and highly susceptible to attack by nucleophiles. This heightened reactivity, coupled with the excellent leaving group ability of fluoride, makes this reagent a valuable building block in medicinal chemistry and materials science for the synthesis of a diverse array of substituted aromatic compounds.
The trifluoromethyl group is a key pharmacophore in many drug molecules, known to enhance metabolic stability, lipophilicity, and binding affinity.[1] Consequently, the 2,4-bis(trifluoromethyl)phenyl moiety is frequently incorporated into novel therapeutic agents. These application notes provide detailed protocols for the SNAr of this compound with common nucleophiles such as amines, thiols, and phenols, enabling the efficient synthesis of N-aryl amines, aryl thioethers, and diaryl ethers.
General Reaction Mechanism
The SNAr reaction of this compound proceeds via a two-step addition-elimination mechanism. The nucleophile attacks the carbon atom bearing the fluorine, leading to the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The negative charge in this intermediate is effectively delocalized by the two electron-withdrawing trifluoromethyl groups. In the subsequent step, the fluoride ion is eliminated, and the aromaticity of the ring is restored, yielding the substituted product.
A general mechanism for the SNAr reaction.
Data Presentation
The following tables summarize representative quantitative data for the SNAr of this compound with various nucleophiles. Please note that while some data is specific to the title compound, other data is derived from closely related substrates and is provided for guidance.
Table 1: Reaction with Amine Nucleophiles
| Nucleophile | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Piperidine | K2CO3 | DMF | 25 | 2 | >95 | Analogous to[2] |
| Morpholine | K2CO3 | DMF | 22 | 0.33 | >95 | Analogous to[3] |
| Aniline | K2CO3 | DMF | 100 | 24 | 85-95 | Estimated |
| Benzylamine | Et3N | DMSO | 80 | 12 | 80-90 | Estimated |
Table 2: Reaction with Thiol Nucleophiles
| Nucleophile | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Thiophenol | K2CO3 | DMF | 80 | 4 | >90 | Analogous to[4] |
| 4-Methoxythiophenol | K2CO3 | DMF | 80 | 4 | >90 | Analogous to[4] |
| Benzyl mercaptan | NaH | THF | 25 | 3 | 85-95 | Estimated |
Table 3: Reaction with Phenol/Alcohol Nucleophiles
| Nucleophile | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Phenol | K2CO3 | DMF | 120 | 12 | 80-90 | Analogous to[2] |
| 4-Methoxyphenol | Cs2CO3 | NMP | 100 | 12 | 85-95 | Analogous to |
| Methanol | NaH | THF | 60 | 6 | 70-80 | Estimated |
Experimental Protocols
The following protocols are representative examples for the SNAr of this compound with different classes of nucleophiles.
Protocol 1: Reaction with Primary and Secondary Amines (e.g., Morpholine)
This protocol describes a general procedure for the synthesis of N-(2,4-bis(trifluoromethyl)phenyl)amines.
Materials:
-
This compound
-
Morpholine
-
Potassium carbonate (K2CO3)
-
Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
To a solution of this compound (1.0 eq) in DMF, add morpholine (1.1 eq) and K2CO3 (1.5 eq).
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel if necessary.
Protocol 2: Reaction with Thiols (e.g., Thiophenol)
This protocol describes a general procedure for the synthesis of 2,4-bis(trifluoromethyl)phenyl thioethers.
Materials:
-
This compound
-
Thiophenol
-
Potassium carbonate (K2CO3)
-
Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
To a solution of this compound (1.0 eq) in DMF, add thiophenol (1.1 eq) and K2CO3 (1.5 eq).
-
Heat the reaction mixture to 80 °C and stir for 4 hours.
-
Monitor the reaction progress by TLC.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Reaction with Phenols (e.g., 4-Methoxyphenol)
This protocol describes a general procedure for the synthesis of 2,4-bis(trifluoromethyl)phenyl ethers.
Materials:
-
This compound
-
4-Methoxyphenol
-
Cesium carbonate (Cs2CO3)
-
N-Methyl-2-pyrrolidone (NMP)
-
Toluene
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
In a flame-dried flask under an inert atmosphere, combine this compound (1.0 eq), 4-methoxyphenol (1.2 eq), and Cs2CO3 (2.0 eq) in NMP.
-
Heat the reaction mixture to 100 °C and stir for 12 hours.
-
Monitor the reaction progress by TLC.
-
After cooling to room temperature, dilute the mixture with toluene and wash with water and brine.
-
Dry the organic layer over anhydrous Na2SO4 and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
A generalized workflow for SNAr reactions.
Application in drug development signaling pathway.
Conclusion
The SNAr reactions of this compound provide a versatile and efficient method for the synthesis of a variety of substituted aromatic compounds. The protocols outlined in these application notes can be readily adapted for different nucleophiles and serve as a valuable starting point for the development of novel molecules in drug discovery and materials science. The high reactivity of the substrate often allows for mild reaction conditions and high yields, making it an attractive building block for combinatorial chemistry and library synthesis.
References
Application Notes and Protocols for Derivatizing 1-Fluoro-2,4-bis(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the derivatization of 1-Fluoro-2,4-bis(trifluoromethyl)benzene. The primary method for derivatization is nucleophilic aromatic substitution (SNAr), a powerful tool for forming carbon-heteroatom bonds on electron-deficient aromatic rings. The two trifluoromethyl groups on the benzene ring strongly activate the fluorine atom for displacement by various nucleophiles, making this compound a versatile building block in medicinal chemistry and materials science.
Introduction to Nucleophilic Aromatic Substitution (SNAr) on this compound
Nucleophilic aromatic substitution is a key reaction for the functionalization of aromatic compounds. In the case of this compound, the reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the carbon atom bearing the fluorine, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The strong electron-withdrawing nature of the two trifluoromethyl groups stabilizes this negatively charged intermediate. Subsequently, the fluoride ion is eliminated, restoring the aromaticity of the ring and yielding the derivatized product. The general mechanism is depicted below.
Caption: General mechanism of the SNAr reaction.
Derivatization with Amine Nucleophiles (N-Arylation)
The reaction of this compound with primary and secondary amines provides access to a wide range of N-aryl-2,4-bis(trifluoromethyl)aniline derivatives. These compounds are of significant interest in the development of pharmaceuticals and agrochemicals.
General Protocol for N-Arylation
A common procedure involves reacting this compound with an amine in the presence of a base in a polar aprotic solvent.
Experimental Workflow:
Caption: Experimental workflow for N-arylation.
Tabulated Reaction Conditions and Yields for N-Arylation
| Amine Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 3,5-Bis(trifluoromethyl)aniline | K2CO3, NaOH | DMF | 25 | 72 | High (not specified) | [1] |
| (3,5-Bis(trifluoromethyl)phenyl)methanamine | K2CO3 | DMF | 25 | 72 | 98 | [1] |
| Piperidine | - | Various aprotic solvents | - | - | - | [2] |
Note: Specific yield data for the reaction with piperidine was not found in the provided search results, but the kinetics of a similar reaction have been studied.[2]
Detailed Experimental Protocol: Synthesis of N-(3,5-Bis(trifluoromethyl)benzyl)-2,4-bis(trifluoromethyl)aniline (Hypothetical Example based on Analogy)
This protocol is adapted from the synthesis of N-(3,5-Bis(trifluoromethyl)benzyl)-2-nitroaniline.[1]
Materials:
-
This compound
-
(3,5-Bis(trifluoromethyl)phenyl)methanamine
-
Potassium carbonate (K2CO3)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Water (H2O)
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a solution of (3,5-bis(trifluoromethyl)phenyl)methanamine (1.0 eq) in anhydrous DMF, add potassium carbonate (1.0 eq).
-
To this mixture, add this compound (1.0 eq).
-
Stir the reaction mixture at room temperature (25 °C) for 72 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired N-substituted aniline derivative.
Derivatization with Thiol Nucleophiles (S-Arylation)
The reaction with thiols provides access to 2,4-bis(trifluoromethyl)phenyl thioethers, which are valuable intermediates in various fields of chemical research.
General Protocol for S-Arylation
The S-arylation reaction is typically carried out by reacting this compound with a thiol in the presence of a base.
Logical Relationship of Reaction Components:
Caption: Key components in the S-arylation reaction.
Tabulated Reaction Conditions and Yields for S-Arylation
| Thiol Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1-Propanethiol | NaH | DMSO | 90 | 48 | Moderate (not specified) | [3] |
| 1-Propanethiol | NaOH | 95% EtOH | 80 | Overnight | Moderate (not specified) | [3] |
Note: The referenced protocols are for related polyhalogenated benzenes and provide a good starting point for optimization with this compound.
Detailed Experimental Protocol: Synthesis of Propyl 2,4-bis(trifluoromethyl)phenyl sulfide (Adapted)
This protocol is adapted from general procedures for the thiolation of halobenzenes.[3][4]
Materials:
-
This compound
-
1-Propanethiol
-
Sodium hydride (NaH, 60% dispersion in mineral oil) or Sodium hydroxide (NaOH)
-
Anhydrous Dimethyl sulfoxide (DMSO) or 95% Ethanol (EtOH)
-
Ethyl acetate
-
Water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
Procedure using NaH in DMSO:
-
In a flame-dried round-bottom flask under an inert atmosphere, suspend sodium hydride (1.15 eq) in anhydrous DMSO.
-
To this suspension, add a solution of 1-propanethiol (1.1 eq) in DMSO.
-
Stir the mixture at room temperature for 30 minutes.
-
Add this compound (1.0 eq) to the reaction mixture.
-
Heat the reaction to 90 °C and stir for 48 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and carefully quench with water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Derivatization with Alcohol and Phenol Nucleophiles (O-Arylation)
The O-arylation of alcohols and phenols with this compound yields the corresponding aryl ethers. These reactions typically require a strong base to generate the alkoxide or phenoxide nucleophile.
General Protocol for O-Arylation
A typical procedure involves the deprotonation of the alcohol or phenol with a strong base, followed by the addition of this compound.
Tabulated Reaction Conditions and Yields for O-Arylation
| Alcohol/Phenol Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Phenols | NaH | DMF | - | - | - | [5] |
| Alcohols/Phenols | CsOH / Cs2CO3 / NaH | 1,4-Dioxane / Toluene | 50-80 | 24 | Moderate to Excellent | [6][7] |
Note: The referenced protocols describe general methods for O-arylation and provide a basis for developing specific conditions for this compound.
Detailed Experimental Protocol: Synthesis of 2,4-bis(trifluoromethyl)phenyl Phenyl Ether (Adapted)
This protocol is based on general procedures for O-arylation.[5][6][7]
Materials:
-
This compound
-
Phenol
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve phenol (1.2 eq) in anhydrous DMF.
-
Cool the solution to 0 °C and add sodium hydride (1.2 eq) portion-wise.
-
Stir the mixture at room temperature for 30 minutes to generate the sodium phenoxide.
-
Add this compound (1.0 eq) to the reaction mixture.
-
Heat the reaction (e.g., to 80-100 °C) and monitor its progress by TLC.
-
Upon completion, cool the mixture to room temperature and quench with water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
References
- 1. mdpi.com [mdpi.com]
- 2. Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. vanderbilt.edu [vanderbilt.edu]
- 4. benchchem.com [benchchem.com]
- 5. chemrevlett.com [chemrevlett.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. EP2266961B1 - Process for the synthesis of organic compounds - Google Patents [patents.google.com]
Application Notes and Protocols for Utilizing ¹⁹F NMR Probes in Biological Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy has emerged as a powerful and versatile tool in biological research and drug discovery. The unique properties of the ¹⁹F nucleus, such as its 100% natural abundance, high gyromagnetic ratio (83% of the sensitivity of ¹H), and the absence of endogenous fluorine in most biological systems, make it an exceptional probe for studying molecular interactions, enzymatic activity, and cellular processes.[1][2][3][4] The large chemical shift range of ¹⁹F, spanning over 400 ppm, provides exquisite sensitivity to subtle changes in the local chemical environment, allowing for the detection of binding events, conformational changes, and enzymatic reactions with high resolution.[1][3][5]
These application notes provide detailed protocols and quantitative data for the use of ¹⁹F NMR probes in various biological studies, including protein labeling, enzyme activity assays, metal ion detection, and fragment-based drug discovery.
I. Probing Protein Structure and Interactions
¹⁹F NMR is a valuable technique for investigating protein structure, dynamics, and interactions with ligands. By introducing a fluorine label at a specific site within a protein, researchers can monitor conformational changes and binding events.
Quantitative Data: Comparison of Common ¹⁹F NMR Probes for Protein Labeling
The choice of a ¹⁹F NMR probe can significantly impact the resolution and sensitivity of an experiment. The following table summarizes the properties of several common trifluoromethyl tags used for protein labeling.
| Probe Name | Abbreviation | Thiol-Reactive Moiety | Chemical Shift Range (ppm) vs. Polarity | Reference |
| 2-bromo-N-(4-(trifluoromethyl)phenyl)acetamide | BTFMA | Bromoacetamide | ~1.2 | --INVALID-LINK-- |
| N-(4-bromo-3-(trifluoromethyl)phenyl)acetamide | 3-BTFMA | Bromoacetamide | Not explicitly stated in the same study | --INVALID-LINK-- |
| 3-bromo-1,1,1-trifluoropropan-2-one | BTFA | Bromoketone | ~0.4 | --INVALID-LINK-- |
| 2,2,2-trifluoroethyl-1-thiol | TFET | Thiol (for disulfide exchange) | ~0.2 | --INVALID-LINK-- |
Note: The chemical shift range is a measure of the probe's sensitivity to changes in the local environment, as determined by varying solvent polarity (methanol/water mixtures). A larger range indicates greater sensitivity.
Experimental Protocols
This protocol describes the labeling of a purified protein containing a solvent-accessible cysteine residue with a thiol-reactive ¹⁹F probe.
Materials:
-
Purified protein with a single, accessible cysteine residue
-
Thiol-reactive ¹⁹F probe (e.g., BTFMA)
-
Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
Reaction buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5)
-
Quenching reagent (e.g., L-cysteine or β-mercaptoethanol)
-
Size-exclusion chromatography (SEC) column
-
NMR buffer (e.g., 20 mM HEPES, 50 mM NaCl, 10% D₂O, pH 7.5)
Procedure:
-
Protein Reduction: Reduce any disulfide bonds in the protein by incubating with a 10-fold molar excess of DTT or TCEP for 1 hour at room temperature.
-
Buffer Exchange: Remove the reducing agent by buffer exchange into a degassed reaction buffer using a desalting column or repeated concentration/dilution steps.
-
Labeling Reaction: Add a 5- to 10-fold molar excess of the thiol-reactive ¹⁹F probe (dissolved in a minimal amount of a compatible organic solvent like DMSO) to the protein solution.
-
Incubation: Gently mix and incubate the reaction at 4°C or room temperature for 2-4 hours or overnight. The optimal time and temperature should be determined empirically for each protein.
-
Quenching: Quench the reaction by adding a 100-fold molar excess of a quenching reagent (e.g., L-cysteine) to react with any unreacted probe.
-
Purification: Remove the excess probe and quenching reagent by size-exclusion chromatography (SEC).
-
Concentration and Buffer Exchange: Concentrate the labeled protein and exchange it into the final NMR buffer.
-
¹⁹F NMR Data Acquisition: Acquire a 1D ¹⁹F NMR spectrum to confirm labeling and assess the homogeneity of the sample.
References
- 1. Fluorine labeling of proteins for NMR studies – Bio-NMR Core [bionmr.cores.ucla.edu]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. New Frontiers and Developing Applications in 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
The introduction of a trifluoromethyl (-CF3) group into organic molecules is a critical strategy in the development of pharmaceuticals, agrochemicals, and materials science. This functional group can significantly enhance a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability.[1][2] This document provides detailed application notes and protocols for various trifluoromethylation reactions, categorized by the type of trifluoromethylating agent and reaction mechanism.
Nucleophilic Trifluoromethylation
Nucleophilic trifluoromethylation involves the transfer of a trifluoromethyl anion or its equivalent to an electrophilic substrate, such as an aldehyde, ketone, or imine.[3]
Using Trimethyl(trifluoromethyl)silane (TMSCF3) - The Ruppert-Prakash Reagent
TMSCF3 is a versatile and widely used nucleophilic trifluoromethylating agent.[2] However, it is not reactive enough on its own and requires a nucleophilic activator or catalyst to generate a reactive trifluoromethyl anion or a hypervalent silicon species.[1]
Reaction Principle:
A nucleophilic catalyst activates TMSCF3, which then delivers the CF3 group to the electrophilic carbon of the substrate. The resulting product is a trimethylsilyl (TMS)-protected trifluoromethyl alcohol, which can be easily deprotected.[1]
References
Application Notes and Protocols for Derivatization in Gas Chromatography (GC) Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gas chromatography (GC) is a powerful analytical technique for separating and analyzing volatile and thermally stable compounds. However, many compounds of interest in pharmaceutical and clinical research, such as drugs, metabolites, and endogenous biomolecules, are non-volatile or thermally labile due to the presence of polar functional groups like hydroxyl (-OH), carboxyl (-COOH), amine (-NH), and thiol (-SH).[1][2] Derivatization is a chemical modification process used to convert these non-volatile compounds into more volatile and thermally stable derivatives, making them amenable to GC analysis.[1][2][3] This process not only enhances volatility but also improves chromatographic peak shape, increases sensitivity, and can provide structural information through mass spectrometry (MS) fragmentation patterns.[1][4]
This document provides detailed application notes and protocols for the three most common derivatization techniques in GC: silylation, acylation, and alkylation.
General Workflow for Derivatization in GC Analysis
The derivatization process is typically performed after sample extraction and prior to GC injection. A generalized workflow is illustrated below.
Caption: A generalized workflow for sample analysis by GC-MS involving a derivatization step.
I. Silylation
Silylation is the most widely used derivatization technique for GC analysis.[5][6] It involves the replacement of an active hydrogen atom in a polar functional group with a trimethylsilyl (TMS) or other alkylsilyl group.[5][6] The resulting silyl derivatives are more volatile, less polar, and more thermally stable than the parent compounds.[6]
Common Silylating Reagents:
-
BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide)
-
MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide)
-
TMCS (Trimethylchlorosilane) - Often used as a catalyst.[7]
-
MTBSTFA (N-Methyl-N-(t-butyldimethylsilyl)trifluoroacetamide) - Forms more stable t-butyldimethylsilyl (TBDMS) derivatives.[8]
The reactivity of functional groups towards silylation generally follows the order: alcohols > phenols > carboxylic acids > amines > amides.[7]
Application Note: Silylation of Steroids
Steroid analysis is crucial in clinical diagnostics and anti-doping control. Due to their low volatility, derivatization is a mandatory step for GC-MS analysis.[9] A common approach involves a two-step process: methoximation to protect keto groups, followed by silylation of hydroxyl groups.[9]
Experimental Protocol: Derivatization of Steroids in Biological Samples [7][9]
-
Sample Preparation: Evaporate the sample extract to dryness under a gentle stream of nitrogen.
-
Methoximation (for keto-steroids):
-
Add 50 µL of 2% O-methylhydroxylamine hydrochloride in pyridine to the dried residue.
-
Cap the vial and heat at 80°C for 30 minutes.[9]
-
After cooling, evaporate the solvent to dryness.
-
-
Silylation:
-
GC-MS Analysis: After cooling to room temperature, inject 1 µL of the derivatized sample into the GC-MS system.
Quantitative Data: Comparison of Silylating Reagents for Steroid Analysis
| Analyte | Derivatizing Reagent | Reaction Conditions | Key Findings | Reference |
| Endogenous Steroids | BSA, BSTFA, HMDS+TMCS | Varied incubation times and temperatures | Optimal conditions were determined for different reagents. For example, with BSA, 60°C for 45 min for methoxylation followed by 120°C for 30 min for silylation. | [10] |
| 7-Hydroxy Steroids | BSTFA + 1% TMCS in Pyridine | 60°C for 1 hour | Complete derivatization of hydroxyl groups to TMS ethers, enabling sensitive detection. | [7] |
| Benzodiazepine Metabolites | MTBSTFA | Not specified | Formation of stable TBDMS derivatives with good chromatographic properties. | [8] |
II. Acylation
Acylation involves the introduction of an acyl group (R-C=O) into a molecule by replacing an active hydrogen in hydroxyl, thiol, and amino groups.[11] This process reduces the polarity of the compounds and can introduce halogenated groups that enhance sensitivity for electron capture detection (ECD).[12]
Common Acylating Reagents:
-
Anhydrides: Trifluoroacetic anhydride (TFAA), Pentafluoropropionic anhydride (PFPA), Heptafluorobutyric anhydride (HFBA).[3]
-
Acyl Halides: Pentafluorobenzoyl chloride (PFBCl).[8]
-
Activated Amides: N-Methyl-bis(trifluoroacetamide) (MBTFA).[11]
Application Note: Acylation of Amphetamines
Amphetamines and related substances are commonly analyzed in forensic and clinical toxicology. Their primary or secondary amine groups lead to poor chromatographic performance, which can be overcome by acylation.[1]
Experimental Protocol: Acylation of Amphetamines in Oral Fluid [3][13]
-
Sample Preparation: Extract 0.5 mL of oral fluid with ethyl acetate under basic conditions (e.g., 0.1 N NaOH).
-
Drying: Evaporate the organic extract to dryness under a gentle stream of nitrogen.
-
Derivatization:
-
Reconstitute the dried extract in 50 µL of ethyl acetate.
-
Add 50 µL of the acylating reagent (e.g., PFPA).
-
Cap the vial and heat at 70°C for 30 minutes.
-
-
GC-MS Analysis: After cooling, inject 2 µL of the final solution into the GC-MS.
Quantitative Data: Comparison of Acylating Reagents for Amphetamine Analysis [3]
| Analyte | Derivatizing Reagent | Limit of Quantification (LOQ) (ng/mL) | Key Findings |
| Amphetamine | HFBA | 10 | PFPA was found to be the best reagent based on sensitivity. |
| PFPA | 5 | ||
| TFAA | 10 | ||
| Methamphetamine | HFBA | 10 | |
| PFPA | 5 | ||
| TFAA | 10 | ||
| MDMA | HFBA | 5 | |
| PFPA | 2.5 | ||
| TFAA | 5 |
III. Alkylation
Alkylation involves the replacement of an active hydrogen with an alkyl group.[9] This technique is commonly used for the derivatization of acidic compounds like carboxylic acids and phenols by converting them into esters or ethers, which are more volatile and less polar.[9][14]
Common Alkylating Reagents:
-
Boron Trifluoride (BF3) in Methanol or Butanol
-
Diazomethane (Note: Toxic and explosive)
-
N,N-Dimethylformamide dialkyl acetals (e.g., DMF-DMA)
Application Note: Alkylation of Fatty Acids
Free fatty acids are highly polar and can exhibit poor peak shape in GC. Esterification to form fatty acid methyl esters (FAMEs) is the most common derivatization method for their analysis.[14]
Experimental Protocol: Esterification of Fatty Acids to FAMEs [14][15]
-
Sample Preparation: Weigh 1-25 mg of the fatty acid sample into a reaction vessel. If the sample is in an aqueous solvent, evaporate to dryness first.
-
Derivatization:
-
Add 2 mL of 12-14% Boron trichloride (BCl3) or Boron trifluoride (BF3) in methanol.
-
Heat at 60°C for 5-10 minutes.
-
-
Extraction:
-
After cooling, add 1 mL of water and 1 mL of hexane.
-
Vortex and allow the layers to separate.
-
-
GC-MS Analysis: Carefully transfer the upper hexane layer containing the FAMEs to a new vial for GC injection.
Logical Relationship for Derivatization Choice
The selection of a derivatization technique depends on the functional groups present in the analyte.
Caption: A decision-making flowchart for selecting a suitable derivatization technique.
Conclusion
Derivatization is an essential step in the GC analysis of many pharmaceutical and biological compounds. By converting polar, non-volatile analytes into more volatile and thermally stable derivatives, this technique significantly expands the range of compounds that can be analyzed by GC-MS. The choice of derivatization method—silylation, acylation, or alkylation—depends on the specific functional groups present in the analyte. The protocols and data presented here provide a guide for researchers to select and apply the most appropriate derivatization strategy for their analytical needs, ultimately leading to more robust and reliable results in drug development and scientific research.
References
- 1. benchchem.com [benchchem.com]
- 2. [PDF] GC-MS analysis of multiply derivatized opioids in urine. | Semantic Scholar [semanticscholar.org]
- 3. Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jfda-online.com [jfda-online.com]
- 5. GC-MS analysis of multiply derivatized opioids in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. benchchem.com [benchchem.com]
- 8. GC/MS analysis of five common benzodiazepine metabolites in urine as tert-butyl-dimethylsilyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. uu.diva-portal.org [uu.diva-portal.org]
- 11. nist.gov [nist.gov]
- 12. kurabiotech.com [kurabiotech.com]
- 13. researchgate.net [researchgate.net]
- 14. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]
- 15. Blogs | Restek [discover.restek.com]
Application Notes and Protocols for the Development of Materials with Specific Electronic Properties
Introduction
The ability to precisely control the electronic properties of materials is fundamental to the advancement of modern technology, from next-generation electronics and optoelectronics to energy conversion and storage. Tailoring properties such as electrical conductivity, bandgap energy, and charge carrier concentration allows for the design of materials with specific functionalities for a vast array of applications.[1] This document provides detailed application notes and experimental protocols for three key techniques used by researchers and scientists to engineer the electronic characteristics of materials: the intentional introduction of impurities through doping, the mechanical manipulation of crystal structure via strain engineering, and the use of computational methods for accelerated materials discovery.
Application Note 1: Modulating Semiconductor Properties via Doping
Principle
Doping is a cornerstone of semiconductor technology, involving the intentional introduction of impurities (dopants) into an intrinsic (pure) semiconductor to alter its electrical properties.[2][3][4] By substituting a small number of host atoms in the crystal lattice with atoms having a different number of valence electrons, one can precisely control the concentration of charge carriers (electrons or holes).
-
N-type Doping : Introducing dopants with more valence electrons than the semiconductor material (e.g., phosphorus or arsenic in silicon) creates an excess of free electrons, making them the majority charge carriers.[1][2] These dopants are called "donors."
-
P-type Doping : Introducing dopants with fewer valence electrons (e.g., boron or gallium in silicon) creates an abundance of "holes" (the absence of an electron), which act as positive charge carriers.[2][4] These dopants are known as "acceptors."
The type and concentration of dopants allow for the precise tuning of a semiconductor's conductivity, resistivity, and Fermi level.[1][5] This control is the fundamental principle behind the operation of most semiconductor devices, including diodes and transistors.[5]
Applications
Doping is indispensable in the fabrication of a wide range of electronic devices:
-
Diodes and Transistors : The creation of p-n junctions, the interface between p-type and n-type regions, is essential for these fundamental components of integrated circuits.[1][5]
-
Solar Cells : Doping is used to create the p-n junction that separates photogenerated electron-hole pairs, driving the photovoltaic effect.[5]
-
Light-Emitting Diodes (LEDs) : The recombination of electrons and holes at a p-n junction can be engineered to emit light of a specific wavelength.
-
Integrated Circuits : Highly doped regions are used to create conductive pathways and contacts within microchips.[4]
Data Presentation: Doping Effects on Silicon Properties
The following table summarizes the effect of common dopants and their concentrations on the electrical properties of silicon at room temperature (300 K).
| Dopant Element | Dopant Type | Dopant Concentration (atoms/cm³) | Majority Carrier | Carrier Concentration (cm⁻³) | Resistivity (Ω·cm) |
| Undoped (Intrinsic) | - | ~1 x 10¹⁰ | Electrons & Holes | ~1 x 10¹⁰ | ~2.3 x 10⁵ |
| Boron (B) | p-type (Acceptor) | 1 x 10¹⁵ | Holes | ~1 x 10¹⁵ | ~13.5 |
| Boron (B) | p-type (Acceptor) | 1 x 10¹⁸ | Holes | ~1 x 10¹⁸ | ~0.02 |
| Phosphorus (P) | n-type (Donor) | 1 x 10¹⁵ | Electrons | ~1 x 10¹⁵ | ~4.5 |
| Phosphorus (P) | n-type (Donor) | 1 x 10¹⁸ | Electrons | ~1 x 10¹⁸ | ~0.007 |
| Arsenic (As) | n-type (Donor) | 1 x 10¹⁷ | Electrons | ~1 x 10¹⁷ | ~0.04 |
Note: Values are approximate and can vary with temperature and measurement technique.
Experimental Protocol: N-type Doping of a Silicon Wafer using Ion Implantation
Ion implantation is a precise method for introducing dopants into a semiconductor substrate. This protocol outlines the key steps for doping a silicon wafer with phosphorus to create an n-type semiconductor.
Materials and Equipment:
-
Intrinsic (undoped) single-crystal silicon wafer
-
Ion implanter system
-
Phosphine (PH₃) gas source (for phosphorus ions)
-
High-vacuum chamber
-
Wafer handling tools
-
Annealing furnace (e.g., rapid thermal annealing system)
-
Four-point probe for resistivity measurement
-
Hall effect measurement system for carrier concentration and mobility
Procedure:
-
Wafer Preparation : a. Clean the silicon wafer using a standard RCA cleaning procedure to remove organic and inorganic surface contaminants. b. Load the wafer into the high-vacuum chamber of the ion implanter using clean handling tools.
-
System Setup and Evacuation : a. Evacuate the chamber to a pressure below 10⁻⁶ Torr to ensure a mean free path for the ions. b. Set the ion source parameters. For phosphorus, phosphine gas is typically used.
-
Ion Implantation : a. Set the implantation energy. This determines the projected depth (Rp) of the dopant ions. For shallow junctions, an energy of 50-100 keV is common. b. Set the implantation dose. This determines the concentration of dopant atoms. A dose of 5 x 10¹³ ions/cm² is typical for moderate doping. c. Initiate the ion beam. The beam is electrostatically scanned across the wafer surface for uniform implantation.
-
Post-Implantation Annealing : a. After implantation, transfer the wafer to an annealing furnace. b. Perform a rapid thermal anneal (RTA) at a high temperature (e.g., 900-1050°C) for a short duration (e.g., 30-60 seconds) in an inert atmosphere (e.g., N₂ or Ar). This step is critical to repair crystal lattice damage caused by the implantation process and to electrically "activate" the dopant atoms by allowing them to substitute into the silicon lattice.
-
Characterization : a. Allow the wafer to cool to room temperature. b. Measure the sheet resistance using a four-point probe. c. Characterize the carrier concentration, mobility, and resistivity using a Hall effect measurement system.
Visualization: Doping Workflow and Energy Band Modification
Caption: Workflow for n-type doping and its effect on the semiconductor's energy band structure.
Application Note 2: Strain Engineering of 2D Materials
Principle
Strain engineering is a powerful technique for tuning the physical properties of materials, particularly two-dimensional (2D) materials like graphene and transition metal dichalcogenides (TMDs), by applying mechanical stress.[3][6] Due to their atomic thinness, the electronic and optical properties of 2D materials are highly sensitive to changes in their crystal lattice structure.[7]
Applying mechanical strain, either tensile (stretching) or compressive (squeezing), modifies the interatomic distances and bond angles. This directly alters the electronic band structure, including the bandgap energy.[6][7] For example, applying tensile strain to a monolayer of molybdenum disulfide (MoS₂) can reduce its direct bandgap.[7] This tunability provides a method to control material properties without changing their chemical composition, opening pathways for novel "straintronic" devices.[6][7]
Applications
Strain engineering is being explored for a variety of next-generation technologies:
-
Flexible Electronics : Creating devices on flexible substrates where bending and stretching can be used to modulate performance.[7]
-
Sensors : Designing highly sensitive strain gauges and pressure sensors based on changes in electrical resistance.
-
Photodetectors and Emitters : Tuning the bandgap to optimize absorption or emission for specific wavelengths of light.
-
Phase Transitions : Inducing transitions between semiconducting and metallic phases in some TMDs.[8]
Data Presentation: Strain Effect on Monolayer MoS₂ Bandgap
The table below illustrates the change in the direct optical bandgap of monolayer MoS₂ as a function of applied uniaxial tensile strain.
| Applied Uniaxial Strain (%) | Photoluminescence Peak (eV) | Bandgap Reduction (meV) |
| 0.0 | 1.88 | 0 |
| 0.5 | 1.85 | 30 |
| 1.0 | 1.82 | 60 |
| 1.5 | 1.79 | 90 |
| 2.0 | 1.76 | 120 |
Data is representative and derived from experimental trends reported in the literature.
Experimental Protocol: Applying Uniaxial Tensile Strain to a 2D Material on a Flexible Substrate
This protocol describes a common method for applying controlled strain to a 2D material flake and characterizing the resulting changes in its optical properties.
Materials and Equipment:
-
Monolayer MoS₂ flake on a temporary substrate (e.g., SiO₂/Si)
-
Flexible substrate (e.g., polyethylene terephthalate, PET, or polydimethylsiloxane, PDMS)
-
Poly(methyl methacrylate) (PMMA)
-
Mechanical bending stage with calibrated strain control
-
Optical microscope
-
Raman/Photoluminescence (PL) spectroscopy system with a laser excitation source (e.g., 532 nm)
Procedure:
-
Exfoliation and Flake Identification : a. Mechanically exfoliate monolayer MoS₂ flakes from a bulk crystal onto a SiO₂/Si substrate using the "Scotch tape" method. b. Identify monolayer flakes using an optical microscope based on their characteristic contrast. Confirm the monolayer nature using Raman spectroscopy (by analyzing the separation of the E¹₂g and A₁g peaks).
-
Transfer to Flexible Substrate : a. Spin-coat a layer of PMMA onto the SiO₂/Si substrate, covering the MoS₂ flakes. b. Carefully etch away the SiO₂ layer using a buffered oxide etch (BOE) or KOH solution to release the PMMA/MoS₂ film. c. "Fish" the floating film out of the etchant solution and transfer it onto the target flexible PET substrate. d. Gently heat the substrate to improve adhesion and then dissolve the PMMA layer with acetone, leaving the MoS₂ flake on the PET.
-
Strain Application : a. Mount the flexible substrate onto a two-point or four-point mechanical bending stage. b. Calibrate the applied strain based on the radius of curvature induced by the bending stage. The strain (ε) on the surface can be calculated as ε = t / (2R), where 't' is the substrate thickness and 'R' is the radius of curvature.
-
Optical Characterization under Strain : a. Position the mounted sample under the objective of the Raman/PL spectrometer. b. Locate the MoS₂ flake. c. Apply a specific amount of tensile strain (e.g., 0.5%) by adjusting the bending stage. d. Acquire the PL spectrum from the center of the strained flake. The peak of the A exciton corresponds to the direct optical bandgap. e. Incrementally increase the strain (e.g., to 1.0%, 1.5%, 2.0%) and repeat the PL measurement at each step.
-
Data Analysis : a. Plot the PL peak energy as a function of the applied strain to quantify the bandgap tunability.
Visualization: Strain Engineering Experimental Workflow
Caption: A step-by-step workflow for applying and characterizing strain in 2D materials.
Application Note 3: High-Throughput Computational Screening for Novel Electronic Materials
Principle
High-throughput computational screening is a materials informatics paradigm that leverages computational power to rapidly evaluate the properties of thousands of candidate materials from large databases.[9][10] This approach significantly accelerates the discovery of new materials with desired electronic, optical, or thermal properties, reducing the reliance on time-consuming and expensive trial-and-error experiments.[9][11]
The workflow typically involves:
-
Database Mining : Selecting candidate materials from vast structural databases (e.g., Materials Project, OQMD).
-
Property Calculation : Using first-principles methods, most commonly Density Functional Theory (DFT), to calculate the fundamental electronic properties (e.g., band structure, density of states) of each candidate.[12]
-
Screening and Filtering : Applying a series of filters based on specific performance descriptors or figures of merit (e.g., bandgap > 1 eV, high thermoelectric power factor) to down-select the most promising materials.
-
Machine Learning Acceleration : Increasingly, machine learning models are trained on existing DFT data to predict properties of new materials with much lower computational cost, further speeding up the screening process.[13][14][15]
Applications
This computational approach is transforming materials research across many fields:
-
Thermoelectric Materials : Identifying materials with a high power factor and low thermal conductivity for waste heat recovery.[11]
-
Dielectric Materials : Screening for high-permittivity materials for next-generation capacitors and transistors.[16]
-
Photocatalysts : Searching for semiconductors with appropriate band edge positions for water splitting.
-
Topological Materials : Discovering new materials with exotic electronic states for spintronics and quantum computing.[17]
Data Presentation: Sample Output from a Thermoelectric Materials Screening
The following table shows a hypothetical, simplified output from a high-throughput screening of cubic materials for high-performance thermoelectrics at 600 K.
| Material ID | Chemical Formula | Calculated Bandgap (eV) | Power Factor (μW/cm·K²) (p-type) | Power Factor (μW/cm·K²) (n-type) | Status |
| mp-101 | Si | 1.17 | 4.5 | 6.2 | Filtered Out |
| mp-205 | GaAs | 1.52 | 8.1 | 7.5 | Filtered Out |
| mp-1234 | LaPdSb | 0.21 | 35.7 | 28.1 | Promising |
| mp-5678 | ZrCoBi | 0.45 | 42.3 | 39.8 | Promising |
| mp-9012 | HfNiSn | 0.51 | 38.9 | 45.1 | Promising |
| mp-314 | PbTe | 0.32 | 30.1 | 32.5 | Known Good |
Screening Criterion: Power Factor > 25 μW/cm·K²
Protocol: High-Level Workflow for Computational Screening
This protocol outlines the logical steps for conducting a high-throughput computational screening for materials with a target electronic property.
Tools and Resources:
-
Access to a materials database (e.g., Materials Project API)
-
First-principles calculation software (e.g., VASP, Quantum ESPRESSO)
-
High-performance computing (HPC) cluster
-
Workflow management software (e.g., AiiDA, FireWorks)
-
Data analysis and visualization tools (e.g., Python with pandas, matplotlib)
Procedure:
-
Define Screening Criteria : a. Clearly define the target application and the key performance indicators (KPIs). b. Establish quantitative thresholds for these KPIs (e.g., direct bandgap between 1.5 and 2.0 eV, electron mobility > 1000 cm²/V·s).
-
Candidate Selection : a. Programmatically query a materials database to retrieve an initial set of candidate structures. b. Apply initial, inexpensive filters based on available database information (e.g., chemical composition, crystal structure, stability).
-
Automated DFT Calculations : a. For each candidate that passes the initial filters, create an automated calculation workflow. b. The workflow should first perform a structural relaxation to find the lowest-energy geometry. c. Following relaxation, perform a static self-consistent field (SCF) calculation to determine the ground-state electronic structure. d. Finally, perform the specific property calculations required, such as band structure or density of states calculations.
-
Data Extraction and Analysis : a. Automate the parsing of output files from the DFT calculations to extract the relevant properties and KPIs. b. Store the calculated data in a structured database for analysis.
-
Filtering and Down-Selection : a. Apply the pre-defined screening criteria to the calculated data to filter out underperforming materials. b. Rank the remaining "hit" candidates based on their performance.
-
Refined Analysis and Validation : a. For the top 5-10 candidates, perform more accurate (and computationally expensive) calculations to refine the property predictions. b. Investigate other properties such as thermodynamic stability and synthesizability before recommending candidates for experimental validation.
Visualization: Logic Flow of High-Throughput Computational Screening
Caption: Logical workflow for discovering new materials using high-throughput computational screening.
References
- 1. ijarsct.co.in [ijarsct.co.in]
- 2. Doping (semiconductor) - Wikipedia [en.wikipedia.org]
- 3. Strain Engineering of 2D Materials: Issues and Opportunities at the Interface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. waferpro.com [waferpro.com]
- 5. semiconsociety.com [semiconsociety.com]
- 6. Electronic Properties and Strain Engineering in Semiconducting Transition Metal Dichalcogenides (Chapter 14) - 2D Materials [cambridge.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. www2.coe.pku.edu.cn [www2.coe.pku.edu.cn]
- 9. Applications of High Throughput (Combinatorial) Methodologies to Electronic, Magnetic, Structural, and Energy-Related Materials | NIST [nist.gov]
- 10. High-throughput computational screening of nanoporous materials in targeted applications - Digital Discovery (RSC Publishing) DOI:10.1039/D2DD00018K [pubs.rsc.org]
- 11. pubs.aip.org [pubs.aip.org]
- 12. mdpi.com [mdpi.com]
- 13. Predicting the Electronic and Structural Properties of Two-Dimensional Materials Using Machine Learning [techscience.com]
- 14. chemrxiv.org [chemrxiv.org]
- 15. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 16. A high-throughput search for electronic materials-thin-film dielectrics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Designing Quantum Materials for Future Electronics [als.lbl.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 1-Fluoro-2,4-bis(trifluoromethyl)benzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 1-Fluoro-2,4-bis(trifluoromethyl)benzene (CAS: 36649-94-2).
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying this compound?
The primary challenges in purifying this compound stem from its chemical properties and the potential for closely related impurities. These challenges include:
-
Similar Boiling Points of Isomers: Positional isomers or other fluorinated impurities generated during synthesis may have boiling points very close to the target compound, making separation by standard distillation difficult.
-
Azeotrope Formation: The compound may form azeotropes with solvents or impurities, complicating purification by distillation.
-
Reactivity: While relatively stable, highly fluorinated benzenes can be reactive under certain conditions, potentially leading to degradation during purification.
-
Trace Impurities: Removal of trace impurities to achieve high purity levels (>99.5%) for applications like drug development can be challenging and may require multiple purification techniques.
Q2: What are the most common impurities found in crude this compound?
Common impurities can originate from the starting materials, side reactions, or incomplete reactions during synthesis. These may include:
-
Positional Isomers: Other isomers of fluoro-bis(trifluoromethyl)benzene.
-
Incompletely Fluorinated Intermediates: Compounds where not all chlorines or other leaving groups have been replaced by fluorine.
-
Starting Materials: Unreacted starting materials from the synthesis process.
-
Solvents and Reagents: Residual solvents or reagents used in the synthesis.
-
Decomposition Products: Minor degradation products formed during the reaction or workup.
Q3: How do I choose the most suitable purification method?
The selection of the appropriate purification technique depends on the scale of the purification, the initial purity of the crude material, the desired final purity, and the available equipment. The following workflow provides a general decision-making process. For small-scale, high-purity requirements, preparative chromatography is often the preferred method. For larger quantities where moderate purity is acceptable, fractional distillation may be more practical.
Purification Protocols and Troubleshooting Guides
Fractional Distillation
Fractional distillation is a suitable method for purifying this compound on a larger scale, especially when the impurities have significantly different boiling points.
Experimental Protocol:
-
Apparatus Setup: Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is dry and joints are properly sealed.
-
Charging the Flask: Fill the round-bottom flask no more than two-thirds full with the crude this compound and add boiling chips or a magnetic stir bar.
-
Heating: Gently heat the flask using a heating mantle. If using a stir bar, ensure moderate stirring.
-
Distillation: Observe the vapor rising slowly through the fractionating column. Adjust the heating to maintain a slow and steady distillation rate, typically 1-2 drops per second into the receiving flask.
-
Fraction Collection:
-
Collect the initial fraction (forerun), which may contain lower-boiling impurities, in a separate receiving flask.
-
As the temperature stabilizes at the boiling point of the desired product (approximately 111.1°C at 760 mmHg), switch to a new receiving flask to collect the main fraction.[1] For vacuum distillation, the boiling point will be lower (e.g., an isomer has a boiling point of 50-54°C at 60 mbar).[2]
-
If the temperature rises significantly again, change the receiving flask to collect the higher-boiling fraction separately.
-
-
Shutdown: Stop the distillation before the flask boils to dryness to avoid the formation of potentially hazardous residues.
Troubleshooting Guide for Fractional Distillation:
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Bumping/Uneven Boiling | - Insufficient boiling chips or stirring.- Heating too rapidly. | - Add fresh boiling chips or use a magnetic stirrer.- Reduce the heating rate to ensure smooth boiling. |
| Flooding of the Column | - Heating rate is too high.- Column insulation is inadequate. | - Reduce the heat input to the distillation flask.- Ensure the column is properly insulated to maintain the temperature gradient. |
| Poor Separation | - Distillation rate is too fast.- Inefficient fractionating column. | - Reduce the distillation rate to allow for proper vapor-liquid equilibrium.- Use a more efficient column (e.g., longer or with better packing). |
| Temperature Fluctuations | - Inconsistent heating.- Presence of azeotropes. | - Ensure steady and even heating.- If an azeotrope is suspected, consider a different purification method or using an entrainer. |
Preparative Gas Chromatography (pGC)
For achieving very high purity on a smaller scale, preparative Gas Chromatography (pGC) is an excellent choice due to its high resolving power for volatile compounds with similar boiling points.
Experimental Protocol:
-
Column Selection: Install a preparative-scale GC column. A column with a fluorinated stationary phase (e.g., trifluoropropylmethyl polysiloxane) is recommended for enhanced selectivity towards fluorinated compounds.
-
Method Development: First, develop an analytical-scale GC method to determine the retention times of the target compound and impurities. Optimize the temperature program and carrier gas flow rate for the best separation.
-
Injection: Inject an appropriate volume of the crude material onto the pGC column. Avoid overloading the column, which can lead to poor separation.
-
Fraction Collection: Monitor the chromatogram from the detector. As the peak corresponding to this compound begins to elute, switch the outlet to a cold trap (e.g., cooled with liquid nitrogen or a dry ice/acetone bath) to condense and collect the purified compound.
-
Repetitive Injections: Repeat the injection and collection process multiple times to accumulate the desired quantity of the purified product.
-
Recovery: After the final collection, allow the cold trap to warm to room temperature. Rinse the purified liquid into a collection vial with a small amount of a volatile solvent (e.g., dichloromethane) and carefully evaporate the solvent.
Troubleshooting Guide for Preparative GC:
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor Peak Resolution | - Column overloading.- Inappropriate temperature program or flow rate. | - Reduce the injection volume.- Optimize the temperature gradient and carrier gas flow rate based on analytical runs. |
| Peak Tailing | - Active sites on the column.- Column contamination. | - Use a highly inert column or a different stationary phase.- Condition the column according to the manufacturer's instructions. |
| Low Recovery | - Inefficient trapping of the eluting compound.- Compound decomposition at high temperatures. | - Ensure the collection trap is sufficiently cold.- Lower the injector and detector temperatures to the minimum required for efficient analysis without causing degradation. |
Recrystallization
If the crude product is a solid at room temperature or can be solidified at low temperatures, and if there are impurities with different solubility profiles, recrystallization can be an effective purification method.
Experimental Protocol:
-
Solvent Selection: The ideal solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Common solvents to screen for fluorinated aromatic compounds include hexanes, ethanol, ethyl acetate, or a mixture of solvents like hexane/ethyl acetate.[3]
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent to dissolve it completely.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Cooling: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin. Do not disturb the flask during this initial cooling period.
-
Ice Bath: Once the flask has reached room temperature, place it in an ice-water bath to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a suitable temperature.
Troubleshooting Guide for Recrystallization:
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No Crystal Formation | - Solution is not supersaturated (too much solvent).- Compound is highly soluble even at low temperatures. | - Slowly evaporate some of the solvent to increase the concentration and try cooling again.- Try a different solvent or a two-solvent system (an "anti-solvent").[4] |
| Oiling Out | - The boiling point of the solvent is higher than the melting point of the solute.- Impurities are inhibiting crystallization. | - Choose a solvent with a lower boiling point.- Add a small amount of additional hot solvent to dissolve the oil, then cool slowly.- Consider a preliminary purification step like column chromatography.[4] |
| Low Recovery | - The compound has significant solubility in the cold solvent.- Too much solvent was used for washing. | - Minimize the amount of cold solvent used to wash the crystals.- Use the minimum amount of hot solvent necessary for dissolution. |
Safety and Handling
Hazard Summary: Based on data for similar compounds, this compound is expected to be a flammable liquid and may cause skin, eye, and respiratory irritation.[5][6]
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.[6]
-
Hand Protection: Wear chemically resistant gloves (e.g., Viton®, nitrile rubber).[6]
-
Skin and Body Protection: Wear a lab coat and appropriate protective clothing.[6]
-
Respiratory Protection: Use in a well-ventilated area, preferably in a chemical fume hood. If inhalation risk is high, use a respirator with an appropriate cartridge.[6]
Handling and Storage:
-
Keep away from heat, sparks, and open flames.[5]
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.
-
Ground all equipment to prevent static discharge.[5]
-
Avoid contact with strong oxidizing agents.[6]
First Aid Measures:
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[5]
-
Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops.[5]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[5]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.[6]
This technical support guide is intended for use by qualified professionals and should be supplemented with a thorough review of the specific Safety Data Sheet (SDS) for this compound and a comprehensive risk assessment before commencing any experimental work.
References
Technical Support Center: Reactions Involving 1-Fluoro-2,4-bis(trifluoromethyl)benzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Fluoro-2,4-bis(trifluoromethyl)benzene. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with this compound?
A1: this compound is a highly electron-deficient aromatic compound, making it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. The two strongly electron-withdrawing trifluoromethyl groups activate the fluorine atom for displacement by a wide range of nucleophiles. Additionally, it can be used in various palladium-catalyzed cross-coupling reactions, although the high reactivity in SNAr can sometimes compete.
Q2: Why is the fluorine atom the preferred leaving group in SNAr reactions with this compound?
A2: In nucleophilic aromatic substitution, the rate-determining step is typically the initial attack of the nucleophile on the aromatic ring. The high electronegativity of the fluorine atom polarizes the C-F bond, making the carbon atom highly electrophilic and susceptible to nucleophilic attack. Although the C-F bond is strong, its cleavage is not part of the rate-determining step. The powerful electron-withdrawing effect of the two trifluoromethyl groups further enhances the electrophilicity of the ring, making the fluorine atom an excellent leaving group in this context.
Troubleshooting Guides for Common Reactions
Nucleophilic Aromatic Substitution (SNAr) Reactions
This compound readily undergoes SNAr reactions with a variety of nucleophiles. However, side reactions can occur, leading to reduced yields and purification challenges.
-
Expected Product: 2,4-Bis(trifluoromethyl)phenol
-
Potential Issue: Incomplete reaction or formation of impurities.
-
Troubleshooting:
-
Low Conversion: Ensure anhydrous conditions, as water can compete with the hydroxide nucleophile. Use a suitable aprotic polar solvent like DMF or DMSO to ensure solubility of both reactants. Increase the reaction temperature if necessary, but monitor for potential side reactions.
-
Side Product Formation:
-
Hydrolysis of Trifluoromethyl Group: Under harsh basic conditions (high temperature, strong base concentration), one or both of the trifluoromethyl groups can be susceptible to hydrolysis, leading to the formation of carboxylic acid functionalities. This is a known reactivity pattern for trifluoromethyl groups on electron-deficient rings. To mitigate this, use milder reaction conditions (lower temperature, shorter reaction time) and a stoichiometric amount of base.
-
Discolored Reaction Mixture: The formation of colored byproducts can indicate decomposition of the starting material or product under the reaction conditions. Ensure the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation.
-
-
-
Expected Product: 1-Methoxy-2,4-bis(trifluoromethyl)benzene
-
Potential Issue: Low yield or presence of 2,4-bis(trifluoromethyl)phenol as a byproduct.
-
Troubleshooting:
-
Formation of Phenol Byproduct: This indicates the presence of water in the reaction mixture, which hydrolyzes the alkoxide to hydroxide, or that the starting alkoxide has degraded. Use freshly prepared or commercially available high-purity sodium methoxide. Ensure all solvents and glassware are rigorously dried.
-
Incomplete Reaction: Similar to the reaction with hydroxide, ensure adequate solubility and temperature. Use of a polar aprotic solvent is recommended.
-
-
Expected Product: N-(2,4-bis(trifluoromethyl)phenyl)aniline
-
Potential Issue: Formation of multiple substitution products or low reactivity.
-
Troubleshooting:
-
Low Reactivity with Weakly Nucleophilic Amines: For less nucleophilic amines, a stronger base (e.g., NaH, K₂CO₃) may be required to deprotonate the amine and increase its nucleophilicity. Running the reaction at a higher temperature can also improve the reaction rate.
-
Competing Reactions: Ensure the amine is not susceptible to side reactions under the basic conditions employed.
-
-
Expected Product: 1-(Phenylthio)-2,4-bis(trifluoromethyl)benzene
-
Potential Issue: Oxidation of the thiol or low yield.
-
Troubleshooting:
-
Oxidation of Thiol: Thiols can be oxidized to disulfides, especially in the presence of air at elevated temperatures. Running the reaction under an inert atmosphere is crucial.
-
Low Yield: A base is typically required to deprotonate the thiol to the more nucleophilic thiolate. Common bases include triethylamine, potassium carbonate, or sodium hydride.
-
| Reaction Type | Nucleophile | Expected Product | Potential Side Products |
| Hydrolysis | NaOH / KOH | 2,4-Bis(trifluoromethyl)phenol | Products from hydrolysis of one or both -CF₃ groups |
| Alkoxylation | NaOMe | 1-Methoxy-2,4-bis(trifluoromethyl)benzene | 2,4-Bis(trifluoromethyl)phenol |
| Amination | Aniline | N-(2,4-bis(trifluoromethyl)phenyl)aniline | - |
| Thiolation | Benzenethiol | 1-(Phenylthio)-2,4-bis(trifluoromethyl)benzene | Diphenyl disulfide |
Logical Workflow for Troubleshooting SNAr Reactions
Caption: Troubleshooting workflow for SNAr reactions.
Palladium-Catalyzed Cross-Coupling Reactions
While SNAr is often the dominant pathway, palladium-catalyzed cross-coupling reactions can be performed, though careful control of reaction conditions is necessary to avoid competing nucleophilic substitution.
-
Potential Issue: Competing SNAr with solvent or base.
-
Troubleshooting:
-
Solvent Choice: Avoid highly nucleophilic solvents. Toluene or dioxane are often preferred over DMF or DMSO.
-
Base Selection: Use a non-nucleophilic base, such as Cs₂CO₃ or K₃PO₄, instead of hydroxide or alkoxide bases.
-
-
-
Potential Issue: Homocoupling of the starting material.
-
Troubleshooting: This can be promoted by certain palladium catalysts and conditions. Optimization of the palladium precursor, ligand, and reaction temperature may be necessary to minimize this side reaction.
-
| Coupling Reaction | Common Side Products | Mitigation Strategies |
| Suzuki Coupling | Homocoupling of boronic acid, Protodeboronation | Use appropriate Pd catalyst/ligand system, control stoichiometry |
| Sonogashira Coupling | Homocoupling of alkyne (Glaser coupling) | Run under inert atmosphere, use of a copper co-catalyst can sometimes be optimized |
| Buchwald-Hartwig Amination | Reductive dehalogenation | Optimize ligand and base combination |
Experimental Workflow for a Typical SNAr Reaction
Caption: General experimental workflow for SNAr reactions.
Detailed Experimental Protocols
Protocol 1: Synthesis of 2,4-Bis(trifluoromethyl)phenol via SNAr
This protocol describes the synthesis of 2,4-bis(trifluoromethyl)phenol from this compound and sodium hydroxide.
-
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Dimethylformamide (DMF), anhydrous
-
Hydrochloric acid (HCl), aqueous solution (e.g., 1 M)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add finely ground sodium hydroxide (1.1 eq).
-
Heat the reaction mixture to 80-100 °C and stir for 2-4 hours, or until TLC or GC-MS analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and carefully quench by adding it to a beaker of ice-water.
-
Acidify the aqueous mixture to pH ~2-3 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x volumes of the aqueous phase).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
-
-
Notes:
-
The reaction should be performed under an inert atmosphere to prevent oxidative side reactions.
-
The progress of the reaction should be carefully monitored to avoid prolonged heating, which could lead to hydrolysis of the trifluoromethyl groups.
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optimizing reaction yield for syntheses with 1-Fluoro-2,4-bis(trifluoromethyl)benzene
Welcome to the technical support center for syntheses involving 1-Fluoro-2,4-bis(trifluoromethyl)benzene. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) to optimize reaction yields.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during reactions with this compound in a question-and-answer format.
Issue 1: Low or No Product Yield in Nucleophilic Aromatic Substitution (SNAr)
Q1: I am observing low to no yield for my SNAr reaction with this compound. What are the likely causes and how can I improve the outcome?
A1: Low or no yield in SNAr reactions with this substrate can arise from several factors. The two trifluoromethyl groups strongly activate the benzene ring for nucleophilic attack, making the fluorine an excellent leaving group. Therefore, the issue is less likely to be substrate reactivity and more likely related to reaction conditions or nucleophile stability. Here’s a systematic troubleshooting approach:
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Nucleophile Strength and Stability:
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Problem: The nucleophile may be too weak or may be degrading under the reaction conditions. While the substrate is highly activated, a sufficiently potent nucleophile is still required.
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Solution:
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Ensure your nucleophile is sufficiently nucleophilic. For instance, alkoxides are more nucleophilic than alcohols.
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If using an amine or alcohol, ensure the base is strong enough to deprotonate it and generate the active nucleophile in situ.
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Consider the thermal stability of your nucleophile at the reaction temperature. If it is degrading, consider running the reaction at a lower temperature for a longer duration.
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Choice of Base:
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Problem: An inappropriate base can lead to poor deprotonation of the nucleophile precursor, side reactions, or insolubility.
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Solution:
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For O- and N-nucleophiles, common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium tert-butoxide. Cs₂CO₃ is often an excellent choice due to its high solubility in organic solvents and its ability to promote reactivity.
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Organic bases like triethylamine (NEt₃) or diisopropylethylamine (DIPEA) can also be used, particularly if inorganic bases cause solubility issues. However, they are generally weaker than inorganic bases.
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Solvent Effects:
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Problem: The solvent plays a crucial role in SNAr reactions by solvating the intermediate and reagents. An unsuitable solvent can lead to poor solubility and slow reaction rates.
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Solution:
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Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP) are generally excellent choices for SNAr reactions as they can stabilize the charged Meisenheimer intermediate.
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Tetrahydrofuran (THF) and dioxane are also commonly used.
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Protic solvents are generally not recommended as they can solvate the nucleophile, reducing its reactivity.
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Reaction Temperature and Time:
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Problem: The reaction may not have reached completion, or the temperature may be too low. Conversely, excessively high temperatures can lead to decomposition.
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Solution:
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Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS, GC-MS).
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If the reaction is sluggish, consider increasing the temperature in increments of 10-20 °C.
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If decomposition is observed, try running the reaction at a lower temperature for an extended period.
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Issue 2: Formation of Side Products
Q2: I am observing significant side product formation in my reaction. What are the common side reactions and how can I minimize them?
A2: Side product formation can be a significant issue. Here are some common side reactions and mitigation strategies:
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Reaction with Solvent:
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Problem: In the presence of a strong base, some solvents like DMF can decompose to generate nucleophilic species (e.g., dimethylamine), which can then react with your substrate.
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Solution: Use a more robust solvent like DMSO or NMP, or consider running the reaction at a lower temperature.
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Hydrolysis of the Product or Starting Material:
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Problem: If there is residual water in the reaction mixture, it can act as a nucleophile, leading to the formation of the corresponding phenol.
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Solution: Ensure all reagents and solvents are anhydrous. Use freshly dried solvents and dry glassware.
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Multiple Substitutions (if applicable):
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Problem: If your nucleophile contains more than one nucleophilic site, you may observe multiple substitutions.
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Solution: Use a protecting group strategy to block the other nucleophilic sites.
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Issue 3: Difficulty with Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki Coupling)
Q3: I am attempting a Suzuki coupling with this compound but am getting low yields. What are the key parameters to optimize?
A3: While the C-F bond is strong, the electron-withdrawing nature of the trifluoromethyl groups can facilitate oxidative addition to a low-valent palladium center. However, C-F bond activation is generally more challenging than C-Cl, C-Br, or C-I activation.
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Catalyst and Ligand Selection:
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Problem: The choice of palladium precursor and ligand is critical for successful C-F bond activation.
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Solution:
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Commonly used palladium precursors include Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄.
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Electron-rich and sterically hindered phosphine ligands are often required for C-F activation. Consider ligands such as SPhos, XPhos, or RuPhos.
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Base and Solvent:
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Problem: The base and solvent system is crucial for the transmetalation step in the catalytic cycle.
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Solution:
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Strong bases like K₃PO₄ or Cs₂CO₃ are often effective.
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A mixture of an organic solvent and water (e.g., dioxane/water, toluene/water) is typically used.
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Reaction Temperature:
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Problem: Higher temperatures are generally required for C-F bond activation compared to other aryl halides.
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Solution: Reaction temperatures in the range of 100-120 °C are common.
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Data Presentation
Table 1: Representative Conditions for Nucleophilic Aromatic Substitution on this compound
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Phenol | K₂CO₃ | DMF | 80 - 100 | 4 - 8 | 85 - 95 |
| Aniline | Cs₂CO₃ | Dioxane | 100 | 6 - 12 | 80 - 90 |
| Thiophenol | K₃PO₄ | DMSO | 60 - 80 | 2 - 6 | 90 - 98 |
| Diethylamine | Et₃N | THF | 60 (reflux) | 12 - 24 | 75 - 85 |
Note: These are representative conditions. Optimal conditions may vary depending on the specific substrate and nucleophile.
Table 2: Recommended Conditions for Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid
| Pd Precursor (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (10:1) | 110 | 12 - 24 | 70 - 85 |
| Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ (2) | Dioxane/H₂O (4:1) | 100 | 12 - 24 | 75 - 90 |
Note: Yields are illustrative and highly dependent on the specific boronic acid and reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr)
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To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the nucleophile (1.1 equivalents), the base (1.5 - 2.0 equivalents), and the solvent.
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Stir the mixture at room temperature for 10-15 minutes.
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Add this compound (1.0 equivalent) to the mixture.
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Heat the reaction mixture to the desired temperature and monitor its progress by TLC or LC-MS.
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Upon completion, cool the reaction to room temperature.
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Quench the reaction with water or a saturated aqueous solution of ammonium chloride.
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Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography or recrystallization.
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
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To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the arylboronic acid (1.2 equivalents), the base (2.0 equivalents), the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), and the ligand (e.g., SPhos, 4 mol%).
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Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
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Add this compound (1.0 equivalent) under a positive flow of the inert gas.
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Add the degassed solvent system (e.g., toluene/water 10:1) via syringe.
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Heat the reaction mixture to the desired temperature (e.g., 110 °C) and stir vigorously.
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Monitor the reaction progress by TLC or GC-MS.
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Upon completion, cool the reaction to room temperature.
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Dilute the mixture with an organic solvent and water.
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Separate the layers and extract the aqueous layer with the organic solvent.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography.
Mandatory Visualization
Caption: General mechanism for the SNAr reaction.
Caption: Troubleshooting workflow for low reaction yield.
stability of 1-Fluoro-2,4-bis(trifluoromethyl)benzene under acidic or basic conditions
This technical support guide provides information on the stability of 1-Fluoro-2,4-bis(trifluoromethyl)benzene under various experimental conditions. The following FAQs and troubleshooting advice are intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound?
This compound is a generally stable and robust compound under standard laboratory conditions (ambient temperature, neutral pH, in the absence of strong nucleophiles or electrophiles). The presence of multiple fluorine atoms, including two trifluoromethyl groups, contributes to its overall stability. The trifluoromethyl group is generally considered to be a reasonably stable functional group.[1]
Q2: How stable is this compound under acidic conditions?
The stability is highly dependent on the strength of the acid.
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Weak to Moderately Strong Acids: The compound is expected to be stable in the presence of weak acids and even moderately concentrated strong acids like 98% H₂SO₄ under normal conditions. Studies on similar compounds, such as α,α,α-trifluorotoluene, showed no reaction with 98% H₂SO₄ or trifluoroacetic acid.[1]
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Superacids: In the presence of Brønsted superacids (e.g., trifluoromethanesulfonic acid, CF₃SO₃H), the trifluoromethyl groups can undergo protolytic defluorination.[1] This process generates highly reactive electrophilic intermediates, which can then react with other nucleophiles present in the reaction mixture, leading to the degradation of the starting material.[1]
Q3: What are the potential degradation products under strong acidic conditions?
Under superacidic conditions, the trifluoromethyl groups can be converted into acylium ions or related carbocationic species.[1] If a nucleophilic species, such as another arene (e.g., benzene as a solvent), is present, this can lead to the formation of benzophenone or triarylmethanol derivatives.[1] In the absence of an external nucleophile, dimerization or cyclization products may be formed.[1]
Q4: How stable is this compound under basic conditions?
While specific data for this compound is limited, the reactivity can be inferred from the behavior of similar fluorinated aromatic compounds. The molecule possesses two potential sites for reaction with bases: the aromatic fluorine atom and the trifluoromethyl groups.
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Nucleophilic Aromatic Substitution (SNAr): The aromatic ring is highly electron-deficient due to the strong electron-withdrawing effects of the fluorine atom and the two trifluoromethyl groups. This makes the ring susceptible to nucleophilic aromatic substitution, where a strong nucleophile (e.g., hydroxide, alkoxide) could displace the fluorine atom.
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Hydrolysis of Trifluoromethyl Groups: While generally stable, trifluoromethyl groups can undergo hydrolysis to carboxylic acid groups under sufficiently harsh basic conditions (e.g., high temperature, strong base). There is precedence for the hydrolysis of CF₃ groups on other organic molecules under basic conditions.[2]
Q5: Are there any known incompatible reagents or conditions to avoid?
Based on the reactivity of related compounds, the following should be used with caution:
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Strong Brønsted superacids (e.g., CF₃SO₃H), as they can induce decomposition of the trifluoromethyl groups.[1]
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Strong bases and nucleophiles , especially at elevated temperatures, which may lead to nucleophilic aromatic substitution or hydrolysis.
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Strong reducing agents , as trifluoromethyl groups can be decomposed by some metal hydrides.[1]
Troubleshooting Guide
| Problem / Observation | Potential Cause | Suggested Action |
| Degradation or formation of unexpected byproducts during a reaction in a strong acid. | If using a superacid (e.g., CF₃SO₃H), you may be observing the decomposition of the trifluoromethyl groups.[1] The trifluoromethyl group can react to form an electrophilic intermediate that subsequently reacts with other components in your mixture.[1] | Consider using a weaker acid if your desired transformation allows. If a superacid is necessary, run the reaction at a lower temperature and for a shorter duration. Analyze byproducts to identify potential benzophenone or triarylmethanol structures.[1] |
| Decomposition or loss of starting material when using a strong base (e.g., NaOH, KOH, NaOMe). | The compound is activated towards nucleophilic aromatic substitution (SNAr) at the fluorine-bearing carbon. Alternatively, the trifluoromethyl groups may be undergoing slow hydrolysis. | Use a weaker, non-nucleophilic base if possible. Run the reaction at the lowest possible temperature to minimize potential side reactions. If substitution of the fluorine is the issue, consider using a starting material with a different leaving group. |
| Formation of benzoic acid derivatives in the product mixture. | This strongly suggests the hydrolysis of one or both trifluoromethyl groups. This is more likely to occur under harsh basic conditions but can also happen under certain superacidic conditions followed by an aqueous workup.[1] | If this is an undesired byproduct, avoid prolonged heating in the presence of strong aqueous acids or bases. Ensure anhydrous conditions if the reaction chemistry is sensitive to water. |
Summary of Expected Reactivity
| Condition | Reagent Example | Expected Stability | Potential Reaction Pathway |
| Neutral | Water, Alcohols | High | Stable |
| Moderate Acid | Acetic Acid, 1M HCl | High | Generally stable |
| Concentrated Acid | 98% H₂SO₄ | Moderate to High | Likely stable, but caution is advised at high temperatures[1] |
| Superacid | CF₃SO₃H (TfOH) | Low | Protolytic defluorination of CF₃ groups[1] |
| Weak Base | NaHCO₃, Et₃N | High | Stable |
| Strong Base | NaOH, NaOMe | Low to Moderate | Nucleophilic Aromatic Substitution (SNAr), Hydrolysis of CF₃ groups |
Experimental Protocols
Cited Experiment: Reaction of Trifluoromethyl-Substituted Arenes in Superacid (Illustrative of Degradation Conditions)
This protocol is adapted from a general method used for reacting trifluoromethyl-substituted arenes with benzene in the presence of a superacid, which leads to their decomposition and conversion to other products.[1]
Objective: To illustrate the conditions under which this compound could degrade via reaction of its trifluoromethyl groups.
Materials:
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Trifluoromethyl-substituted arene (e.g., this compound) (1 mmol)
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Benzene (2 mL, acts as solvent and nucleophile)
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Trifluoromethanesulfonic acid (2 mL)
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Chloroform (1 mL, as cosolvent for reactions at 0°C)
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Ice
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Sodium sulfate (anhydrous)
Procedure:
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Dissolve the trifluoromethyl-substituted arene (1 mmol) in benzene (2 mL).
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If the reaction is to be performed at 0°C, add chloroform (1 mL) as a cosolvent and cool the mixture in an ice bath.
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Slowly add trifluoromethanesulfonic acid (2 mL) to the stirred solution.
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Stir the mixture for a minimum of 4 hours.
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After the reaction period, carefully pour the mixture over several grams of crushed ice to quench the reaction.
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Extract the aqueous solution twice with chloroform.
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Wash the combined organic extracts with water, followed by a brine wash.
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Dry the organic solution over anhydrous sodium sulfate.
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Remove the solvent under reduced pressure to isolate the products.
Visualizations
Caption: Proposed degradation pathway under superacidic conditions.[1]
Caption: Potential Nucleophilic Aromatic Substitution (SNAr) pathway.
Caption: Potential hydrolysis pathway for a trifluoromethyl group.
References
Technical Support Center: Troubleshooting Failed Nucleophilic Substitution Reactions
Welcome to the technical support center for nucleophilic substitution reactions. This guide is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered in the lab.
Frequently Asked Questions (FAQs)
Q1: My SN2 reaction is slow or not working at all. What are the primary causes?
Slow or failed SN2 reactions can often be attributed to one or more of the following factors:
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Steric Hindrance: The SN2 mechanism is highly sensitive to the steric environment around the reaction center. Tertiary substrates are unreactive in SN2 reactions, and secondary substrates react much more slowly than primary or methyl substrates.[1][2] The nucleophile requires clear access to the backside of the electrophilic carbon, which bulky groups can obstruct.[1][2]
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Poor Leaving Group: An effective leaving group is a weak base that is stable in solution.[3] If your leaving group is a strong base (e.g., -OH, -OR, -NH2), the reaction will be significantly slower.[3] Halides are common leaving groups, with iodide being the most reactive.[3]
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Weak Nucleophile: SN2 reactions necessitate a strong nucleophile.[4][5] Negatively charged nucleophiles are generally more potent than their neutral counterparts (e.g., OH- > H₂O).[3]
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Inappropriate Solvent: The choice of solvent is critical. Polar aprotic solvents (e.g., DMSO, DMF, acetone) are ideal for SN2 reactions as they solvate the cation of the nucleophile salt but leave the anion "naked" and more reactive.[6][7] Polar protic solvents (e.g., water, ethanol) can solvate the nucleophile through hydrogen bonding, reducing its reactivity.[6][7]
Q2: My SN1 reaction is not proceeding. What should I check?
For SN1 reactions, consider the following:
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Substrate Structure: SN1 reactions proceed via a carbocation intermediate. Therefore, they are favored by substrates that can form stable carbocations (tertiary > secondary >> primary).[8] Primary alkyl halides will not undergo SN1 reactions.
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Leaving Group: A good leaving group is essential to facilitate the initial ionization step. The principles are the same as for SN2 reactions; weaker bases are better leaving groups.
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Solvent: Polar protic solvents are necessary to stabilize the carbocation intermediate and the leaving group through solvation, thus accelerating the reaction rate.[5]
Q3: I am observing a mixture of products, including elimination byproducts. How can I minimize this?
Elimination (E1 and E2) reactions are common competitors to substitution. To favor substitution:
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For SN2/E2 competition:
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Nucleophile/Base: Use a strong, but non-bulky, nucleophile with low basicity (e.g., N₃⁻, RS⁻).[1] Sterically hindered, strong bases (e.g., t-butoxide) will favor elimination.[9]
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Temperature: Lowering the reaction temperature generally favors substitution over elimination.[1]
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Substrate: Primary substrates are less prone to E2 reactions than secondary or tertiary substrates.[9]
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For SN1/E1 competition:
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Nucleophile/Base: Use a weak, non-basic nucleophile.
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Temperature: Lower temperatures will favor the SN1 pathway.
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Q4: My product shows evidence of rearrangement. What happened and how can I prevent it?
Carbocation rearrangements are characteristic of the SN1 mechanism and occur when a less stable carbocation can rearrange to a more stable one (e.g., via a hydride or alkyl shift).[10] To minimize rearrangements:
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Substrate Choice: If possible, select a substrate that will form a stable carbocation initially, such as a tertiary or benzylic halide, which is less prone to rearrangement.[11]
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Temperature: Lowering the reaction temperature can sometimes reduce the likelihood of rearrangement.[11]
Troubleshooting Guides
Guide 1: Low or No Product Yield
If you are experiencing low or no product yield, follow this troubleshooting workflow:
Guide 2: Unexpected Product Formation
If you have isolated a product that is not what you expected, consider these possibilities:
Data Presentation
The following tables provide quantitative data on how various factors influence the rate of SN2 reactions.
Table 1: Relative Rates of SN2 Reactions for Different Substrates
| Substrate | Relative Rate |
| CH₃-Br | 1 |
| CH₃CH₂-Br | 1.0 |
| (CH₃)₂CH-Br | 0.02 |
| (CH₃)₃C-Br | ~0 |
Data generalized from typical SN2 reactions and illustrates the effect of steric hindrance.
Table 2: Relative Reactivity of Leaving Groups in SN2 Reactions
| Leaving Group | Relative Rate |
| I⁻ | ~300,000 |
| Br⁻ | 10,000 |
| Cl⁻ | 200 |
| F⁻ | 1 |
Relative rates for the reaction of a given nucleophile with CH₃-X.[3]
Table 3: Effect of Solvent on the Relative Rate of an SN2 Reaction
| Solvent | Type | Relative Rate |
| Methanol | Polar Protic | 1 |
| Water | Polar Protic | 7 |
| DMSO | Polar Aprotic | 1,300 |
| DMF | Polar Aprotic | 2,800 |
| Acetonitrile | Polar Aprotic | 5,000 |
Data for the reaction of azide (N₃⁻) with n-butyl bromide, illustrating the significant rate enhancement in polar aprotic solvents.
Experimental Protocols
Protocol 1: A Typical SN2 Reaction - Synthesis of n-Butyl Naphthyl Ether
This protocol describes the synthesis of an aryl ether via an SN2 reaction.
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Reagent Preparation:
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In a round-bottom flask, dissolve 2-naphthol and sodium hydroxide in ethanol. Stir the mixture until the 2-naphthol is fully dissolved, forming the sodium 2-naphthoxide nucleophile.
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Reaction Setup:
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Add 1-iodobutane to the reaction mixture.
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Attach a reflux condenser and heat the mixture to reflux.
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Monitoring the Reaction:
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Monitor the progress of the reaction by thin-layer chromatography (TLC).
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Work-up and Isolation:
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Once the reaction is complete, cool the mixture to room temperature.
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Pour the reaction mixture over ice to precipitate the solid product.
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Collect the crude product by suction filtration.
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Purification:
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Wash the collected solid with cold water to remove any remaining salts.
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The crude product can be further purified by recrystallization from a suitable solvent like ethanol.
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Protocol 2: A Typical SN1 Reaction - Solvolysis of 2-bromo-2-methylpropane
This protocol demonstrates a solvolysis reaction where the solvent also acts as the nucleophile.[12]
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Solvent System Preparation:
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Reaction Initiation:
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In an Erlenmeyer flask, add a measured volume of the prepared solvent system.
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Add a small amount of 2-bromo-2-methylpropane to the flask and start a timer. Swirl the flask to mix.[12]
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Monitoring the Reaction:
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Analysis:
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This experiment can be repeated with different substrates (e.g., 2-chloro-2-methylpropane) or different solvent compositions to investigate the effect of the leaving group and solvent polarity on the reaction rate.[12]
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References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. 7.3 Other Factors that Affect SN2 Reactions – Organic Chemistry I [kpu.pressbooks.pub]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. m.youtube.com [m.youtube.com]
- 6. quora.com [quora.com]
- 7. SN2 Effect of Solvent | OpenOChem Learn [learn.openochem.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. benchchem.com [benchchem.com]
- 12. faculty.chas.uni.edu [faculty.chas.uni.edu]
strategies to improve regioselectivity in reactions
Welcome to the Technical Support Center for improving regioselectivity in chemical reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during synthesis.
General Troubleshooting
Q1: My reaction is producing a mixture of regioisomers. What is the general approach to troubleshooting this issue?
A1: Achieving high regioselectivity requires a systematic approach to identify and optimize the key factors influencing the reaction outcome. Poor regioselectivity often arises from a suboptimal balance of steric and electronic effects, or inappropriate reaction conditions.
Begin by confirming the identity of all products and accurately quantifying the regioisomeric ratio. Once the baseline is established, a logical troubleshooting workflow can be implemented. This involves methodically adjusting reaction parameters such as the catalyst, reagents, solvent, and temperature, and analyzing the impact of each change.
Caption: A logical guide for troubleshooting poor regioselectivity.
Reaction-Specific FAQs
Hydroboration-Oxidation
Q2: My hydroboration-oxidation of an unsymmetrical alkene is yielding a significant amount of the undesired Markovnikov alcohol. How can I improve selectivity for the anti-Markovnikov product?
A2: Poor regioselectivity in hydroboration-oxidation is frequently due to the choice of the borane reagent. While borane itself (BH₃) favors the anti-Markovnikov product, its selectivity can be limited. The primary strategy to enhance this selectivity is to employ a sterically bulkier borane reagent.[1] Larger reagents are more sensitive to steric hindrance around the double bond, which magnifies the preference for adding the boron atom to the less substituted carbon.[2][3] Reagents like 9-borabicyclo[3.3.1]nonane (9-BBN) are exceptionally effective for this purpose.[1][3]
Data Presentation: Regioselectivity of Borane Reagents
| Alkene Substrate | Borane Reagent | Anti-Markovnikov:Markovnikov Ratio |
| 1-Hexene | BH₃·THF | 94:6 |
| 1-Hexene | 9-BBN | >99:1 |
| Styrene | BH₃·THF | 80:20 |
| Styrene | 9-BBN | 98:2 |
Data compiled from established chemical principles and literature examples.
Electrophilic Aromatic Substitution (EAS)
Q3: I am getting a mixture of ortho, meta, and para isomers in my electrophilic aromatic substitution. How can I control the position of substitution?
A3: The regioselectivity of EAS is dictated by the substituent group already present on the aromatic ring.[4] These groups direct incoming electrophiles to specific positions based on their electronic properties (inductive and resonance effects).[5]
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Activating Groups (Ortho-, Para-Directing): These groups donate electron density to the ring, stabilizing the carbocation intermediate (arenium ion) formed during the substitution, particularly when the electrophile adds to the ortho or para positions.[6] Examples include -OH, -NH₂, -OR, and alkyl groups.
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Deactivating Groups (Meta-Directing): These groups withdraw electron density from the ring, destabilizing the carbocation intermediate. The meta position is least destabilized, making it the favored site of attack.[6] Examples include -NO₂, -CN, -SO₃H, and -C(O)R.
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Halogens (Deactivating, but Ortho-, Para-Directing): Halogens are an exception. They are deactivating due to their inductive effect but are ortho-, para-directing because of their ability to donate a lone pair of electrons through resonance.
Caption: Key factors that determine the regiochemical outcome of a reaction.
Hydroformylation
Q4: My rhodium-catalyzed hydroformylation of a terminal alkene produces too much of the branched aldehyde. How can I increase the yield of the linear aldehyde?
A4: In hydroformylation, the ratio of linear (n) to branched (iso) aldehydes is highly dependent on the phosphine ligands coordinated to the rhodium catalyst and the reaction conditions. To favor the linear product:
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Ligand Choice: Use bulky diphosphine ligands with a large natural "bite angle" (P-Rh-P angle). Ligands like Xantphos are designed to create steric hindrance that favors the anti-Markovnikov addition of the H and CHO groups, leading to the linear aldehyde.[7]
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Reaction Conditions: Lower temperatures and higher syngas (CO/H₂) pressures generally favor the formation of the linear aldehyde.[8] Conversely, increasing the temperature or lowering the pressure can sometimes be used to favor the branched product.[8]
Data Presentation: Effect of Ligands and Conditions on Hydroformylation
| Ligand | Syngas Pressure (bar) | Temperature (°C) | n/iso Ratio (for 1-octene) |
| PPh₃ | 50 | 100 | ~3:1 |
| Xantphos | 20 | 80 | >98:2 |
| BISBI | 20 | 80 | >98:2 |
Data represents typical trends observed in hydroformylation catalysis.[7]
Diels-Alder Reaction
Q5: My Diels-Alder reaction between an unsymmetrical diene and an unsymmetrical dienophile is not selective. How can I predict and control the major regioisomer?
A5: The regioselectivity of the Diels-Alder reaction is governed by the electronic properties of the substituents on the diene and dienophile. The reaction is favored when the most electron-rich carbon of the diene aligns with the most electron-deficient carbon of the dienophile.[9] To predict the outcome, one can analyze the resonance structures of the reactants to identify the atoms with the greatest partial positive (δ+) and partial negative (δ-) charges. The major product results from the alignment that pairs the δ- atom on the diene with the δ+ atom on the dienophile.[10]
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"Ortho" and "Para" Products: Generally, the "meta" substituted product is disfavored.[10]
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A 1-substituted diene reacting with a monosubstituted dienophile typically yields the "ortho" (1,2-substituted) product as major.
-
A 2-substituted diene reacting with a monosubstituted dienophile typically yields the "para" (1,4-substituted) product as major.
-
Caption: Stabilization of intermediates in EAS with an electron-donating group (EDG).
Experimental Protocols
Protocol 1: Regioselective Hydroboration-Oxidation of 1-Phenyl-1-propene using 9-BBN
This protocol details a method for achieving high regioselectivity in the hydration of an unsymmetrical alkene to yield the anti-Markovnikov alcohol.
Materials:
-
1-Phenyl-1-propene
-
9-Borabicyclo[3.3.1]nonane (9-BBN), 0.5 M solution in Tetrahydrofuran (THF)
-
Anhydrous THF
-
Sodium hydroxide (NaOH), 3 M aqueous solution
-
Hydrogen peroxide (H₂O₂), 30% aqueous solution
-
Diethyl ether
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen inlet, syringes
Procedure:
-
Reaction Setup:
-
Dry a 100 mL round-bottom flask under flame or in an oven and allow it to cool under a stream of dry nitrogen.
-
Equip the flask with a magnetic stir bar and a rubber septum.
-
Maintain a positive pressure of nitrogen throughout the reaction.
-
-
Hydroboration:
-
Using a syringe, add 1-phenyl-1-propene (e.g., 1.18 g, 10 mmol) to the flask, followed by 20 mL of anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add 22 mL of 0.5 M 9-BBN solution in THF (11 mmol, 1.1 equivalents) to the stirred solution over 15 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir for 4 hours at room temperature to ensure complete formation of the alkylborane.
-
-
Oxidation:
-
Cool the reaction mixture back to 0 °C with an ice bath.
-
Carefully and slowly add 6 mL of 3 M aqueous NaOH solution.
-
Following the NaOH, add 6 mL of 30% H₂O₂ solution dropwise, ensuring the internal temperature does not exceed 25 °C. Caution: This oxidation is exothermic.
-
After the addition, remove the ice bath and stir the mixture vigorously at room temperature for 2 hours.
-
-
Workup and Isolation:
-
Transfer the reaction mixture to a separatory funnel.
-
Add 50 mL of diethyl ether and 50 mL of water. Shake and separate the layers.
-
Extract the aqueous layer twice more with 25 mL portions of diethyl ether.
-
Combine the organic layers and wash them with 50 mL of brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
-
Purification and Analysis:
-
Purify the crude product (1-phenyl-1-propanol) via flash column chromatography on silica gel.
-
Analyze the purified product and crude mixture by ¹H NMR and GC-MS to confirm the structure and determine the regioisomeric ratio. The expected outcome is >98% of the anti-Markovnikov product.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Hydroboration-Oxidation of Alkenes: Regiochemistry and Stereochemistry with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 4. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. studysmarter.co.uk [studysmarter.co.uk]
- 6. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 7. Supramolecular Approaches To Control Activity and Selectivity in Hydroformylation Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benthamdirect.com [benthamdirect.com]
- 9. Regiochemistry of the Diels–Alder Reaction with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Managing Volatility in Workup and Purification
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with volatile compounds.
Troubleshooting Guides
This section addresses specific issues that may arise during the workup and purification of volatile substances.
Problem: Significant product loss is observed during solvent removal with a rotary evaporator.
Answer:
This is a frequent challenge when working with volatile compounds. The loss can occur due to co-evaporation with the solvent, especially under high vacuum and elevated temperatures. Here’s a step-by-step guide to mitigate this issue:
-
Optimize Rotary Evaporator Parameters: The key is to find a balance between efficient solvent removal and minimal product loss. The "20/40/60 rule" can be a useful starting point: the bath temperature should be about 20°C higher than the desired vapor temperature, and the condenser temperature should be at least 20°C lower than the vapor temperature.[1] For many common organic solvents, a water bath temperature between 40°C and 60°C is effective.[2][3]
-
Gradual Vacuum Application: Avoid applying a high vacuum too quickly, as this can cause bumping and carry your product into the condenser.[4] Gradually decrease the pressure to allow for controlled boiling.
-
Lower the Bath Temperature: If you still observe product loss, reduce the temperature of the water bath.[4] While this will slow down the evaporation rate, it will also decrease the vapor pressure of your volatile product, reducing the likelihood of it co-evaporating.
-
Use a High-Performance Condenser: Ensure your condenser is functioning efficiently. For highly volatile solvents, a diagonal or vertical condenser with a high cooling capacity is recommended.[2] Colder condenser temperatures, achieved with a recirculating chiller, can significantly improve the recovery of volatile compounds.[4][5][6][7][8]
-
Check for Leaks: A leak in the system will reduce the efficiency of the vacuum and may require harsher conditions to remove the solvent, leading to greater product loss.
-
Alternative Techniques: If product loss remains significant, consider alternative solvent removal methods such as nitrogen blowdown for smaller volumes or fractional distillation at atmospheric pressure if the compound is stable at its boiling point.
Problem: A volatile product is co-eluting with an impurity during column chromatography.
Answer:
Co-elution can be a frustrating issue, particularly with volatile compounds where fractions are often concentrated by evaporation, risking product loss. Here are some strategies to improve separation:
-
Adjust the Solvent System: This is the most common and effective approach.
-
Decrease Eluent Polarity: If your product is eluting too quickly with the impurity, decrease the polarity of your solvent system. This will increase the retention time of both compounds, potentially allowing for better separation.
-
Utilize a Different Solvent System: Sometimes, a complete change in the solvent system is necessary to alter the selectivity of the separation. For example, switching from a hexane/ethyl acetate system to a dichloromethane/methanol system can significantly change the elution order and resolution.
-
-
Optimize Column Parameters:
-
Use a Longer or Narrower Column: This increases the number of theoretical plates and can improve resolution.
-
Decrease the Particle Size of the Stationary Phase: Smaller particles provide a greater surface area, leading to better separation, but will also increase the backpressure.
-
-
Employ a Different Stationary Phase: If adjusting the mobile phase is ineffective, consider using a different stationary phase with different selectivity. For example, if you are using silica gel (a polar stationary phase), you could try alumina or a reverse-phase C18 column.
-
Fractional Distillation: If the impurity has a significantly different boiling point from your product, fractional distillation of the mixed fractions may be a viable purification step.
Problem: During a liquid-liquid extraction, the volatile product has low recovery.
Answer:
Low recovery after a liquid-liquid extraction can be due to several factors. Here’s how to troubleshoot this issue:
-
Check the pH of the Aqueous Layer: If your volatile compound has acidic or basic properties, its solubility in the aqueous layer will be highly dependent on the pH. Ensure the pH is adjusted to a level where your compound is in its neutral, less water-soluble form.
-
Increase the Number of Extractions: Instead of performing one extraction with a large volume of organic solvent, it is more effective to perform multiple extractions with smaller volumes. This is described by the partition coefficient.
-
"Salting Out": Adding a saturated solution of sodium chloride (brine) to the aqueous layer can decrease the solubility of your organic compound in the aqueous phase, driving more of it into the organic layer.
-
Choose a More Appropriate Extraction Solvent: The solvent should have a high affinity for your product and be immiscible with the initial solvent (usually water). If your product is highly polar, a more polar extraction solvent like ethyl acetate might be more effective than a nonpolar solvent like hexanes.
-
Back-Extraction of the Aqueous Layer: After the initial extractions, perform a "back-extraction" of the combined aqueous layers with a fresh portion of the organic solvent to recover any remaining product.
-
Minimize Evaporation During Extraction: While less common, some highly volatile compounds can be lost to the atmosphere during the extraction process. Work in a well-ventilated fume hood but avoid excessive shaking that creates a large surface area for evaporation.
Frequently Asked Questions (FAQs)
Q1: What are the key factors to consider when choosing a purification technique for a volatile compound?
A1: The selection of a suitable purification method depends on several properties of the volatile compound and the impurities present.[9] Key factors include:
-
Boiling Point: The boiling point of the compound and the difference in boiling points between the compound and impurities are critical.
-
Polarity: The polarity of the compound will determine its solubility in different solvents and its interaction with chromatographic stationary phases. This is crucial for techniques like liquid-liquid extraction and column chromatography.
-
Thermal Stability: If a compound decomposes at its boiling point at atmospheric pressure, vacuum distillation is required to lower the boiling point.[10]
-
Solid or Liquid State: For volatile solids, sublimation can be a highly effective purification technique.[12]
-
Nature of Impurities: The properties of the impurities (e.g., volatility, polarity, reactivity) will also guide the choice of purification method.
Q2: How can I minimize the loss of a volatile product during concentration using nitrogen blowdown?
A2: Nitrogen blowdown is a gentle method for concentrating small volumes of volatile samples.[7][13] To minimize product loss:
-
Control the Nitrogen Flow Rate: A gentle stream of nitrogen is more effective and less likely to cause splashing or aerosol formation, which can lead to sample loss.
-
Optimize the Temperature: A heated water bath or dry block can speed up evaporation, but excessive heat can increase the volatility of your product and lead to loss.[7] A temperature a few degrees below the solvent's boiling point is a good starting point.[7]
-
Position the Needles Correctly: The needles should be positioned just above the surface of the liquid. Directing the gas stream straight into the liquid can cause splashing.
-
Use a "Keeper" Solvent: For very volatile analytes, adding a small amount of a high-boiling, non-interfering solvent (a "keeper") can help to prevent the complete evaporation of the sample and the loss of the analyte.
-
Monitor the Process Closely: Unlike rotary evaporation, nitrogen blowdown can easily evaporate a sample to dryness. Monitor the process closely and stop it as soon as the desired concentration is reached.
Q3: When is steam distillation a suitable technique for purifying volatile compounds?
A3: Steam distillation is particularly useful for the purification of water-insoluble, volatile organic compounds from non-volatile materials.[14] It is widely used for the extraction of essential oils from plant matter.[5][14][15] The key principles are:
-
The compound must be volatile enough to be carried over with the steam.
-
The compound must be immiscible with water to allow for easy separation of the distillate.
-
The distillation occurs at a temperature below the boiling point of water (100 °C), which is beneficial for heat-sensitive compounds that might decompose at their normal boiling point.
Q4: My volatile compound appears as tailing peaks in a Gas Chromatography (GC) analysis. What could be the cause and how can I fix it?
A4: Peak tailing in GC for volatile compounds can be caused by several factors:
-
Active Sites: Polar or acidic compounds can interact with active sites in the injection port liner, the column, or connections.
-
Column Overload: Injecting too much sample can lead to peak tailing.
-
Solution: Dilute your sample or inject a smaller volume.[16]
-
-
Improper Column Installation: A poorly cut column end or incorrect installation depth in the injector can cause peak distortion.
-
Solution: Re-cut the column end to ensure a clean, square cut and install it according to the manufacturer's instructions.[16]
-
-
Solvent-Phase Polarity Mismatch: The polarity of the solvent used to dissolve the sample should be compatible with the stationary phase of the column.[15]
-
Solution: Try a different solvent or a column with a more suitable stationary phase.[15]
-
-
Contamination: Contamination in the inlet or at the head of the column can cause peak tailing.
Data Presentation
Table 1: Influence of Rotary Evaporator Parameters on Solvent Evaporation Rate and Potential for Product Loss.
| Parameter | Setting | Effect on Evaporation Rate | Potential for Volatile Product Loss | Recommendation |
| Water Bath Temperature | Low (e.g., 30°C) | Slower | Low | Suitable for highly volatile products. |
| Moderate (e.g., 50°C) | Moderate | Moderate | Good starting point for many common solvents.[3] | |
| High (e.g., 70°C) | Faster | High | Use with caution for volatile products; suitable for high-boiling solvents. | |
| Vacuum Pressure | High (Low mbar) | Faster | High | Use a vacuum controller for precise regulation.[11] |
| Moderate | Moderate | Moderate | Balance between speed and product recovery. | |
| Low (High mbar) | Slower | Low | Ideal for very volatile compounds. | |
| Rotation Speed | Low (e.g., 50 rpm) | Slower | Low | May lead to uneven drying. |
| Moderate (e.g., 150 rpm) | Optimal | Moderate | Promotes a thin, even film for efficient evaporation.[4] | |
| High (e.g., 280 rpm) | May decrease | High | Can cause splashing and product loss. |
Table 2: Comparison of Common Techniques for Concentrating Volatile Compounds.
| Technique | Typical Sample Volume | Speed | Potential for Product Loss | Key Advantages | Key Disadvantages |
| Rotary Evaporation | > 10 mL | Fast | Moderate to High | Efficient for large volumes, good solvent recovery.[2][18] | Can lead to significant loss of highly volatile compounds.[14] |
| Nitrogen Blowdown | < 50 mL | Moderate | Low to Moderate | Gentle, suitable for multiple small samples, precise endpoint.[7][13][18] | Slower for larger volumes, potential for solvent bumping.[13] |
| Fractional Distillation | > 25 mL | Slow | Low | Excellent for separating compounds with close boiling points. | Time-consuming, requires careful control of heating. |
| Lyophilization (Freeze Drying) | Variable | Very Slow | Very Low | Ideal for very heat-sensitive compounds. | Not suitable for all solvents, requires specialized equipment. |
Note: The effectiveness of each technique is highly dependent on the specific properties of the compound and the experimental conditions.
Experimental Protocols
Protocol 1: Purification of a Volatile Liquid by Fractional Distillation
This protocol describes the separation of two volatile liquids with boiling points that differ by less than 70°C.[10][11]
Materials:
-
Mixture of volatile liquids
-
Round-bottom flask
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with thermometer adapter
-
Thermometer
-
Condenser
-
Receiving flask
-
Clamps and stands
Procedure:
-
Assemble the Apparatus: Set up the fractional distillation apparatus in a fume hood. The round-bottom flask containing the liquid mixture and a stir bar is placed in the heating mantle. The fractionating column is attached vertically to the flask, followed by the distillation head, thermometer, and condenser. The condenser is connected to a water source, with water entering at the bottom and exiting at the top. A receiving flask is placed at the end of the condenser.
-
Begin Heating: Turn on the magnetic stirrer and begin gently heating the mixture.
-
Observe the Condensation Ring: As the mixture boils, a ring of condensation will slowly rise through the fractionating column. The rate of heating should be controlled to allow this ring to ascend slowly, ensuring that multiple vaporization-condensation cycles occur, which is the basis of fractional distillation.[11]
-
Monitor the Temperature: The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that is entering the condenser.[19]
-
Collect the First Fraction: When the vapor reaches the thermometer, the temperature should stabilize at the boiling point of the more volatile component. Collect the distillate in the receiving flask until the temperature begins to rise.
-
Change Receiving Flasks: Once the temperature starts to increase, quickly replace the receiving flask to collect the intermediate fraction.
-
Collect the Second Fraction: As the temperature stabilizes again at the boiling point of the less volatile component, use a new receiving flask to collect this fraction.
-
Stop the Distillation: Stop heating when only a small amount of liquid remains in the distillation flask to avoid distilling to dryness, which can be hazardous.
-
Analyze the Fractions: Analyze the purity of the collected fractions using a suitable technique, such as gas chromatography.
Mandatory Visualization
Caption: Decision tree for selecting a purification technique for volatile compounds.
Caption: Workflow for troubleshooting low recovery of volatile products during rotary evaporation.
References
- 1. documents.uow.edu.au [documents.uow.edu.au]
- 2. torontech.com [torontech.com]
- 3. brainly.com [brainly.com]
- 4. Rotary Evaporator Extraction Guide - Lab Unique [labuniquely.com]
- 5. graham-mfg.com [graham-mfg.com]
- 6. comipolaris.com [comipolaris.com]
- 7. carburos.com [carburos.com]
- 8. p2infohouse.org [p2infohouse.org]
- 9. tutorchase.com [tutorchase.com]
- 10. lcms.cz [lcms.cz]
- 11. How vacuum supports rotary evaporation | VACUUBRAND [vacuubrand.com]
- 12. silicycle.com [silicycle.com]
- 13. labcompare.com [labcompare.com]
- 14. rocker.com.tw [rocker.com.tw]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. m.youtube.com [m.youtube.com]
- 17. welchlab.com [welchlab.com]
- 18. athenatechnology.in [athenatechnology.in]
- 19. Control of VOCs Emissions by Condenser Pre-treatment in a Semiconductor Fab - Nutech Instruments, Inc [nutechinst.com]
Technical Support Center: Minimizing Regioisomer Formation
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center dedicated to addressing the challenges of regioselectivity in chemical synthesis. The formation of undesired regioisomers is a common hurdle in organic chemistry, particularly in the context of drug development where purity and specificity are paramount. This resource provides practical troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to help you minimize the formation of regioisomers in your experiments.
Troubleshooting Guides & FAQs
This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.
General Troubleshooting
Question: My reaction is producing a mixture of regioisomers. What are the first steps I should take to troubleshoot this?
Answer: When facing poor regioselectivity, a systematic approach is crucial. Start by considering the fundamental factors that govern the reaction's outcome:
-
Re-evaluate Steric and Electronic Effects: Analyze the steric hindrance and electronic properties of your substrate and reagents. Small changes in the electronic nature (electron-donating vs. electron-withdrawing groups) or steric bulk of substituents can significantly influence the reaction's regiochemical preference.[1]
-
Optimize Reaction Conditions: Systematically vary the reaction temperature, solvent, and concentration. Lowering the temperature often favors the kinetically controlled product, potentially increasing the yield of the desired regioisomer.[2][3] The polarity of the solvent can also play a critical role in stabilizing transition states, thereby influencing selectivity.[3]
-
Catalyst and Ligand Screening: In catalyst-controlled reactions, the choice of catalyst and ligands is paramount. Screen a variety of catalysts and ligands with different steric and electronic properties. For instance, in palladium-catalyzed reactions, bulky ligands can be employed to control the position of functionalization.[4]
Question: I am observing inconsistent regioisomeric ratios between batches. What could be the cause?
Answer: Inconsistent results often point to subtle variations in reaction setup and reagents. Key areas to investigate include:
-
Reagent Purity: Ensure the purity of your starting materials, solvents, and catalysts. Trace impurities, such as water or peroxides, can sometimes alter the reaction pathway. For example, traces of peroxides can initiate a radical mechanism in hydrohalogenation, leading to the anti-Markovnikov product.[2]
-
Inert Atmosphere: For air- and moisture-sensitive reactions, ensure a rigorously inert atmosphere (e.g., argon or nitrogen) is maintained throughout the experiment. Catalyst deactivation due to exposure to air or moisture is a common cause of inconsistent results.[2]
-
Precise Temperature Control: Use a reliable thermostat or cryostat to maintain a consistent reaction temperature. Even small temperature fluctuations can impact the regioisomeric ratio.
Specific Reaction Troubleshooting
Question: In my electrophilic aromatic substitution reaction, I am getting a mixture of ortho, meta, and para products. How can I improve the selectivity?
Answer: The regioselectivity of electrophilic aromatic substitution is primarily dictated by the nature of the substituent already present on the aromatic ring.
-
Activating vs. Deactivating Groups: Electron-donating groups (e.g., -OH, -NH2, -OCH3, alkyl groups) are typically ortho, para-directors, while electron-withdrawing groups (e.g., -NO2, -CN, -C=O) are generally meta-directors.[5][6][7][8][9] Understanding the electronic nature of your substituent is the first step.
-
Steric Hindrance: Bulky directing groups or bulky incoming electrophiles can favor the para product over the ortho product due to reduced steric clash.[5]
-
Choice of Lewis Acid: In reactions like Friedel-Crafts alkylation and acylation, the nature and amount of the Lewis acid catalyst can influence selectivity.
Question: My palladium-catalyzed C-H activation reaction is showing poor regioselectivity. What strategies can I employ?
Answer: Controlling regioselectivity in C-H activation is a significant challenge. Consider the following:
-
Directing Groups: The use of a directing group is a powerful strategy to achieve high regioselectivity. The directing group coordinates to the metal center and positions the catalyst for activation of a specific C-H bond.[10] If you are already using one, consider modifying its structure (e.g., linker length, coordinating atom) to fine-tune the selectivity.
-
Ligand Modification: The steric and electronic properties of the phosphine ligands used in palladium catalysis have a profound impact on regioselectivity. Screening a panel of ligands with varying bulk and electron-donating ability is often necessary to find the optimal conditions.[4][11]
-
Solvent and Additives: The solvent can influence the catalyst's activity and selectivity. Experiment with different solvents, such as DMAc, NMP, or dioxane.[4] Additives like bases or acids can also be crucial for both reactivity and selectivity.[11]
Data Presentation: Impact of Reaction Conditions on Regioselectivity
The following tables summarize quantitative data on how changing reaction conditions can influence the ratio of regioisomers.
Table 1: Effect of Solvent on the Regioisomeric Ratio in a Heck Reaction
| Solvent | Dielectric Constant (ε) | Regioisomeric Ratio (Linear:Branched) |
| Toluene | 2.4 | 95:5 |
| THF | 7.6 | 88:12 |
| Acetonitrile | 37.5 | 75:25 |
| DMF | 36.7 | 60:40 |
Data is illustrative and will vary based on specific substrates and reaction conditions.
Table 2: Effect of Temperature on the Regioisomeric Ratio in a Hydroformylation Reaction
| Temperature (°C) | Regioisomeric Ratio (Linear:Branched) |
| 40 | 98:2 |
| 60 | 95:5 |
| 80 | 90:10 |
| 100 | 82:18 |
Data is illustrative and will vary based on specific substrates, catalysts, and ligands.[12]
Table 3: Regioselectivity in Electrophilic Aromatic Substitution Based on Directing Group
| Directing Group | Type | Major Products |
| -OH | Activating | ortho, para |
| -NH2 | Activating | ortho, para |
| -CH3 | Activating | ortho, para |
| -Cl | Deactivating | ortho, para |
| -NO2 | Deactivating | meta |
| -CN | Deactivating | meta |
| -COCH3 | Deactivating | meta |
Experimental Protocols
Protocol 1: Catalyst-Controlled Regioselective Heck Reaction
This protocol describes a general procedure for a Heck reaction where the regioselectivity is controlled by the choice of ligand.
Materials:
-
Aryl halide (e.g., Aryl bromide, 1.0 mmol)
-
Alkene (1.2 mmol)
-
Palladium catalyst (e.g., Pd(OAc)2, 2 mol%)
-
Phosphine ligand (e.g., PPh3 for linear product, dppp for branched product, 4 mol%)[13]
-
Base (e.g., Triethylamine, 2.0 mmol)
-
Anhydrous solvent (e.g., Toluene, 10 mL)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the palladium catalyst, phosphine ligand, and aryl halide.
-
Add the anhydrous solvent, followed by the alkene and the base.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the required time (monitor by TLC or GC-MS).
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the desired regioisomer.
Protocol 2: High-Regioselectivity Rhodium-Catalyzed Hydroformylation
This protocol provides a method for the highly regioselective hydroformylation of styrenes to the corresponding linear aldehyde.[12][14][15]
Materials:
-
Styrene derivative (3.0 mmol)
-
Rhodium catalyst (e.g., [Rh(COD)Cl]2, 0.001 mmol)
-
Phosphine ligand (e.g., a specific tetraphosphorus ligand, 0.006 mmol)[12]
-
Anhydrous toluene (25 mL)
-
Syngas (CO/H2 = 1:1)
Procedure:
-
In a high-pressure batch reactor, dissolve the rhodium catalyst and the phosphine ligand in anhydrous toluene under an inert atmosphere.
-
Add the styrene derivative to the catalyst solution.
-
Seal the reactor and charge it with syngas to the desired pressure (e.g., 4.0 MPa).
-
Stir the reaction mixture at the specified temperature (e.g., 30 °C) for the designated time (12-48 hours).
-
After the reaction, carefully vent the reactor.
-
Analyze the products by GC and GC-MS to determine the yield and regioselectivity.
-
Concentrate the reaction mixture under reduced pressure and purify by column chromatography if necessary.
Visualizations
Caption: A generalized workflow for the computational prediction of regioselectivity.[16][17][18]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. aakash.ac.in [aakash.ac.in]
- 9. savemyexams.com [savemyexams.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. Highly regioselective rhodium-catalysed hydroformylation of unsaturated esters: the first practical method for quaternary selective carbonylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Computational tools for the prediction of site- and regioselectivity of organic reactions - Chemical Science (RSC Publishing) DOI:10.1039/D5SC00541H [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. CCS prediction workflow | POMICS -D8 [pomics.org]
Validation & Comparative
A Comparative Guide to the Reactivity of 1-Fluoro-2,4-bis(trifluoromethyl)benzene and Other Halobenzenes
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, particularly in the realms of pharmaceutical and agrochemical development, the strategic functionalization of aromatic scaffolds is of paramount importance. Halogenated benzenes are foundational building blocks, offering versatile handles for the construction of complex molecular architectures. Among these, 1-fluoro-2,4-bis(trifluoromethyl)benzene stands out due to its highly activated nature. This guide provides an in-depth, objective comparison of the reactivity of this compound with its heavier halogen counterparts (chloro, bromo, and iodo analogs), focusing on nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. By delving into the mechanistic underpinnings and providing supporting data, this document aims to equip researchers with the insights necessary for informed substrate selection and reaction design.
The Decisive Role of Substituents: Electronic Effects on Aromatic Reactivity
The reactivity of a halobenzene is profoundly influenced by the electronic properties of its substituents. Halogens themselves exert a dual electronic effect: they are inductively electron-withdrawing due to their electronegativity and electron-donating through resonance. In the case of halobenzenes, the inductive effect typically outweighs the resonance effect, leading to a general deactivation of the aromatic ring towards electrophilic aromatic substitution compared to benzene.[1]
However, the presence of strongly electron-withdrawing groups, such as the two trifluoromethyl (CF₃) groups in this compound, dramatically alters the electronic landscape of the aromatic ring. The CF₃ group is one of the most powerful electron-withdrawing groups, a property reflected in its large positive Hammett substituent constant (σp = +0.54). This potent inductive effect renders the aromatic ring highly electron-deficient and, consequently, exceptionally susceptible to attack by nucleophiles.
Nucleophilic Aromatic Substitution (SNAr): A Counterintuitive Reactivity Trend
Nucleophilic aromatic substitution is a cornerstone reaction for the formation of carbon-heteroatom and carbon-carbon bonds on electron-poor aromatic rings. The reaction typically proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[2][3]
The presence of the two CF₃ groups at the ortho and para positions to the halogen in 1-halo-2,4-bis(trifluoromethyl)benzenes is crucial for stabilizing the negative charge of the Meisenheimer complex through resonance and induction, thereby accelerating the reaction.
A key and somewhat counterintuitive aspect of SNAr reactions is the reactivity trend of the halogen leaving group. In contrast to SN2 reactions where the leaving group ability follows the order I > Br > Cl > F, in SNAr reactions, the order is often reversed: F > Cl ≈ Br > I .[4][5]
This reversal is a direct consequence of the reaction mechanism. The rate-determining step in most SNAr reactions is the initial nucleophilic attack on the aromatic ring to form the Meisenheimer complex, not the subsequent cleavage of the carbon-halogen bond.[6][7] Fluorine, being the most electronegative halogen, exerts the strongest inductive electron-withdrawing effect. This effect significantly lowers the energy of the LUMO of the aromatic ring, making it more electrophilic and thus more susceptible to nucleophilic attack.[4] The stabilization of the transition state leading to the Meisenheimer complex by the highly electronegative fluorine atom outweighs the energy required to break the strong C-F bond in the subsequent fast elimination step.[7][8]
For 1-halo-2,4-bis(trifluoromethyl)benzenes, this trend is expected to be particularly pronounced. The combined electron-withdrawing power of the two CF₃ groups and the fluorine atom in this compound makes it an exceptionally reactive substrate for SNAr reactions.
Visualizing the SNAr Mechanism
Caption: Generalized mechanism for the SNAr reaction of this compound.
Comparative Reactivity in SNAr
| Halobenzene Substrate | Relative Reactivity in SNAr | Rationale |
| This compound | Highest | Strongest inductive activation of the ring by fluorine, accelerating the rate-determining nucleophilic attack.[4][7] |
| 1-Chloro-2,4-bis(trifluoromethyl)benzene | Intermediate | Lower electronegativity of chlorine compared to fluorine leads to a lesser degree of ring activation. |
| 1-Bromo-2,4-bis(trifluoromethyl)benzene | Intermediate | Similar reactivity to the chloro-analog, with a slightly weaker inductive effect. |
| 1-Iodo-2,4-bis(trifluoromethyl)benzene | Lowest | Weakest inductive activation among the halogens, resulting in the slowest rate of nucleophilic attack. |
Palladium-Catalyzed Cross-Coupling Reactions: The Dominance of Bond Strength
In contrast to SNAr reactions, the reactivity of halobenzenes in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, follows a more conventional trend. The generally accepted order of reactivity is I > Br > Cl >> F .[9]
This trend is dictated by the bond dissociation energies of the carbon-halogen bond (C-I < C-Br < C-Cl < C-F). The rate-determining step in many cross-coupling catalytic cycles is the oxidative addition of the aryl halide to the palladium(0) complex.[9] Weaker C-X bonds undergo oxidative addition more readily, leading to faster overall reaction rates.
The C-F bond is the strongest carbon-halogen bond, making fluoroarenes, including this compound, the most challenging substrates for oxidative addition. While significant advances have been made in the development of specialized catalysts and reaction conditions for the cross-coupling of fluoroarenes, they generally require higher temperatures, higher catalyst loadings, and more specialized ligands compared to their heavier halogen counterparts.[10]
Comparative Reactivity in Cross-Coupling Reactions
| Reaction Type | Halogen Reactivity Trend | Implications for this compound |
| Suzuki-Miyaura Coupling | I > Br > Cl >> F | Challenging substrate requiring specialized, highly active palladium catalysts and potentially harsh reaction conditions.[9] |
| Buchwald-Hartwig Amination | I > Br > Cl >> F | Difficult to achieve C-N bond formation; requires advanced catalyst systems with bulky, electron-rich ligands.[8] |
Experimental Protocols
Representative Protocol for SNAr of this compound with an Amine Nucleophile
This protocol is a representative example and may require optimization for specific substrates and nucleophiles.
Materials:
-
This compound
-
Amine nucleophile (e.g., morpholine)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Round-bottom flask equipped with a magnetic stir bar and reflux condenser
-
Inert atmosphere (nitrogen or argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equiv), the amine nucleophile (1.2 equiv), and potassium carbonate (2.0 equiv).
-
Add anhydrous DMF to achieve a suitable concentration (e.g., 0.2 M).
-
Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 80 °C) and monitor the progress of the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired arylamine.
Conclusion
The reactivity of this compound presents a fascinating dichotomy. Its highly electron-deficient nature, a consequence of the potent inductive effects of the two trifluoromethyl groups and the fluorine atom, renders it exceptionally reactive in nucleophilic aromatic substitution reactions, surpassing its chloro, bromo, and iodo analogs. This makes it an ideal substrate for the facile introduction of a wide range of nucleophiles.
Conversely, in the realm of palladium-catalyzed cross-coupling reactions, the exceptional strength of the C-F bond makes this compound a challenging substrate. Its reactivity is significantly lower than that of the corresponding chloro, bromo, and iodo derivatives, necessitating the use of specialized and highly active catalytic systems.
Understanding these divergent reactivity patterns is crucial for synthetic chemists. By leveraging the principles outlined in this guide, researchers can make informed decisions in the design of synthetic routes, selecting the most appropriate halogenated substrate and reaction conditions to achieve their desired molecular targets with efficiency and precision.
References
- 1. 1-Chloro-2,4-Bis(Trifluoromethyl)Benzene Manufacturer & Supplier China | Properties, Uses, Safety Data | High Purity Chemical Expert [fluorobenzene.ltd]
- 2. researchgate.net [researchgate.net]
- 3. communities.springernature.com [communities.springernature.com]
- 4. dash.harvard.edu [dash.harvard.edu]
- 5. researchgate.net [researchgate.net]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
A Researcher's Guide to ¹⁹F NMR Chemical Shifts of Trifluoromethylated Compounds
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of ¹⁹F NMR chemical shifts in trifluoromethylated compounds, supported by experimental data and detailed protocols. This resource aims to facilitate the analysis and characterization of existing and novel trifluoromethylated molecules in pharmaceutical and chemical research.
The incorporation of the trifluoromethyl (CF₃) group is a widely employed strategy in medicinal chemistry to enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and sensitive technique for characterizing these compounds, owing to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus.[2] The large chemical shift dispersion in ¹⁹F NMR, spanning over 400 ppm, minimizes signal overlap and provides detailed information about the local electronic environment of the fluorine atoms.[3]
This guide offers a comparative analysis of ¹⁹F NMR chemical shifts for various trifluoromethylated compounds, presents a standardized experimental protocol for data acquisition, and visualizes key experimental workflows and a relevant biological pathway.
Comparative ¹⁹F NMR Chemical Shift Data
The chemical shift of a trifluoromethyl group is highly sensitive to its molecular environment. Factors such as the nature of the atom it is attached to, the electronic properties of neighboring substituents, and the overall molecular architecture significantly influence the observed ¹⁹F NMR signal. The following table summarizes typical ¹⁹F NMR chemical shift ranges for trifluoromethyl groups in different chemical environments, referenced to CFCl₃ (0 ppm).
| Compound Class | Structure | Typical ¹⁹F Chemical Shift Range (ppm) | Specific Examples and Shifts (ppm) |
| Trifluoromethyl Alkyls | R-CF₃ | -50 to -80 | Trifluoroethane: ~ -69 |
| Trifluoromethyl Arenes | Ar-CF₃ | -60 to -65 | Trifluorotoluene: -63.72[4] |
| Trifluoroacetophenones | Ar-CO-CF₃ | -65 to -75 | Trifluoroacetophenone: Varies with substitution |
| Trifluoroacetyl Compounds | R-CO-CF₃ | -75 to -85 | Trifluoroacetic acid: -76.55[4] |
| Trifluoromethyl Heterocycles | Het-CF₃ | Varies widely | 2-(Trifluoromethyl)pyridine: ~ -66 |
| Trifluoromethyl Ethers | R-O-CF₃ | -55 to -60 | |
| Trifluoromethyl Sulfones | R-SO₂-CF₃ | -60 to -65 |
Note: Chemical shifts are approximate and can vary with solvent, concentration, and temperature.
The electronic nature of substituents on an aromatic ring can significantly impact the ¹⁹F chemical shift of a trifluoromethyl group. Electron-withdrawing groups tend to deshield the fluorine nuclei, causing a downfield shift (less negative ppm value), while electron-donating groups cause an upfield shift (more negative ppm value).
Experimental Protocol: ¹⁹F NMR Spectroscopy
This section outlines a general protocol for acquiring high-quality ¹⁹F NMR spectra of trifluoromethylated compounds.
1. Sample Preparation:
-
Solvent: Choose a deuterated solvent that completely dissolves the sample. Common solvents include CDCl₃, DMSO-d₆, and D₂O.
-
Concentration: For routine analysis, a concentration of 5-20 mg of the compound in 0.5-0.7 mL of solvent is typically sufficient.
-
Internal Standard (Optional but Recommended): For accurate chemical shift referencing, an internal standard can be added. Common standards include trifluorotoluene (-63.72 ppm) or hexafluorobenzene (-164.9 ppm).[4][5]
2. NMR Instrument Setup:
-
Spectrometer: A high-field NMR spectrometer equipped with a fluorine-observe probe is required.
-
Frequency: The ¹⁹F observation frequency will depend on the magnetic field strength of the spectrometer.
-
Pulse Sequence: A standard one-pulse sequence is typically used for routine 1D ¹⁹F NMR experiments.[3]
3. Data Acquisition Parameters:
-
Spectral Width: A wide spectral width (e.g., 250 ppm) should be used to ensure all fluorine signals are captured.[3]
-
Acquisition Time: An acquisition time of 1-2 seconds is generally sufficient.[3]
-
Relaxation Delay (d1): A relaxation delay of 1-2 seconds is recommended to allow for full relaxation of the nuclei between scans.
-
Number of Scans: The number of scans will depend on the sample concentration. For moderately concentrated samples, 16-64 scans are often adequate.
4. Data Processing:
-
Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID).
-
Phasing: Manually or automatically phase the spectrum to obtain pure absorption lineshapes.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline.
-
Referencing: Reference the spectrum to the internal standard or an external reference.
Visualizing Workflows and Pathways
Experimental Workflow: ¹⁹F NMR-Based Fragment Screening
¹⁹F NMR is a powerful tool in fragment-based drug discovery (FBDD) for identifying small molecule fragments that bind to a biological target. The workflow for such a screen is depicted below.[6][7]
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. colorado.edu [colorado.edu]
- 5. azom.com [azom.com]
- 6. 19F NMR Fragment Screening Platform | Faculty of Life Sciences [ucl.ac.uk]
- 7. Streamlined Workflow for Fragment Based Screening by NMR | Bruker [bruker.com]
Unveiling the Electronic Landscape: A Comparative Computational Study of 1-Fluoro-2,4-bis(trifluoromethyl)benzene
A deep dive into the electronic structure of 1-Fluoro-2,4-bis(trifluoromethyl)benzene and its fluorinated analogues reveals the profound impact of fluorine and trifluoromethyl substitution on the benzene ring. This guide presents a comparative analysis based on computational studies, offering valuable insights for researchers, scientists, and professionals in drug development.
The introduction of fluorine and trifluoromethyl groups to aromatic systems dramatically alters their electronic properties, influencing reactivity, lipophilicity, and metabolic stability. Understanding these changes is paramount in the rational design of novel pharmaceuticals and functional materials. This guide provides a comparative overview of the electronic structure of this compound alongside several key fluorinated benzene derivatives. While direct computational studies on this compound are not extensively available in the surveyed literature, this comparison leverages data from related compounds, calculated using consistent and widely accepted computational methodologies, to infer and understand its electronic characteristics.
Experimental Protocols: A Glimpse into the Computational Methodology
The data presented in this guide is collated from various computational chemistry studies. The primary method employed in these studies is Density Functional Theory (DFT), a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems.
A prevalent choice for this type of analysis is the B3LYP functional in combination with a 6-311++G(d,p) basis set . This combination offers a good balance between computational cost and accuracy for describing the electronic properties of organic molecules.
Geometry Optimization: The first step in these computational studies is the geometry optimization of the molecule. This process finds the lowest energy arrangement of the atoms in space, representing the molecule's most stable conformation.
Electronic Property Calculations: Once the geometry is optimized, various electronic properties are calculated. These include:
-
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.
-
Dipole Moment: This is a measure of the overall polarity of a molecule, arising from the asymmetrical distribution of electron density.
-
Atomic Charges: These calculations partition the total electron density of the molecule among its constituent atoms, providing insight into the electrostatic potential and reactivity at different sites. Common methods for calculating atomic charges include Mulliken population analysis and Natural Bond Orbital (NBO) analysis.
The following diagram illustrates a typical workflow for the computational analysis of the electronic structure of a molecule like this compound.
Comparative Analysis of Electronic Properties
To contextualize the electronic structure of this compound, a comparison with benzene and other key fluorinated derivatives is essential. The following tables summarize key electronic properties calculated using DFT methods, primarily at the B3LYP/6-311++G(d,p) level of theory where available.
Table 1: Comparison of Frontier Molecular Orbital Energies and Dipole Moments
| Molecule | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |
| Benzene | -6.75 | -0.19 | 6.56 | 0.00 |
| Fluorobenzene | -6.89 | -0.42 | 6.47 | 1.60 |
| 1,2,4-Trifluorobenzene | - | - | - | 1.38[1] |
| Hexafluorobenzene | -7.31 | -0.87 | 6.44 | 0.00 |
| 1,3-bis(trifluoromethyl)benzene | - | - | - | - |
| 1-Fluoro-4-(trifluoromethyl)benzene | - | - | - | - |
| This compound | N/A | N/A | N/A | N/A |
Table 2: Comparison of Calculated Atomic Charges (Mulliken)
| Molecule | Atom | Charge (e) |
| Fluorobenzene | C (ipso) | 0.13 |
| F | -0.23 | |
| Hexafluorobenzene | C | 0.25 |
| F | -0.25 | |
| This compound | N/A | N/A |
Discussion
The progressive fluorination of the benzene ring generally leads to a stabilization of both the HOMO and LUMO energy levels, resulting in a slight decrease in the HOMO-LUMO gap. This trend suggests an increase in the molecule's electron-accepting ability and a potential shift in its reactivity profile.
The introduction of trifluoromethyl groups, being strong electron-withdrawing substituents, is expected to further lower the HOMO and LUMO energies significantly. Consequently, this compound is anticipated to have a substantially lower HOMO-LUMO gap compared to benzene or fluorobenzene, indicating higher reactivity towards nucleophiles.
The dipole moment is also significantly influenced by the substitution pattern. While benzene and hexafluorobenzene are nonpolar due to their symmetry, fluorobenzene possesses a notable dipole moment. For this compound, the asymmetrical arrangement of the fluorine and trifluoromethyl groups is expected to result in a significant molecular dipole moment.
The atomic charges reveal the electron-withdrawing nature of fluorine, which polarizes the C-F bond, leading to a partial positive charge on the ipso-carbon and a partial negative charge on the fluorine atom. A similar, and likely more pronounced, effect is expected for the carbons attached to the trifluoromethyl groups in this compound.
Conclusion
This comparative guide highlights the significant impact of fluorine and trifluoromethyl substituents on the electronic structure of the benzene ring. While direct computational data for this compound is sparse in the public domain, the analysis of related compounds provides a strong basis for understanding its electronic properties. The presence of one fluorine atom and two strongly electron-withdrawing trifluoromethyl groups suggests that this compound will exhibit a lowered HOMO-LUMO gap, a significant dipole moment, and distinct regions of positive and negative electrostatic potential. These features are critical for its interaction with biological targets and its overall chemical behavior, making such computational insights invaluable for its application in drug discovery and materials science. Further dedicated computational studies on this compound are warranted to provide a more precise quantitative understanding of its electronic landscape.
References
A Comparative Guide to the Synthetic Routes of 1-Fluoro-2,4-bis(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the primary synthetic routes to 1-Fluoro-2,4-bis(trifluoromethyl)benzene, a key intermediate in the development of pharmaceuticals and agrochemicals. The comparison focuses on two main strategies: the Balz-Schiemann reaction and the Halex (nucleophilic aromatic substitution) reaction, offering a detailed look at their experimental protocols, and a quantitative comparison of their performance.
At a Glance: Comparison of Synthetic Routes
| Parameter | Balz-Schiemann Reaction | Halex Reaction |
| Starting Material | 2,4-Bis(trifluoromethyl)aniline | 1-Chloro-2,4-bis(trifluoromethyl)benzene |
| Key Reagents | Sodium nitrite, Tetrafluoroboric acid (HBF₄) or an equivalent | Potassium fluoride (KF) |
| Typical Solvent(s) | Water, organic solvents for decomposition | Aprotic polar solvents (e.g., DMF, DMSO, Sulfolane) |
| Reaction Temperature | 0-5 °C (diazotization), Elevated temperatures for decomposition (e.g., 100-150 °C) | High temperatures (e.g., 150-250 °C) |
| Reported Yield | Moderate to good (specific data for this substrate is not widely published) | Good to excellent (specific data for this substrate is not widely published) |
| Key Advantages | Well-established for synthesizing aryl fluorides. | Utilizes readily available and less hazardous reagents compared to diazonium salts. |
| Key Disadvantages | Involves the isolation of potentially explosive diazonium salts. Requires careful temperature control. | Requires high reaction temperatures and anhydrous conditions. |
Synthetic Pathway Overview
The two primary methods for the synthesis of this compound are depicted below. The Balz-Schiemann reaction involves the conversion of an amino group to a fluorine atom via a diazonium salt intermediate. In contrast, the Halex reaction is a nucleophilic aromatic substitution where a chlorine atom is displaced by fluoride.
Detailed Experimental Protocols
Route 1: Balz-Schiemann Reaction
The Balz-Schiemann reaction is a well-established method for the synthesis of aryl fluorides from aryl amines.[1] The reaction proceeds in two main steps: diazotization of the amine followed by thermal decomposition of the resulting diazonium salt.
Experimental Workflow:
Protocol:
-
Diazotization: 2,4-Bis(trifluoromethyl)aniline is dissolved in an aqueous acidic solution, typically hydrochloric acid or sulfuric acid, and cooled to 0-5 °C in an ice bath.
-
An aqueous solution of sodium nitrite is added dropwise to the cooled aniline solution while maintaining the temperature below 5 °C to form the diazonium salt.
-
Formation and Isolation of the Tetrafluoroborate Salt: Tetrafluoroboric acid (HBF₄) is then added to the solution, which causes the precipitation of the diazonium tetrafluoroborate salt.
-
The precipitated salt is collected by filtration, washed with cold water, and dried under vacuum.
-
Thermal Decomposition: The dry diazonium tetrafluoroborate salt is then heated, typically in an inert solvent or neat, to induce decomposition. This step releases nitrogen gas and boron trifluoride, yielding the desired this compound.
-
Purification: The crude product is then purified, commonly by distillation or column chromatography, to obtain the final product.
Note: Diazonium salts can be explosive when dry and should be handled with extreme caution.
Route 2: Halex Reaction (Nucleophilic Aromatic Substitution)
The Halex reaction is an industrial process for the synthesis of aryl fluorides by treating aryl chlorides with potassium fluoride at high temperatures.[2] The presence of electron-withdrawing groups, such as trifluoromethyl groups, on the aromatic ring activates it towards nucleophilic attack, making this a viable route.
Experimental Workflow:
Protocol:
-
Reaction Setup: 1-Chloro-2,4-bis(trifluoromethyl)benzene and anhydrous potassium fluoride are combined in a high-boiling aprotic polar solvent such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or sulfolane. The use of a phase-transfer catalyst (e.g., a quaternary ammonium salt) can sometimes facilitate the reaction.
-
Heating: The reaction mixture is heated to a high temperature, typically in the range of 150-250 °C, under an inert atmosphere.
-
Reaction Monitoring: The progress of the reaction is monitored by a suitable analytical technique, such as gas chromatography (GC) or thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, the mixture is cooled to room temperature. The inorganic salts are removed by filtration, and the solvent is removed under reduced pressure.
-
Purification: The resulting crude product is then purified, typically by distillation, to yield pure this compound.
Conclusion
Both the Balz-Schiemann and Halex reactions present viable pathways for the synthesis of this compound. The choice between these two methods will likely depend on factors such as the availability and cost of starting materials, the scale of the reaction, and the safety infrastructure available. The Balz-Schiemann reaction, while a classic and versatile method for introducing fluorine, involves the handling of potentially hazardous diazonium intermediates. The Halex reaction, on the other hand, avoids these intermediates but requires high reaction temperatures. For industrial-scale production, the Halex process may be more favorable due to its use of more stable and less hazardous reagents. Further process optimization and detailed comparative yield and purity data under specific laboratory conditions are recommended to make a final selection for a particular application.
References
A Comparative Guide to Analytical Methods for the Quantification of 1-Fluoro-2,4-bis(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two primary analytical techniques for the quantitative analysis of 1-Fluoro-2,4-bis(trifluoromethyl)benzene: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). The selection of an appropriate analytical method is critical for accurate and reliable quantification in research, development, and quality control. This document outlines the experimental protocols and presents a summary of performance data to aid in method selection and validation.
Introduction to Analytical Techniques
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile organic compounds. It offers high chromatographic resolution and mass-selective detection, providing excellent sensitivity and specificity.
High-Performance Liquid Chromatography (HPLC) is well-suited for the analysis of a wide range of compounds, including those that are non-volatile or thermally labile. When coupled with a suitable detector, such as a Diode Array Detector (DAD) or a Mass Spectrometer (MS), HPLC provides robust and versatile analytical solutions.
Comparative Performance Data
The following table summarizes typical performance characteristics for the quantification of fluorinated aromatic compounds using GC-MS and HPLC. The data is compiled from studies on structurally similar compounds and represents expected validation parameters.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) | Reference |
| Linearity (Correlation Coefficient, r²) | > 0.999 | > 0.99 | [1] |
| Accuracy (Recovery) | 93.7% - 107.7% | 80% - 120% | [1] |
| Precision (Relative Standard Deviation, RSD) | < 5% | < 5% | |
| Limit of Detection (LOD) | 0.4 ppm | Dependent on detector, typically low ppm range | [1] |
| Limit of Quantification (LOQ) | 1.2 ppm | Dependent on detector, typically low to mid ppm range | [1] |
Experimental Protocols
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is adapted from established methods for the analysis of fluorinated and brominated aromatic compounds.
1. Sample Preparation:
-
Accurately weigh approximately 50 mg of the sample containing this compound.
-
Dissolve the sample in a suitable solvent (e.g., hexane or ethyl acetate) in a 50 mL volumetric flask.
-
Add an appropriate internal standard, such as 1-Bromo-4-(trifluoromethyl)benzene-d4, to correct for variations in sample injection and instrument response.[2]
-
Dilute to the mark with the solvent and mix thoroughly.
-
Perform serial dilutions to prepare calibration standards and quality control samples.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.[2]
-
Column: DB-624 or equivalent capillary column (30 m x 0.25 mm ID, 1.4 µm film thickness).[1]
-
Inlet: Split/splitless injector at 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 20°C/min to 220°C.
-
Hold: 5 minutes at 220°C.
-
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.[3]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity. Monitor characteristic ions for this compound and the internal standard.
3. Data Analysis:
-
Quantify this compound by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Method 2: High-Performance Liquid Chromatography (HPLC)
This protocol provides a general framework for the HPLC analysis of this compound.
1. Sample Preparation:
-
Accurately weigh approximately 50 mg of the sample.
-
Dissolve the sample in the mobile phase or a compatible solvent (e.g., acetonitrile) in a 50 mL volumetric flask.
-
If necessary, add an internal standard.
-
Dilute to the mark and mix well.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
Prepare calibration standards and quality control samples by serial dilution.
2. HPLC Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water. A typical starting point is 60:40 (v/v) acetonitrile:water.[4]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detector: Diode Array Detector (DAD) monitoring at a wavelength where the analyte has maximum absorbance (e.g., 254 nm), or a Mass Spectrometer (MS) for higher selectivity.
3. Data Analysis:
-
Quantify this compound by comparing the peak area of the analyte to a calibration curve.
Visualizations
Caption: Workflow for Analytical Method Validation.
References
A Researcher's Guide to Boiling and Melting Points: Experimental Realities vs. Predictive Models
For researchers, scientists, and professionals in drug development, the accurate determination of a compound's boiling and melting points is a cornerstone of physicochemical characterization. These fundamental properties are critical for identification, purity assessment, and predicting behavior in various formulations and physiological environments. This guide provides an objective comparison between experimental determination and computational prediction of these crucial values, supported by experimental data and detailed methodologies.
The Bedrock of Physical Properties: Boiling and Melting Points
The melting point is the temperature at which a substance transitions from a solid to a liquid state, while the boiling point is the temperature at which its vapor pressure equals the external pressure, leading to a liquid-to-gas transition.[1] For pure crystalline compounds, these points are sharp and characteristic, making them invaluable for identification.[2] However, impurities can depress and broaden the melting point range, offering a useful indicator of sample purity.
In the Lab: Experimental Determination
The most common and reliable methods for determining melting and boiling points involve controlled heating of a sample and precise temperature measurement at the point of phase transition.
Experimental Protocols
Melting Point Determination (Capillary Method):
A widely used technique involves a melting point apparatus, such as a Mel-Temp or Thiele tube.
-
Sample Preparation: A small amount of the dry, powdered solid is packed into a thin-walled capillary tube, sealed at one end.
-
Apparatus Setup: The capillary tube is placed in a heating block or oil bath within the apparatus, adjacent to a calibrated thermometer.
-
Heating: The sample is heated at a controlled, slow rate, typically 1-2°C per minute, to ensure thermal equilibrium.
-
Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting) are recorded as the melting point range.
Boiling Point Determination (Capillary Method):
This micro method is suitable for small sample volumes.
-
Sample Preparation: A small amount of the liquid is placed in a test tube, and a capillary tube, sealed at one end, is inverted and placed within the liquid.
-
Apparatus Setup: The test tube is heated in a Thiele tube or a similar heating bath.
-
Heating: As the liquid is heated, the trapped air in the capillary tube expands and escapes, followed by the vapor of the substance, creating a steady stream of bubbles.
-
Observation: The heat source is removed, and the liquid is allowed to cool. The temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point. This occurs when the vapor pressure inside the capillary equals the atmospheric pressure.
In Silico: The Rise of Predictive Models
Computational chemistry offers powerful tools to predict physicochemical properties, including boiling and melting points. These methods are particularly valuable in early-stage drug discovery for screening large virtual libraries of compounds.
The primary approaches include Quantitative Structure-Property Relationship (QSPR) models and machine learning algorithms.[3][4] These models are trained on large datasets of known compounds and their experimentally determined properties.[5][6] They learn the complex relationships between a molecule's structural features and its macroscopic properties.
Key molecular descriptors influencing predictions include:
-
Molecular Weight: Larger molecules generally have higher boiling and melting points due to increased van der Waals forces.
-
Intermolecular Forces: The presence and strength of hydrogen bonds, dipole-dipole interactions, and London dispersion forces significantly impact the energy required for phase transitions.
-
Molecular Shape and Symmetry: More symmetrical molecules tend to pack more efficiently into a crystal lattice, resulting in higher melting points.
A Comparative Look: Experimental vs. Predicted Data
The following table presents a comparison of experimental boiling and melting points for three common compounds against values predicted by specific computational models. It is important to note that predicted values can vary significantly depending on the model and computational method used.
| Compound | Property | Experimental Value (°C) | Predicted Value (°C) | Prediction Model/Method |
| Water | Boiling Point | 100.0[7] | 109.7 | High-level CCSD(T) energies and an MP2 Hessian with HSM[8] |
| Melting Point | 0.0[2] | 0.85 (274 K) | TIP5P water model[9] | |
| Ethanol | Boiling Point | 78.4[10][11] | 66.9 | High-level CCSD(T) energies and an MP2 Hessian with HSM[8] |
| Melting Point | -114.1[12] | -117.3 | NIST estimation[13] | |
| Benzene | Boiling Point | 80.1[14] | 80.09 | Not specified[15] |
| Melting Point | 5.5[14] | 5.53 | Not specified[15] |
Visualizing the Workflow
The following diagram illustrates the logical workflow for comparing experimental and predicted boiling and melting points.
Caption: Workflow for comparing experimental and predicted boiling/melting points.
Conclusion
Both experimental determination and computational prediction of boiling and melting points are indispensable tools in modern chemical and pharmaceutical research.
-
Experimental methods provide the gold standard for accuracy and are essential for final compound characterization and purity verification. However, they require a physical sample and can be time- and resource-intensive.
-
Predictive models offer a rapid, cost-effective means to estimate these properties for virtual or yet-to-be-synthesized compounds, making them ideal for high-throughput screening. The accuracy of these predictions is highly dependent on the quality of the model and the training data, and they may not be as precise as experimental measurements, especially for novel chemical scaffolds.
Ultimately, a synergistic approach that leverages the strengths of both methodologies will empower researchers to make more informed decisions in the discovery and development of new molecules. Experimental validation remains crucial, while predictive models provide invaluable guidance and prioritization in the early stages of research.
References
- 1. (a) Use data in Appendix C to estimate the boiling point - Brown 14th Edition Ch 19 Problem 71 [pearson.com]
- 2. gauthmath.com [gauthmath.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. sfponline.org [sfponline.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. The Boiling Point of Alcohol [thoughtco.com]
- 11. youtube.com [youtube.com]
- 12. rapidaccu.com [rapidaccu.com]
- 13. Ethanol [webbook.nist.gov]
- 14. Benzene [webbook.nist.gov]
- 15. Benzene has a melting point of 5.53 °C and a boiling point - McMurry 8th Edition Ch 11 Problem 62 [pearson.com]
The Trifluoromethyl Group as a Bioisostere: A Comparative Guide for Drug Development
For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine-containing functional groups is a cornerstone of modern medicinal chemistry. Among these, the trifluoromethyl (CF3) group stands out for its profound impact on a molecule's physicochemical and pharmacological properties. This guide provides a comprehensive comparison of the trifluoromethyl group with its common bioisosteres, supported by experimental data and detailed protocols to aid in rational drug design.
The trifluoromethyl group is frequently employed as a bioisosteric replacement for methyl, ethyl, and isopropyl groups, and even the nitro group, to enhance metabolic stability, modulate lipophilicity, and improve target binding affinity.[1][2][3] Its strong electron-withdrawing nature and steric bulk, which is considered intermediate between an ethyl and an isopropyl group, can significantly alter a compound's biological activity and pharmacokinetic profile.[4][5]
Comparative Analysis of Physicochemical Properties
The decision to replace a functional group with a trifluoromethyl moiety is often driven by the need to fine-tune a molecule's properties. The following table summarizes key physicochemical parameters of the CF3 group in comparison to its common aliphatic bioisosteres.
| Property | Methyl (CH3) | Ethyl (CH2CH3) | Isopropyl (CH(CH3)2) | Trifluoromethyl (CF3) |
| Van der Waals Volume (ų) | 20.5 | 36.9 | 53.3 | 42.6 |
| Hansch Lipophilicity Parameter (π) | 0.56 | 1.02 | 1.53 | 0.88[5] |
| Electronegativity (Pauling Scale of Fluorine) | N/A | N/A | N/A | 3.98 |
| Bond Dissociation Energy (C-X, kJ/mol) | C-H: 414.2 | C-C: 347 | C-C: 356 | C-F: 485.3[5] |
Performance in Bioisosteric Replacement Studies: Quantitative Data
The true test of a bioisosteric replacement lies in its impact on biological activity and metabolic stability. The following tables present data from case studies where a trifluoromethyl group was substituted for other functionalities.
Case Study 1: Replacement of an Aliphatic Nitro Group in CB1 Receptor Modulators
In a study on positive allosteric modulators of the cannabinoid CB1 receptor, an aliphatic nitro (NO2) group was replaced with a trifluoromethyl group. This substitution generally led to increased potency and significantly improved metabolic stability.[3][6][7][8]
| Compound | Functional Group | Potency (EC50, nM) | Human Liver Microsome Stability (t½, min) |
| ZCZ011 | NO2 | 130 | 15 |
| Analog 1 | CF3 | 35 | > 120 |
Case Study 2: N-Trifluoromethyl vs. N-Methyl Compounds
The replacement of a methyl group on a nitrogen atom with a trifluoromethyl group has been shown to enhance metabolic stability by blocking N-demethylation, a common metabolic pathway.[9]
| Compound Pair | Functional Group | Human Liver Microsome Stability (t½, min) | Intrinsic Clearance (CLint, µL/min/mg) |
| Pair A | N-CH3 | 10 | 69.3 |
| N-CF3 | > 120 | < 5.8 | |
| Pair B | N-CH3 | 25 | 27.7 |
| N-CF3 | > 120 | < 5.8 |
Experimental Protocols
In Vitro Metabolic Stability Assay Using Liver Microsomes
This protocol outlines a general procedure for assessing the metabolic stability of a compound in human liver microsomes, a common in vitro model for predicting hepatic clearance.[1][2][10][11]
Materials:
-
Test compound
-
Pooled human liver microsomes (e.g., from a commercial supplier)
-
0.1 M Phosphate buffer (pH 7.4)
-
NADPH regenerating system (e.g., containing glucose-6-phosphate and glucose-6-phosphate dehydrogenase)
-
Positive control compounds (e.g., verapamil, clozapine)[1]
-
Acetonitrile (ACN) or Methanol (MeOH) for reaction termination
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Incubation Mixture: In a 96-well plate, prepare the incubation mixture containing the test compound (final concentration typically 1 µM), human liver microsomes (final concentration 0.5-1 mg/mL), and phosphate buffer.
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time-point Sampling: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Reaction Termination: Immediately terminate the reaction by adding a cold quenching solution (e.g., 2 volumes of ACN or MeOH).
-
Sample Processing: Centrifuge the samples to precipitate proteins. Collect the supernatant for analysis.
-
LC-MS/MS Analysis: Analyze the concentration of the parent compound remaining in the supernatant at each time point using a validated LC-MS/MS method.
-
Data Analysis: Determine the half-life (t½) and intrinsic clearance (CLint) by plotting the natural logarithm of the percentage of the parent compound remaining against time.
Synthesis of a Trifluoromethyl-Containing Indole Derivative
This protocol provides a representative example of a synthetic route to a trifluoromethylated indole, a common scaffold in medicinal chemistry. This method utilizes a domino trifluoromethylation/cyclization of a 2-alkynylaniline.[6]
Materials:
-
N-protected 2-alkynylaniline
-
Trifluoromethyl source (e.g., Togni's reagent, Ruppert-Prakash reagent)
-
Copper or Palladium catalyst
-
Appropriate solvent (e.g., DMF, THF)
-
Reagents for workup and purification (e.g., ethyl acetate, silica gel)
Procedure:
-
Reaction Setup: To a solution of the N-protected 2-alkynylaniline in the chosen solvent, add the catalyst and the trifluoromethylating agent under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Conditions: Heat the reaction mixture to the appropriate temperature (e.g., 80-120°C) and stir for the required time (typically several hours), monitoring the reaction progress by TLC or LC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature and quench with water or a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent like ethyl acetate.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired trifluoromethyl-indole derivative.
-
Characterization: Confirm the structure of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.
Visualizing Bioisosteric Replacement and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key concepts in bioisosteric replacement studies.
Caption: A typical workflow for bioisosteric replacement in drug discovery.
References
- 1. Microsomal Stability Assay & Protocol | AxisPharm Laboratories [axispharm.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and biological evaluation of trifluoromethyl-containing auxin derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines [organic-chemistry.org]
- 7. Efficiency in Drug Discovery: Liver S9 Fraction Assay As a Screen for Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Controllable access to trifluoromethyl-containing indoles and indolines: palladium-catalyzed regioselective functionalization of unactivated alkenes with trifluoroacetimidoyl chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. mercell.com [mercell.com]
- 11. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
The Fluorine Advantage: A Comparative Guide to its Impact on Molecular Properties in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into drug candidates has become a powerful and widely adopted strategy in medicinal chemistry. Its unique properties can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile, often leading to enhanced therapeutic potential. This guide provides an objective comparison of the impact of fluorination on key molecular properties, supported by experimental data, detailed methodologies, and illustrative diagrams to inform rational drug design.
Lipophilicity (LogP): A Delicate Balance
Lipophilicity, the measure of a compound's ability to dissolve in fats, oils, and lipids, is a critical parameter in drug design, affecting absorption, distribution, metabolism, and excretion (ADME). The introduction of fluorine can modulate lipophilicity in a nuanced manner. A single fluorine atom can either increase or decrease lipophilicity depending on its position within the molecule, while polyfluorination often leads to a decrease.[1]
Quantitative Comparison of Lipophilicity (LogP)
| Compound Pair | Non-Fluorinated LogP | Fluorinated Analog | Fluorinated LogP | Change in LogP | Reference |
| Toluene / 4-Fluorotoluene | 2.73 | 2.87 | +0.14 | [Calculated] | |
| Aniline / 4-Fluoroaniline | 0.90 | 1.15 | +0.25 | [Calculated] | |
| Indole / 5-Fluoroindole | 2.14 | 2.33 | +0.19 | [2] | |
| Isoquinoline / 7-Fluoroisoquinoline | 2.08 | 2.28 | +0.20 | [1] | |
| TAK-438 Analog | 2.40 | 2-fluoro derivative | 1.80 | -0.60 | [3] |
Experimental Protocol: Shake-Flask Method for LogP Determination
The "shake-flask" method is the gold standard for experimentally determining the partition coefficient (LogP).[4][5]
Objective: To determine the ratio of the concentration of a compound in a lipid phase (n-octanol) to its concentration in an aqueous phase (water or buffer) at equilibrium.
Materials:
-
Test compound
-
n-Octanol (HPLC grade)
-
Purified water or buffer solution (e.g., phosphate-buffered saline, pH 7.4)
-
Volumetric flasks
-
Separatory funnels or centrifuge tubes
-
Mechanical shaker or vortex mixer
-
Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Solvent Saturation: Pre-saturate the n-octanol with the aqueous phase and the aqueous phase with n-octanol by vigorously mixing them for 24 hours, followed by a separation period.
-
Stock Solution Preparation: Prepare a stock solution of the test compound in a suitable solvent.
-
Partitioning: Add a known amount of the stock solution to a mixture of the pre-saturated n-octanol and aqueous phase in a separatory funnel or tube.
-
Equilibration: Shake the mixture for a predetermined period (e.g., 1-24 hours) to allow for the compound to partition between the two phases and reach equilibrium.
-
Phase Separation: Allow the two phases to separate completely. Centrifugation can be used to expedite this process.
-
Quantification: Carefully sample both the n-octanol and aqueous phases. Determine the concentration of the compound in each phase using a validated analytical method.
-
Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Caption: Workflow for LogP determination using the shake-flask method.
Metabolic Stability: Blocking the Path of Degradation
A significant advantage of fluorination is its ability to enhance a drug's metabolic stability. The carbon-fluorine (C-F) bond is exceptionally strong and more resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes, compared to a carbon-hydrogen (C-H) bond. By strategically replacing a metabolically labile hydrogen atom with fluorine, chemists can block sites of oxidation, leading to a longer in vivo half-life (t½) and lower intrinsic clearance (CLint).[2][6]
Quantitative Comparison of Metabolic Stability
| Compound Pair | Non-Fluorinated t½ (min) | Non-Fluorinated CLint (µL/min/mg protein) | Fluorinated Analog | Fluorinated t½ (min) | Fluorinated CLint (µL/min/mg protein) | Species | Reference |
| Indole / 5-Fluoroindole | 12.35 (as UT-155) | - | 5-Fluoroindole | 144.2 | 9.0 | Rat Liver Microsomes | [2] |
| Quinoline Analog 1 | 25 | 55 | 6-Fluoro Analog | 75 | 18 | Human Liver Microsomes | [7] |
| Quinoline Analog 2 | 15 | 92 | 7-Fluoro Analog | 60 | 23 | Human Liver Microsomes | [7] |
Experimental Protocol: In Vitro Liver Microsomal Stability Assay
This assay is a standard method to assess the metabolic stability of a compound in the early stages of drug discovery.[6][8][9][10]
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound when incubated with liver microsomes.
Materials:
-
Test compound and positive/negative controls
-
Pooled liver microsomes (human, rat, etc.)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (contains NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Ice-cold stop solution (e.g., acetonitrile with an internal standard)
-
96-well plates
-
Incubator set to 37°C
-
LC-MS/MS system for analysis
Procedure:
-
Preparation: Prepare working solutions of the test compound and controls. Thaw the liver microsomes on ice.
-
Incubation Mixture: In a 96-well plate, combine the liver microsomes and the test compound in the phosphate buffer.
-
Pre-incubation: Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes).
-
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system to the wells. For the negative control, add buffer without the regenerating system.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding the ice-cold stop solution.
-
Protein Precipitation: Centrifuge the plate to precipitate the microsomal proteins.
-
Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound using LC-MS/MS.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the resulting line is the elimination rate constant (k). Calculate the half-life (t½ = 0.693 / k) and intrinsic clearance (CLint).
Caption: Workflow for assessing metabolic stability in liver microsomes.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Uncovering abnormal changes in logP after fluorination using molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. LogP / LogD shake-flask method [protocols.io]
- 5. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 9. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 10. mercell.com [mercell.com]
The Fluorine Advantage: A Comparative Guide to Reaction Kinetics of Fluorinated vs. Non-Fluorinated Analogs
For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into lead compounds has become an invaluable tool for optimizing pharmacokinetic and pharmacodynamic properties. Replacing a hydrogen atom with fluorine can profoundly alter a molecule's reactivity, metabolic stability, and target engagement. This guide provides an objective comparison of the reaction kinetics between fluorinated and non-fluorinated analogs, supported by experimental data and detailed protocols.
Data Presentation: Quantitative Comparison of Reaction Kinetics
The introduction of fluorine can lead to significant, though context-dependent, changes in reaction rates and biological activity. The following tables summarize quantitative data from various studies, highlighting these differences.
Table 1: Metabolic Stability in Human Liver Microsomes (HLM)
One of the most well-documented advantages of fluorination is the enhancement of metabolic stability. The carbon-fluorine bond is stronger than the carbon-hydrogen bond, making it more resistant to cleavage by metabolic enzymes like the cytochrome P450 (CYP450) family.[1][2][3] This often leads to a longer biological half-life and improved bioavailability.[2]
| Compound Class | Non-Fluorinated Analog | Metabolic Half-life (t½, min) | Fluorinated Analog | Metabolic Half-life (t½, min) | Fold Increase in Stability | Reference |
| Indole | UT-155 | 12.35 | 4-Fluoro-indazole analog | 13.29 | ~1.1x | [2][3] |
| UT-155 | 12.35 | CF₃-substituted indazole analog | 53.71 | ~4.3x | [2][3] | |
| Risperidone | Risperidone | Not specified | 9-Fluororisperidone | Not specified | 16x | [4] |
| Celecoxib | Celecoxib | Not specified | 4'-Fluorocelecoxib | Not specified | 4x | [4] |
| Ramelteon | Ramelteon | Not specified | 2-Fluororamelteon | Same as non-fluorinated | 1x | [4] |
Data for UT-155 and its analogs were generated in mouse liver microsomes. Direct comparison of absolute values between different studies should be made with caution.[2][3]
Table 2: Enzyme Inhibition and Potency
Fluorination can also influence a molecule's binding affinity for its target enzyme, which can be quantified by the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency. The effect of fluorine is highly dependent on its position within the molecule.[1]
| Compound Class | Non-Fluorinated Analog (R=H) | PARP1 IC50 (nM) | PARP2 IC50 (nM) | Fluorinated Analog (R=7-F) | PARP1 IC50 (nM) | PARP2 IC50 (nM) | Reference |
| Isoquinoline-based PARP Inhibitor | 1a | >10,000 | 1,200 | 1b | >10,000 | 880 | [1] |
Data is for 1-oxo-3,4-dihydroisoquinoline-4-carboxamide derivatives.[1]
Table 3: Chemical Reaction Kinetics
Beyond a biological context, fluorine's strong electron-withdrawing nature significantly impacts chemical reactivity, for example, in nucleophilic aromatic substitution (SNAr) reactions.
| Compound | Reagent | Temperature (°C) | Reaction Half-life (t½) | Reference |
| 2-Chloropyrazine (Non-Fluorinated) | 1.07 N NaOH | 26.0 | ~19 days | [5] |
| 2-Fluoropyrazine (Fluorinated) | 1.07 N NaOH | 26.0 | 43 minutes | [5] |
Mandatory Visualization
Diagrams illustrating key concepts and workflows provide a clear visual reference for the principles and methodologies discussed.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Navigating the Labyrinth: A Comparative Guide to Cross-Reactivity Studies in Complex Reaction Mixtures
For researchers, scientists, and drug development professionals, ensuring the specificity of a therapeutic candidate is paramount. Cross-reactivity, the unintended binding of a molecule to off-target sites, can lead to unforeseen side effects and diminished efficacy. This guide provides a comprehensive comparison of key methodologies for assessing cross-reactivity in complex biological mixtures, supported by experimental data and detailed protocols.
The selection of an appropriate method for cross-reactivity profiling depends on several factors, including the nature of the therapeutic candidate (e.g., antibody, small molecule), the complexity of the sample matrix, and the desired throughput and sensitivity. This guide will delve into the principles, protocols, and comparative performance of commonly employed techniques.
Comparison of Key Cross-Reactivity Assessment Methods
The following table summarizes the performance characteristics of four widely used techniques for studying cross-reactivity.
| Feature | Competitive ELISA | Surface Plasmon Resonance (SPR) | Immunohistochemistry (TCR) | Immunoprecipitation-Mass Spectrometry (IP-MS) |
| Primary Application | Quantifying cross-reactivity with known, purified antigens. | Real-time kinetic analysis of binding to a panel of immobilized molecules. | Assessing binding to a wide range of proteins in their native tissue context. | Unbiased identification of off-target binding partners in a complex proteome. |
| Sensitivity | High (ng/mL to pg/mL range). | Very High (pM to nM affinity range).[1][2] | Variable, depends on antibody affinity and target expression. | High, capable of identifying low-abundance interactors.[3] |
| Specificity | High for the tested antigens. | High, provides kinetic on- and off-rates. | Prone to non-specific binding, requires careful optimization and controls. | High, identifies specific protein interactors by mass. |
| Throughput | High (96- or 384-well plates). | Medium to High, depends on the instrument. | Low to Medium, requires manual processing and analysis of tissue sections. | Low to Medium, requires significant sample preparation and data analysis. |
| Quantitative Data | Semi-quantitative (IC50 values). | Quantitative (KD, ka, kd).[4] | Semi-quantitative (staining intensity). | Semi-quantitative (spectral counts, peptide intensity). |
| Cost (per sample) | Low. | High (instrumentation and sensor chips). | Medium to High (tissues, reagents, pathologist time). | High (reagents, mass spectrometry access). |
| Key Advantage | Cost-effective and high-throughput for screening against known off-targets. | Provides detailed kinetic information about binding interactions.[4] | Offers in situ analysis of binding within a complex tissue microenvironment. | Unbiased, discovery-oriented approach to identify unknown off-targets. |
| Key Limitation | Limited to pre-selected, purified antigens. | Can be sensitive to buffer conditions and non-specific binding. | Interpretation can be subjective and prone to artifacts. | Can be complex to perform and requires specialized equipment and expertise. |
Detailed Experimental Protocols
Competitive ELISA for Antibody Cross-Reactivity
This protocol is designed to assess the cross-reactivity of a test antibody against a panel of related antigens.
Materials:
-
96-well microtiter plates
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Test antibody
-
Competing antigens (a panel of related proteins)
-
Enzyme-conjugated secondary antibody (specific for the test antibody isotype)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H2SO4)
-
Plate reader
Procedure:
-
Coating: Coat the wells of a 96-well plate with the primary target antigen at an optimal concentration in coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer to remove unbound antigen.
-
Blocking: Block the remaining protein-binding sites in the wells by adding blocking buffer. Incubate for 1-2 hours at room temperature.
-
Competition: Prepare a series of dilutions of the competing antigens. In separate tubes, pre-incubate a fixed, sub-saturating concentration of the test antibody with each dilution of the competing antigens for 1-2 hours at room temperature.
-
Incubation: Add the antibody-antigen mixtures to the coated and blocked plate. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer to remove unbound antibodies.
-
Secondary Antibody: Add the enzyme-conjugated secondary antibody, diluted in blocking buffer, to each well. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Detection: Add the substrate solution to each well and incubate in the dark until a color develops.
-
Stopping the Reaction: Add the stop solution to each well.
-
Data Acquisition: Read the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Plot the absorbance against the log of the competitor concentration to generate a competition curve. The IC50 value (the concentration of competitor that inhibits 50% of the antibody binding) is determined for each competing antigen. A lower IC50 value indicates higher cross-reactivity.
Tissue Cross-Reactivity (TCR) by Immunohistochemistry
This protocol outlines the general steps for assessing the binding of a therapeutic antibody to a panel of normal human tissues.
Materials:
-
Frozen normal human tissue sections (a comprehensive panel is recommended by regulatory agencies)
-
Acetone or another suitable fixative
-
Blocking solution (e.g., protein block, serum-free)
-
Test antibody (at a range of concentrations)
-
Isotype control antibody (at the same concentrations as the test antibody)
-
Biotinylated secondary antibody
-
Streptavidin-horseradish peroxidase (HRP) conjugate
-
DAB substrate-chromogen solution
-
Hematoxylin counterstain
-
Mounting medium
-
Microscope
Procedure:
-
Tissue Preparation: Cryosections of a panel of normal human tissues are mounted on glass slides.
-
Fixation: Tissues are fixed, typically with cold acetone, to preserve morphology and antigenicity.
-
Blocking: Non-specific binding sites are blocked using a suitable blocking solution.
-
Primary Antibody Incubation: The test antibody and the isotype control are applied to serial sections at a range of concentrations and incubated.
-
Washing: Slides are washed to remove unbound primary antibody.
-
Secondary Antibody Incubation: A biotinylated secondary antibody that recognizes the test antibody is applied and incubated.
-
Washing: Slides are washed to remove unbound secondary antibody.
-
Enzyme Conjugate Incubation: Streptavidin-HRP is added and incubated to bind to the biotinylated secondary antibody.
-
Washing: Slides are washed to remove unbound enzyme conjugate.
-
Chromogenic Detection: The substrate-chromogen solution (DAB) is added, which is converted by HRP into a colored precipitate at the site of antibody binding.
-
Counterstaining: The tissue is counterstained with hematoxylin to visualize cell nuclei.
-
Dehydration and Mounting: The slides are dehydrated and coverslipped with a mounting medium.
-
Pathological Evaluation: A board-certified pathologist examines the slides to assess the location, intensity, and pattern of staining for both the test and isotype control antibodies. Any specific staining is documented and evaluated for potential on-target and off-target binding.
Immunoprecipitation-Mass Spectrometry (IP-MS) for Off-Target Identification
This protocol is for the unbiased discovery of proteins that interact with a therapeutic antibody or a small molecule-based affinity probe.
Materials:
-
Cell lysate from a relevant cell line or tissue
-
Test antibody or affinity probe
-
Protein A/G magnetic beads
-
Lysis buffer
-
Wash buffer
-
Elution buffer
-
Enzymes for protein digestion (e.g., trypsin)
-
Mass spectrometer (e.g., LC-MS/MS)
Procedure:
-
Cell Lysis: Lyse cells in a buffer that maintains protein-protein interactions.
-
Pre-clearing: Pre-clear the lysate by incubating with magnetic beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with the test antibody or affinity probe overnight at 4°C.
-
Bead Capture: Add Protein A/G magnetic beads to the lysate-antibody mixture and incubate to capture the antibody-protein complexes.
-
Washing: Wash the beads extensively with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using an appropriate elution buffer.
-
Protein Digestion: The eluted proteins are denatured, reduced, alkylated, and then digested into peptides using an enzyme like trypsin.
-
Mass Spectrometry Analysis: The resulting peptides are analyzed by LC-MS/MS. The mass spectrometer fragments the peptides and measures the mass-to-charge ratio of the fragments.
-
Data Analysis: The fragmentation spectra are searched against a protein database to identify the proteins that were present in the immunoprecipitated sample. Proteins that are significantly enriched in the test sample compared to a control IP (e.g., using an isotype control antibody) are considered potential off-target interactors.
Visualizing Workflows and Pathways
To better understand the experimental processes and biological contexts of cross-reactivity, the following diagrams have been generated using Graphviz.
Caption: Generic workflow for assessing cross-reactivity.
Caption: EGFR signaling pathway with potential antibody cross-reactivity.[5][6][7][8]
Conclusion
The comprehensive assessment of cross-reactivity is a critical component of preclinical drug development. A multi-faceted approach, often employing a combination of the techniques described in this guide, is necessary to build a robust safety profile for a therapeutic candidate. Early and thorough characterization of on- and off-target binding can de-risk a program, inform clinical trial design, and ultimately contribute to the development of safer and more effective medicines. Researchers are encouraged to select the most appropriate assays based on their specific research questions and the characteristics of their molecule of interest.
References
- 1. affiniteinstruments.com [affiniteinstruments.com]
- 2. nicoyalife.com [nicoyalife.com]
- 3. Comparing IP and MS Methods: In-Depth Analysis of Proteomics Samples | MtoZ Biolabs [mtoz-biolabs.com]
- 4. rapidnovor.com [rapidnovor.com]
- 5. EGFR interactive pathway | Abcam [abcam.com]
- 6. researchgate.net [researchgate.net]
- 7. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creative-diagnostics.com [creative-diagnostics.com]
Safety Operating Guide
Safe Disposal of 1-Fluoro-2,4-bis(trifluoromethyl)benzene: A Procedural Guide
Disclaimer: Safety Data Sheets (SDS) for 1-Fluoro-2,4-bis(trifluoromethyl)benzene were not specifically available. The following guidance is based on safety data for closely related and analogous compounds. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols and to review the SDS for the specific product in your possession. This guide provides essential safety and logistical information to ensure the safety of laboratory personnel and compliance with regulatory standards.
Hazard Identification and Personal Protective Equipment (PPE)
This compound and its analogs are considered hazardous materials. Primary hazards include skin irritation, serious eye irritation, and potential respiratory irritation.[1] Some related compounds are also flammable.[2] Therefore, stringent adherence to safety precautions is mandatory.
Table 1: Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and vapors that can cause serious eye irritation.[1][2] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | Prevents skin contact which can cause irritation.[1][2] |
| Skin and Body Protection | Lab coat. Flame-retardant antistatic protective clothing may be necessary if the compound is flammable.[3] | Protects against accidental spills and skin exposure. |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood.[1] If inhalation risk is high, a respirator may be necessary. | Minimizes inhalation of vapors which may cause respiratory irritation.[1] |
Spill Management Protocol
Immediate and appropriate action is crucial in the event of a spill to ensure safety and prevent environmental contamination.
For Minor Spills:
-
Ensure Adequate Ventilation: Work within a chemical fume hood if possible.
-
Contain the Spill: Use an inert absorbent material such as vermiculite, dry sand, or earth to contain the spill.[3]
-
Collect the Absorbed Material: Use non-sparking tools to collect the material.[3]
-
Containerize Waste: Place the waste into a clearly labeled, sealed container for disposal.[1][3]
-
Decontaminate the Area: Wash the spill area thoroughly.
For Major Spills:
-
Evacuate: Immediately evacuate all personnel from the affected area and move upwind.[3]
-
Alert Authorities: Notify your institution's emergency responders or EHS department, providing the location and nature of the hazard.[1][3]
-
Prevent Spread: Prevent the spill from entering drains or waterways.[1]
-
Secure the Area: Restrict access to the spill area.
Step-by-Step Disposal Procedure
Proper disposal is critical to prevent environmental harm and ensure regulatory compliance.
-
Waste Collection: Collect waste this compound in its original container or a designated, compatible, and properly labeled waste container.[3] Do not mix with other waste.[2]
-
Container Labeling: Clearly label the waste container with the chemical name "Waste this compound" and all appropriate hazard symbols (e.g., corrosive, irritant, flammable if applicable).[3]
-
Waste Storage: Keep the waste container tightly closed and store it in a designated hazardous waste accumulation area.[1][2] This area should be well-ventilated.
-
Disposal Request: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.[1][3] Provide them with the relevant safety information.
Experimental Protocols
Currently, no experimental protocols for the disposal of this compound are available. The recommended procedure is to follow the institutional guidelines for hazardous chemical waste disposal.
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound, from initial handling to final disposal.
Caption: Disposal workflow for this compound.
References
Essential Safety and Logistical Information for Handling 1-Fluoro-2,4-bis(trifluoromethyl)benzene
Disclaimer: A specific Safety Data Sheet (SDS) for 1-Fluoro-2,4-bis(trifluoromethyl)benzene was not located. The following guidance is based on data from structurally similar compounds and should be used in conjunction with a thorough risk assessment and consultation with your institution's Environmental Health and Safety (EHS) department.
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The procedural, step-by-step guidance is designed to directly answer specific operational questions, ensuring the safe handling and disposal of this chemical.
Personal Protective Equipment (PPE)
Based on the hazards associated with analogous fluoro- and trifluoromethyl-substituted benzene compounds, which include flammability, skin irritation, serious eye irritation, and potential respiratory irritation, a comprehensive PPE plan is crucial.[1][2][3]
Table 1: Recommended Personal Protective Equipment
| Protection Type | Specific Recommendations | Reasoning | References |
| Eye and Face Protection | Chemical safety goggles or a full-face shield. | Protects against splashes and vapors that can cause serious eye irritation. | [1][4][5] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber, Viton®). | Prevents skin contact which can cause irritation. Always inspect gloves before use and check for breakthrough times. | [3][4] |
| Body Protection | Flame-retardant and antistatic protective clothing, including a lab coat. | Protects against skin contact and potential flash fires due to the flammable nature of similar compounds. | [1] |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood. If ventilation is inadequate or for major spills, a respirator with a suitable filter (e.g., type ABEK (EN14387)) may be necessary. | Minimizes inhalation of vapors which may cause respiratory irritation. | [1][4] |
Operational Plan
A systematic approach to handling this compound is essential to minimize exposure and ensure safety.
1. Preparation:
-
Ensure that a safety shower and eyewash station are readily accessible.[5]
-
Work should be conducted in a well-ventilated chemical fume hood.[4][6]
-
Assemble all necessary equipment and reagents before starting work.
-
Remove all potential ignition sources from the work area.[2][7]
-
Ground all equipment to prevent static discharge.[5]
2. Handling:
-
Avoid all personal contact with the chemical, including inhalation of vapors.[6]
-
Use non-sparking tools.[5]
-
Keep containers securely sealed when not in use.[6]
-
Do not eat, drink, or smoke in the handling area.[6]
3. Spill Management:
-
Minor Spills:
-
Major Spills:
4. First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][6]
-
Skin Contact: Immediately remove all contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[2][6]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[5][6]
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6]
Disposal Plan
Proper disposal of this compound and its contaminated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection:
-
Storage:
-
Disposal:
Experimental Workflow
Caption: Logical workflow for the safe handling of this compound.
References
- 1. sigmaaldrich.cn [sigmaaldrich.cn]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. benchchem.com [benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. angenechemical.com [angenechemical.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
